Product packaging for Croconic acid disodium salt(Cat. No.:CAS No. 14379-00-1)

Croconic acid disodium salt

Cat. No.: B075970
CAS No.: 14379-00-1
M. Wt: 186.03 g/mol
InChI Key: OQXLFPHHAAAVKQ-UHFFFAOYSA-L
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Description

Croconic acid disodium salt is a water-soluble and stable derivative of croconic acid, a uniquely strong organic acid known for its high acidity and electron-accepting properties. This disodium salt serves as a crucial precursor and building block in materials science, particularly in the synthesis of novel organic semiconductors and conductive metal-organic frameworks (MOFs). Its research value lies in the croconate dianion, a rigid, planar, and highly polar cyclic oxocarbon structure that facilitates strong π-π stacking and efficient charge transfer in the solid state.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5Na2O5 B075970 Croconic acid disodium salt CAS No. 14379-00-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;3,4,5-trioxocyclopentene-1,2-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2O5.2Na/c6-1-2(7)4(9)5(10)3(1)8;;/h6-7H;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXLFPHHAAAVKQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=O)C1=O)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477943
Record name Croconic acid disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14379-00-1
Record name Croconic acid disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Disodium Croconate from Glyoxal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing disodium croconate, a compound of significant interest in materials science and drug development, starting from the readily available precursor, glyoxal. The synthesis proceeds through a two-step process: the initial oxidative trimerization of glyoxal to form a six-membered ring intermediate, disodium rhodizonate, followed by an oxidative ring-contraction to yield the final five-membered ring product, disodium croconate. This document details the experimental protocols for each stage, presents quantitative data in a clear, tabular format, and includes diagrams of the reaction pathways and experimental workflows to facilitate understanding and replication.

Introduction

Disodium croconate, the disodium salt of croconic acid, is a member of the oxocarbon family, characterized by a cyclic structure composed solely of carbon and oxygen atoms. Its unique electronic and structural properties have led to its investigation in various fields, including nonlinear optics, energy storage, and as a scaffold in medicinal chemistry. While several synthetic routes to croconates exist, this guide focuses on a pathway originating from glyoxal, an abundant and cost-effective starting material. The synthesis involves the formation of disodium rhodizonate as a key intermediate, which subsequently undergoes a ring contraction to the desired disodium croconate.

Overall Synthetic Pathway

The synthesis of disodium croconate from glyoxal is a two-stage process. The first stage involves the oxidative trimerization of three glyoxal molecules to form a six-membered ring precursor. This is followed by the second stage, an oxidative ring contraction of the six-membered ring intermediate to the five-membered disodium croconate.

Synthesis_Pathway Glyoxal Glyoxal Disodium_Rhodizonate Disodium Rhodizonate Glyoxal->Disodium_Rhodizonate Oxidative Trimerization Disodium_Croconate Disodium Croconate Disodium_Rhodizonate->Disodium_Croconate Oxidative Ring Contraction Stage1_Workflow cluster_prep Preparation of Sodium Tetrahydroxyquinone cluster_conversion Conversion to Disodium Rhodizonate Mix_Reagents Mix Na₂SO₃, NaHCO₃, and Glyoxal in Water Heat_40_45 Heat to 40-45°C Mix_Reagents->Heat_40_45 Aerate_1hr Aerate for 1 hour Heat_40_45->Aerate_1hr Heat_80_90 Heat to 80-90°C Aerate_1hr->Heat_80_90 Boil_Rest Heat to boiling, then rest Heat_80_90->Boil_Rest Cool_Filter Cool to 50°C and Filter Boil_Rest->Cool_Filter Wash Wash with NaCl, MeOH/H₂O, MeOH Cool_Filter->Wash Dry Dry the salt Wash->Dry Heat_170 Heat at 170°C in air Dry->Heat_170 Trimerization_Mechanism G1 Glyoxal Dimer Glyoxal Dimer (Aldol Adduct) G1->Dimer G2 Glyoxal G2->Dimer G3 Glyoxal Trimer_intermediate Cyclic Trimer Intermediate G3->Trimer_intermediate Dimer->Trimer_intermediate Tetrahydroxyquinone Sodium Tetrahydroxyquinone Trimer_intermediate->Tetrahydroxyquinone Oxidation Rhodizonate Disodium Rhodizonate Tetrahydroxyquinone->Rhodizonate Oxidation (170°C, Air) Ring_Contraction_Mechanism Rhodizonate Disodium Rhodizonate (C₆O₆²⁻) Oxidized_Intermediate Oxidized Intermediate Rhodizonate->Oxidized_Intermediate Oxidation (e.g., MnO₂) Rearrangement Rearrangement & Decarbonylation Oxidized_Intermediate->Rearrangement Croconate Disodium Croconate (C₅O₅²⁻) Rearrangement->Croconate CO CO Rearrangement->CO

An In-depth Technical Guide on the Crystal Structure of Croconic Acid Disodium Salt Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the crystal structure of croconic acid disodium salt dihydrate (Na₂C₅O₅·2H₂O). While a complete, publicly available crystal structure determination for this specific compound is not available in crystallographic databases as of the latest search, this guide outlines the expected structural characteristics based on related compounds and details the definitive experimental protocol for its determination via single-crystal X-ray diffraction. This paper serves as a foundational resource for researchers working with croconate salts, providing the necessary theoretical and methodological framework to understand, determine, and utilize their crystal structures in drug development and materials science.

Introduction

Croconic acid and its salts are members of the oxocarbon family, which have garnered significant interest due to their unique electronic, optical, and potential pharmaceutical properties. The arrangement of ions and water molecules in the solid state, i.e., the crystal structure, is fundamental to understanding and predicting the physicochemical properties of a material, including its stability, solubility, and bioavailability. Sodium croconates are known to crystallize from water as dihydrates[1]. A detailed understanding of the three-dimensional arrangement of the croconate dianion, sodium cations, and water molecules is crucial for harnessing these properties. This guide presents the anticipated structural features and a detailed methodology for the elucidation of the crystal structure of this compound dihydrate.

Anticipated Crystal Structure and Molecular Interactions

Based on the known structures of other hydrated alkali metal salts and general principles of coordination chemistry, the crystal structure of disodium croconate dihydrate is expected to exhibit a well-defined, three-dimensional lattice. The key components of this lattice are:

  • Croconate Dianion (C₅O₅²⁻): A planar, five-membered ring with delocalized π-electrons. Its five oxygen atoms act as potential coordination sites for the sodium cations.

  • Sodium Cations (Na⁺): These ions will be coordinated by oxygen atoms from both the croconate anions and the water molecules. The coordination number and geometry around the sodium ions are key structural features to be determined.

  • Water of Hydration (H₂O): The two water molecules per formula unit are expected to play a crucial role in stabilizing the crystal lattice through coordination to the sodium ions and through an extensive network of hydrogen bonds with the oxygen atoms of the croconate anions and other water molecules.

The logical relationship and assembly of these components into a stable crystal lattice are depicted in the diagram below.

G Logical Assembly of the Crystal Structure cluster_components Molecular Components cluster_interactions Intermolecular Forces cluster_structure Resulting Solid State Croconate Anion (C₅O₅²⁻) Croconate Anion (C₅O₅²⁻) Ionic Coordination Ionic Coordination Croconate Anion (C₅O₅²⁻)->Ionic Coordination Hydrogen Bonding Hydrogen Bonding Croconate Anion (C₅O₅²⁻)->Hydrogen Bonding Sodium Cations (2x Na⁺) Sodium Cations (2x Na⁺) Sodium Cations (2x Na⁺)->Ionic Coordination Na⁺···O Water Molecules (2x H₂O) Water Molecules (2x H₂O) Water Molecules (2x H₂O)->Ionic Coordination Na⁺···OH₂ Water Molecules (2x H₂O)->Hydrogen Bonding O-H···O Crystal Lattice Crystal Lattice Ionic Coordination->Crystal Lattice Hydrogen Bonding->Crystal Lattice

Caption: Logical flow from molecular components to the final crystal lattice.

Quantitative Crystallographic Data

The following tables summarize the kind of quantitative data that would be obtained from a successful single-crystal X-ray diffraction experiment. The general properties are known, while the specific crystallographic parameters are placeholders pending experimental determination.

Table 1: General and Computed Properties

PropertyValueSource
Chemical FormulaC₅Na₂O₅·2H₂O-
IUPAC NameDisodium 3,4,5-trioxocyclopent-1-ene-1,2-diolate dihydrate-
Molecular Weight222.06 g/mol Calculated
Appearance (Expected)Yellow crystalline solid[1]

Table 2: Placeholder Crystallographic Data

ParameterValue (Placeholder)Description
Crystal SystemTo be determinede.g., Monoclinic, Orthorhombic, etc.
Space GroupTo be determinedSymmetry of the unit cell
a (Å)To be determinedUnit cell dimension
b (Å)To be determinedUnit cell dimension
c (Å)To be determinedUnit cell dimension
α (°)To be determinedUnit cell angle
β (°)To be determinedUnit cell angle
γ (°)To be determinedUnit cell angle
Volume (ų)To be determinedVolume of the unit cell
ZTo be determinedNumber of formula units per unit cell
Calculated Density (g/cm³)To be determinedDensity derived from crystallographic data
R-factorTo be determinedIndicator of the quality of the structural model

Table 3: Placeholder Selected Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°) (Placeholder)
Na-O (croconate)To be determined
Na-O (water)To be determined
C-CTo be determined
C=OTo be determined
O-Na-OTo be determined
O-H···O (H-bond)To be determined

Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure of this compound dihydrate is single-crystal X-ray diffraction (SCXRD)[2][3]. The workflow for this experiment is detailed below.

G A Synthesis & Purification B Single Crystal Growth (e.g., slow evaporation, vapor diffusion) A->B C Crystal Selection & Mounting B->C D Data Collection (Single-Crystal X-ray Diffractometer) C->D E Data Processing (Integration & Scaling) D->E F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement (Least-Squares Fitting) F->G H Validation & CIF File Generation G->H

Caption: Standard experimental workflow for single-crystal X-ray diffraction.

4.1. Synthesis and Crystallization

  • Synthesis: this compound is synthesized by neutralizing croconic acid with two equivalents of a sodium base (e.g., NaOH or NaHCO₃) in an aqueous solution.

  • Purification: The crude product is purified by recrystallization from hot water.

  • Single Crystal Growth: High-quality single crystals suitable for SCXRD are grown from a saturated aqueous solution. Slow evaporation of the solvent at a constant temperature is the most common method. Other techniques like vapor diffusion or cooling crystallization can also be employed[4].

4.2. Data Collection

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head[5].

  • Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument consists of an X-ray source (e.g., Mo or Cu Kα radiation), a goniometer for rotating the crystal, and a detector[2].

  • Data Acquisition: The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through various angles. The positions and intensities of the diffracted X-ray spots are recorded[5].

4.3. Structure Solution and Refinement

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Data Reduction: The raw diffraction intensities are integrated, scaled, and corrected for various experimental factors.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map and an approximate atomic model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, occupancies, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding the final, detailed crystal structure[5].

  • Validation: The final structure is validated using various crystallographic metrics (e.g., R-factor) and checked for consistency. The results are typically reported in a standard Crystallographic Information File (CIF) format.

Conclusion

While the complete crystal structure of this compound dihydrate has not yet been reported in public databases, this guide provides a robust framework for its understanding and experimental determination. The anticipated structure involves a complex interplay of ionic coordination between the sodium cations and the croconate and water oxygen atoms, further stabilized by a network of hydrogen bonds. The detailed experimental protocol for single-crystal X-ray diffraction outlined herein provides a clear path for researchers to elucidate this structure, which is a critical step for the rational design and development of new materials and pharmaceutical products based on croconate salts.

References

Unveiling the Electronic and Optical Landscape of Disodium Croconate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium croconate, the sodium salt of croconic acid, is a member of the oxocarbon family, a unique class of cyclic organic compounds. These molecules are characterized by their delocalized π-electron systems, which impart distinctive electronic and optical properties. This technical guide provides a comprehensive overview of the electronic and optical characteristics of disodium croconate, drawing upon available data for the croconate anion and related compounds. It details the experimental protocols for key characterization techniques and presents quantitative data in a clear, tabular format. This document serves as a foundational resource for researchers exploring the potential applications of disodium croconate in fields ranging from materials science to drug development.

Introduction to Disodium Croconate

Disodium croconate (C₅Na₂O₅) is an organic salt with a molecular weight of approximately 186.03 g/mol .[1] The core of this compound is the croconate dianion (C₅O₅²⁻), a five-membered ring composed of carbon and oxygen atoms with a delocalized 2- charge. This delocalization results in a planar, aromatic system, which is the primary determinant of its electronic and optical behavior. The structure and properties of croconates make them intriguing candidates for applications in organic electronics, sensing, and potentially as scaffolds in medicinal chemistry.

Electronic Properties

The electronic properties of disodium croconate are governed by the electronic structure of the croconate dianion. Key parameters include the band gap in the solid state, electrical conductivity, and redox potentials in solution. While specific experimental data for disodium croconate is limited in the available literature, data from related croconate compounds and derivatives provide valuable insights.

Table 1: Electronic Properties of Croconate-Related Compounds

PropertyCompoundValueConditions
Oxidation Potential (E½) Dilithium Croconate+0.59 V vs. SCEReversible, in water with 0.1M sodium perchlorate
Reduction Potentials Dilithium Croconate-0.48 V and -1.33 VIrreversible, reduction to dihydrocroconate
Electrical Conductivity Croconate Violet (Dipotassium Salt)2 x 10⁻⁶ Ω⁻¹ cm⁻¹Single crystal, 300K
Band Gap Croconic Acid Derived Polymer<1 eVTheoretical/Experimental for a conjugated microporous polymer

Note: Data for disodium croconate is not explicitly available in the search results. The table presents data for closely related compounds to provide an expected range of properties.

The croconate anion is electrochemically active, capable of undergoing both oxidation and reduction. The reversible oxidation potential of dilithium croconate suggests that the croconate dianion can be reversibly oxidized. The irreversible reduction indicates a chemical change in the molecule upon reduction. The conductivity of a croconate derivative highlights the potential for these materials to exhibit semiconducting behavior. The narrow band gap observed in a croconic acid-derived polymer suggests that croconate-based materials can be designed to have small energy gaps between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Optical Properties

The optical properties of disodium croconate are dominated by the absorption and potential emission of light by the croconate dianion. These properties are typically characterized by UV-Visible and fluorescence spectroscopy.

Table 2: Optical Properties of Croconate-Related Compounds

PropertyCompoundWavelength (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent
Absorption Maxima (λmax) Dilithium Croconate363, 336 (shoulder)45,000, 32,000Water
Absorption Maxima (λmax) Croconic Acid362, 335 (shoulder)54,500, 39,000Water
Absorption Maxima (λmax) Monopyridinium Croconate362, 335 (shoulder)32,000, 23,000Water

Note: Specific fluorescence data for disodium croconate was not found in the search results. The table presents absorption data for closely related compounds.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of the electronic and optical properties of disodium croconate.

Synthesis of Disodium Croconate

Disodium croconate can be synthesized from croconic acid or other rhodizonate precursors. A common method involves the oxidation of a six-membered ring precursor, such as tetrahydroxyquinone, in an alkaline solution, which then undergoes ring contraction to form the croconate salt.[3]

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λmax) and the molar absorptivity (ε).

Protocol:

  • Sample Preparation: Prepare a stock solution of disodium croconate of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., deionized water). From the stock solution, prepare a series of dilutions of known concentrations.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum with the cuvettes filled with the solvent to be used for the sample.

  • Measurement: Record the absorption spectra of the disodium croconate solutions over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Determine the λmax from the spectra. Use the Beer-Lambert Law (A = εbc) and the absorbance values from the dilution series to calculate the molar absorptivity at each λmax.

Fluorescence Spectroscopy

This technique measures the emission of light from the sample after excitation at a specific wavelength.

Protocol:

  • Sample Preparation: Prepare a dilute solution of disodium croconate in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

  • Instrumentation: Use a fluorometer equipped with an excitation source, excitation and emission monochromators, and a detector.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (if known, otherwise a reasonable starting point) and scan the excitation monochromator to determine the optimal excitation wavelength. The excitation spectrum should resemble the absorption spectrum.

  • Emission Spectrum: Set the excitation monochromator to the optimal excitation wavelength and scan the emission monochromator to record the fluorescence emission spectrum.

  • Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a compound.

Protocol:

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M sodium perchlorate) in a suitable solvent (e.g., deionized water).

  • Analyte Solution: Dissolve a known concentration of disodium croconate in the electrolyte solution. Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Measurement: Scan the potential of the working electrode from an initial potential to a switching potential and then back to the initial potential. Record the resulting current. Perform scans at various scan rates.

  • Data Analysis: From the cyclic voltammogram, determine the anodic and cathodic peak potentials and currents. The formal reduction potential (E°') can be estimated from the average of the peak potentials for a reversible couple.

Visualizations

Molecular Structure of Disodium Croconate

disodium_croconate cluster_croconate Croconate Dianion (C₅O₅²⁻) cluster_na Sodium Cations (2Na⁺) C1 C C2 C C1->C2 O1 O⁻ C1->O1 C3 C C2->C3 O2 O⁻ C2->O2 C4 C C3->C4 O3 O C3->O3 C5 C C4->C5 O4 O C4->O4 C5->C1 O5 O C5->O5 Na1 Na⁺ Na2 Na⁺

Caption: Molecular structure of disodium croconate.

Experimental Workflow for Characterization

workflow start Disodium Croconate Sample electronic Electronic Property Characterization start->electronic optical Optical Property Characterization start->optical cv Cyclic Voltammetry electronic->cv conductivity Conductivity Measurement electronic->conductivity uv_vis UV-Vis Spectroscopy optical->uv_vis fluorescence Fluorescence Spectroscopy optical->fluorescence data_electronic Redox Potentials, Conductivity cv->data_electronic conductivity->data_electronic data_optical Absorption/Emission Spectra, Quantum Yield uv_vis->data_optical fluorescence->data_optical

Caption: Experimental workflow for electronic and optical characterization.

Relevance to Drug Development and Signaling Pathways

The term "signaling pathways" typically refers to the cascade of molecular events within a cell, often initiated by a drug or signaling molecule binding to a receptor. While disodium croconate itself is not a known signaling molecule, its derivatives have potential applications in drug development. For instance, the strong optical absorption of croconaine dyes makes them suitable for photothermal therapy and bioimaging.[4] The ability of the croconate core to bind metal ions could be exploited in the design of sensors for biologically relevant cations.[2] The development of any croconate-based therapeutic would necessitate a thorough investigation of its interaction with biological systems and its effect on cellular signaling pathways.

Conclusion

Disodium croconate possesses a rich potential for applications in materials science and beyond, stemming from the unique electronic and optical properties of the croconate dianion. This guide has synthesized the available data on its characteristics, primarily through examination of related compounds, and has provided detailed, practical protocols for its further experimental investigation. The presented tables of quantitative data and the visualized experimental workflow offer a solid foundation for researchers. Future work should focus on filling the existing data gaps for disodium croconate to fully unlock its potential in the development of novel functional materials and in specialized applications within the life sciences.

References

Navigating the Solubility Landscape of Croconic Acid Disodium Salt in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Croconic Acid Disodium Salt and its Solubility

Croconic acid is a unique cyclic oxocarbon acid. Its disodium salt is an ionic organic compound. The solubility of such salts in organic solvents is a critical parameter for a range of applications, including chemical synthesis, formulation development, and material fabrication. Generally, the dissolution of an ionic salt in an organic solvent is governed by the lattice energy of the salt and the solvation energy of the ions in the solvent. For this compound, its relatively high lattice energy, due to the strong ionic interactions between the croconate dianion and the two sodium cations, suggests that it will exhibit limited solubility in many common organic solvents.

Organic salts tend to be less soluble in non-polar or weakly polar organic solvents. Solvents with higher dielectric constants and the ability to form strong interactions with the dissociated ions are more likely to be effective. While specific data is absent, a general expectation is that solubility would be low in solvents like hydrocarbons and ethers, and potentially higher in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and polar protic solvents like methanol and ethanol, although likely still limited.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of this data highlights a knowledge gap and underscores the importance of empirical determination for any application requiring the dissolution of this salt. Researchers are strongly encouraged to determine the solubility in their specific solvent systems using the protocols outlined in this guide.

The following table is provided as a template for researchers to populate with their experimentally determined data.

Organic SolventChemical FormulaTemperature (°C)Solubility (g/L)Solubility (mol/L)Method of Determination
Dimethyl Sulfoxide (DMSO)C₂H₆OS
Dimethylformamide (DMF)C₃H₇NO
MethanolCH₃OH
EthanolC₂H₅OH
AcetonitrileC₂H₃N
Other (Specify)

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Equilibrium Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.[1][2]

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the sealed container in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period to reach equilibrium. A common equilibration time is 24 to 48 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.[2]

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved salt.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Gravimetric Method

This method is simpler but may be less accurate if the salt is not completely non-volatile or if it forms solvates.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Oven or vacuum oven

  • Filtration apparatus (e.g., syringe filter with a solvent-compatible membrane)

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution as described in the shake-flask method.

  • Equilibration: Equilibrate the solution at the desired temperature with agitation.

  • Filtration: Filter a known volume of the saturated solution through a pre-weighed, solvent-compatible filter to remove all undissolved solids.

  • Solvent Evaporation: Transfer a precise volume of the clear filtrate to a pre-weighed container. Carefully evaporate the solvent using a gentle stream of inert gas, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the salt.

  • Drying and Weighing: Dry the residue to a constant weight in a vacuum oven.

  • Calculation: The solubility is calculated as the mass of the dried residue per volume of the solvent.

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_calc Calculation prep1 Add excess salt to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow to settle equil1->equil2 sep1 Centrifuge or Filter equil2->sep1 quant1 Withdraw supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze (HPLC/UV-Vis) quant2->quant3 calc1 Calculate solubility quant3->calc1 G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of This compound LatticeEnergy Lattice Energy LatticeEnergy->Solubility IonSize Ionic Size & Charge Density IonSize->Solubility Polarity Polarity / Dielectric Constant Polarity->Solubility Hbonding Hydrogen Bonding Capability Hbonding->Solubility DonorNumber Lewis Basicity (Donor Number) DonorNumber->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

References

An In-depth Technical Guide to Croconic Acid Disodium Salt and Its Derivatives in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of croconic acid disodium salt, a fascinating and versatile compound with significant applications in materials science and emerging potential in biomedical fields. This document details its chemical identity, synthesis, and characterization, with a particular focus on its role in the development of advanced organic electronic materials. Furthermore, this guide explores the properties and applications of its derivatives, the croconaine dyes, in areas such as photothermal therapy.

Chemical Identity and Synonyms of this compound

This compound is an organic salt with a unique five-membered ring structure. In scientific literature and chemical databases, it is identified by a variety of names and identifiers. A comprehensive list of these synonyms is provided below to aid researchers in literature searches and material sourcing.

Identifier Type Identifier Source
Common Name This compound
Disodium croconate[1]
Sodium croconate[2]
IUPAC Name disodium;3,4,5-trioxocyclopentene-1,2-diolate[1]
disodium trioxocyclopent-1-ene-1,2-bis(olate)[3]
CAS Number 14379-00-1[1][4]
Molecular Formula C₅Na₂O₅[3]
Other Synonyms 4,5-Dihydroxy-4-cyclopentene-1,2,3-trione disodium salt[1][4]
Croconic acid, disodium salt[1][5]
Sodium 3,4,5-trioxocyclopent-1-ene-1,2-bis(olate)[1]

Physicochemical Properties

This compound is a yellow to orange crystalline solid. Key physicochemical properties are summarized in the table below.

Property Value Source
Molecular Weight 186.03 g/mol [4]
Melting Point >300 °C (decomposes)[4]
Solubility Soluble in water[6]
Appearance Yellow to yellow-orange or yellow-green powder[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of croconic acid and its salts involves the oxidation of a six-membered ring precursor, such as a rhodizonate salt, which undergoes a ring-contraction. A general procedure is outlined below.

Materials:

  • Disodium rhodizonate

  • Sodium hydroxide (NaOH)

  • Manganese dioxide (MnO₂) (optional, as an oxidizing agent)

  • Hydrochloric acid (HCl)

  • Water (deionized)

  • Methanol

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • A solution of disodium rhodizonate is prepared in aqueous sodium hydroxide.

  • The solution is heated, and an oxidizing agent like manganese dioxide can be added to facilitate the reaction. Air oxidation can also be employed.

  • The reaction mixture is heated to reflux.

  • The hot solution is filtered to remove any solid impurities.

  • The filtrate is then carefully acidified with hydrochloric acid.

  • The solution is concentrated using a rotary evaporator.

  • The residue is then recrystallized from water or a water/methanol mixture to yield the disodium croconate product. The yield for this type of reaction has been reported to be around 76%.[6]

Synthesis of a Representative Croconaine Dye (CR760)

Croconaine dyes are synthesized through a condensation reaction between croconic acid and an electron-rich heterocyclic compound. The following is a protocol for the synthesis of a specific croconaine dye, CR760, which has applications in optoacoustic imaging and photothermal therapy.[1]

Materials:

  • Croconic acid

  • 2,3,3-trimethyl-3H-indole-5-carboxylic acid

  • Anhydrous toluene

  • Anhydrous n-butanol

  • Isopropanol

  • Ethyl acetate (EtOAc)

  • Filtration apparatus

  • Sonicator

Procedure:

  • Dissolve croconic acid (1 mmol) and 2,3,3-trimethyl-3H-indole-5-carboxylic acid (2 mmol) in a 1:1 mixture of anhydrous toluene and n-butanol (20 mL).[1]

  • Heat the mixture to reflux and maintain it overnight.[1]

  • After cooling to room temperature, collect the precipitated product by filtration.[1]

  • Wash the collected solid with isopropanol.[1]

  • Sonicate the solid in ethyl acetate and collect the purified product by filtration to yield the CR760 dye as a black solid. The reported yield for this synthesis is 81%.[1]

Characterization of this compound and its Derivatives

Thorough characterization is crucial to confirm the identity and purity of the synthesized compounds. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl groups of the croconyl ring.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • X-ray Diffraction (XRD): To determine the crystal structure of the material.

  • UV-Vis Spectroscopy: To determine the absorption maxima of croconaine dyes, which is crucial for their application in photothermal therapy.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the compounds.

Protocol for Measuring Ferroelectric Properties

The ferroelectric properties of organic materials like croconic acid are a key area of research. A general procedure to measure the ferroelectric hysteresis loop is as follows:

Materials and Equipment:

  • A thin film or pellet of the organic material.

  • A ferroelectric test system (P-E loop tester).

  • A function generator.

  • A high-voltage amplifier.

  • An oscilloscope.

Procedure:

  • Prepare a thin, dense pellet or film of the material to be tested. The sample should be a good insulator.[8]

  • Apply conductive electrodes (e.g., silver paste) to both sides of the sample.

  • Connect the sample to the ferroelectric test system.

  • Apply a sinusoidal electric field across the sample using the function generator and high-voltage amplifier.

  • Measure the polarization (P) as a function of the applied electric field (E).

  • A ferroelectric material will exhibit a characteristic hysteresis loop when plotting P versus E.[8] The shape of this loop provides information about the remnant polarization, coercive field, and saturation polarization of the material.

Quantitative Data: Photophysical Properties of Croconaine Dyes

While quantitative biological data such as IC₅₀ values for this compound are not extensively reported in the public literature, its derivatives, the croconaine dyes, have been studied for their photophysical properties, which are critical for their applications in photothermal and photodynamic therapies.

Croconaine Dye Derivative Absorption Maximum (λmax) Molar Extinction Coefficient (ε) Application Source
Quinaldine-based dyes840-870 nm1-5 x 10⁵ M⁻¹cm⁻¹Metal ion sensing, Photodynamic therapy[4]
CR760~760 nmNot specifiedOptoacoustic imaging, Photothermal therapy[1]
Aniline condensate (C1)Not specifiedNot specifiedPhotoacoustic imaging[5]

Logical Workflow and Synthesis Diagrams

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_application Application & Device Fabrication start Starting Materials (e.g., Disodium Rhodizonate) synthesis Chemical Synthesis (Ring Contraction) start->synthesis purification Purification (Recrystallization) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, FTIR, UV-Vis) purification->spectroscopy structural Structural Analysis (XRD) purification->structural device_fab Device Fabrication (e.g., Thin Film Deposition) purification->device_fab thermal Thermal Analysis (TGA) spectroscopy->thermal thermal->device_fab property_meas Property Measurement (e.g., Ferroelectric Hysteresis) device_fab->property_meas performance Device Performance Evaluation property_meas->performance

Figure 1: Experimental workflow for the development of organic electronic materials based on this compound.

croconaine_synthesis croconic_acid Croconic Acid reaction Condensation Reaction (e.g., Toluene/Butanol, Reflux) croconic_acid->reaction heterocycle Electron-rich Heterocycle (2 eq.) heterocycle->reaction croconaine_dye Croconaine Dye reaction->croconaine_dye

Figure 2: General synthesis pathway for croconaine dyes.

Conclusion and Future Perspectives

This compound stands as a pivotal precursor in the synthesis of advanced functional organic materials. Its unique electronic properties, particularly its ferroelectricity, have established it as a compound of significant interest in the field of organic electronics. While its direct biological applications are still under exploration, its derivatives, the croconaine dyes, show immense promise in biomedical applications such as photothermal therapy and bioimaging, owing to their strong near-infrared absorption and photostability.

Future research should focus on elucidating the biological activities of this compound and its simple derivatives to explore their potential as therapeutic agents. A systematic investigation into their interactions with biological macromolecules could reveal novel mechanisms of action and open up new avenues for drug discovery. Furthermore, the development of more efficient and scalable synthesis methods for both the disodium salt and its dye derivatives will be crucial for their translation from laboratory research to industrial and clinical applications. The continued exploration of this versatile chemical scaffold is poised to yield significant advancements in both materials science and medicine.

References

Discovery and history of croconic acid and its salts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Croconic Acid and Its Salts

Introduction

Croconic acid (4,5-dihydroxycyclopent-4-ene-1,2,3-trione), a fascinating oxocarbon, has a rich history dating back to the early 19th century.[1][2] Initially isolated from a byproduct of potassium manufacturing, its unique properties, including its acidity, aromatic dianion, and ferroelectricity in the solid state, have continued to attract scientific interest.[1][3] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of croconic acid and its salts, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Milestones

The journey of croconic acid began in 1825 when Leopold Gmelin first discovered it along with its potassium salt, potassium croconate dihydrate.[1][2] He named the compound after the Greek word "krokos," meaning "crocus" or "egg yolk," due to the characteristic yellow color of the acid and its salts.[1][2] This discovery was a significant event in early organic chemistry, representing one of the first preparations of an organic compound from inorganic starting materials, predating Wöhler's famous synthesis of urea by three years.[2]

The initial source of these compounds was a black, explosive byproduct from the industrial production of potassium, which involved the reaction of carbon with potassium hydroxide.[4] A few years later, in 1837, Heller identified rhodizonate as the precursor to the croconate ion in this reaction mixture.[2] The elucidation of the structure of croconic acid and its salts, however, took much longer. The crystal structure of ammonium croconate was determined in 1964, and the structure of croconic acid itself was only definitively established through X-ray crystallography in 2001, 175 years after its discovery.[1][5] A significant breakthrough in understanding its physical properties came in 2010 with the discovery that crystalline croconic acid exhibits ferroelectricity at room temperature, with the highest spontaneous polarization among low-molecular-weight organic compounds.[3][6]

Discovery_Timeline cluster_1800s 19th Century cluster_1900s 20th Century cluster_2000s 21st Century d1825 1825 Discovery of Croconic Acid and Potassium Croconate by Leopold Gmelin d1837 1837 Heller identifies Rhodizonate as Croconate precursor d1825->d1837 Early Elucidation d1964 1964 Structure of Ammonium Croconate Determined d1837->d1964 Structural Investigations d2001 2001 Crystal Structure of Croconic Acid Determined d1964->d2001 Crystallographic Confirmation d2010 2010 Discovery of Ferroelectricity in Croconic Acid d2001->d2010 Property Discovery

Figure 1: Key milestones in the history of croconic acid.

Chemical and Physical Properties

Croconic acid is a yellow crystalline solid that is soluble in water and ethanol and sensitive to light.[1] It has a cyclopentene backbone with two hydroxyl groups adjacent to a double bond and three ketone groups.[1] The compound is a relatively strong diprotic acid, readily losing protons from its two hydroxyl groups. The resulting anions, hydrogencroconate (HC₅O₅⁻) and croconate (C₅O₅²⁻), are stable.[1] The croconate dianion is particularly stable due to its aromaticity, with the negative charges and double bonds delocalized over the five-membered ring.[1]

Quantitative Data

The key physical and chemical properties of croconic acid are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₅H₂O₅[1][7]
Molar Mass 142.07 g/mol [1][7]
Appearance Yellow crystalline solid[1][8]
Melting Point > 300 °C (decomposes)[1][9]
Acidity (pKa₁) 0.80 ± 0.08[1]
Acidity (pKa₂) 2.24 ± 0.01[1]
CAS Number 488-86-8[7][10]
Structure and Aromaticity

In the solid state, croconic acid molecules are organized into pleated strips held together by hydrogen bonds.[1] The croconate dianion is planar and aromatic, with the π-electrons delocalized across the ring.[1] This aromatic character contributes to its stability.

Croconic_Acid_Anions CroconicAcid Croconic Acid (C₅H₂O₅) Hydrogencroconate Hydrogencroconate (HC₅O₅⁻) CroconicAcid->Hydrogencroconate - H⁺ (pKa₁ = 0.80) Croconate Croconate (C₅O₅²⁻) Hydrogencroconate->Croconate - H⁺ (pKa₂ = 2.24)

Figure 2: Dissociation of croconic acid.

Experimental Protocols

Synthesis of Croconic Acid from Rhodizonate

A common laboratory-scale synthesis of croconic acid involves the ring contraction of rhodizonate.[2] This method is often preferred over the historical synthesis from carbon monoxide and potassium metal due to its convenience.[2]

Materials:

  • Disodium rhodizonate

  • Manganese dioxide (MnO₂) or air

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Filter paper

  • Beakers and flasks

  • Heating and stirring apparatus

Procedure:

  • Preparation of the Rhodizonate Solution: Dissolve a known quantity of disodium rhodizonate in an aqueous solution of sodium hydroxide.

  • Oxidation: While stirring vigorously, slowly add manganese dioxide to the rhodizonate solution. Alternatively, bubble air through the alkaline solution. The reaction mixture will typically change color as the oxidation proceeds.

  • Heating: Gently heat the mixture to facilitate the ring contraction. The optimal temperature and reaction time may need to be optimized based on the scale of the reaction.

  • Filtration: After the reaction is complete, cool the mixture and filter it to remove any solid manganese dioxide and other insoluble byproducts.

  • Acidification: Carefully add sulfuric acid to the filtrate to precipitate the croconic acid. The yellow crystalline product should form upon acidification.

  • Isolation and Purification: Collect the croconic acid crystals by filtration, wash them with cold deionized water to remove any remaining salts, and then dry them under vacuum. Recrystallization from hot water can be performed for further purification.[5]

Synthesis_Workflow Start Start: Disodium Rhodizonate Step1 Dissolve in aqueous NaOH Start->Step1 Step2 Oxidize with MnO₂ or air Step1->Step2 Step3 Heat to induce ring contraction Step2->Step3 Step4 Filter to remove solids Step3->Step4 Step5 Acidify with H₂SO₄ Step4->Step5 Step6 Isolate and purify Croconic Acid Step5->Step6 End End: Crystalline Croconic Acid Step6->End

Figure 3: Workflow for the synthesis of croconic acid.
Synthesis of Potassium Croconate

Potassium croconate can be synthesized by the reaction of dipotassium croconate with malononitrile.[4]

Materials:

  • Dipotassium croconate

  • Malononitrile

  • Deionized water

  • Beakers

  • Heating and stirring apparatus

  • Filter apparatus

Procedure:

  • Reaction Mixture: In a beaker, create a mixture of dipotassium croconate and malononitrile in deionized water.[4]

  • Heating: Heat the mixture to 85-90 °C for approximately one hour with stirring.[4]

  • Crystallization: The product will crystallize from the deep-violet solution upon cooling. To improve the yield, the reaction mixture can be concentrated by evaporation before cooling.[4]

  • Isolation: Isolate the product by trituration of the solid with methanol. The yield is reported to be around 97%.[4]

  • Recrystallization: Recrystallize the product from hot water to obtain deep-blue, metallic needles of the dihydrate form.[4]

Salts and Derivatives of Croconic Acid

Croconic acid forms a variety of salts with alkali metals, alkaline earth metals, and transition metals.[1] The lithium, sodium, and potassium salts typically crystallize as dihydrates from water.[1] Salts of ammonium, rubidium, and cesium crystallize in their anhydrous forms.[1] Croconic acid also forms coordination compounds with divalent transition metals such as copper, iron, zinc, nickel, manganese, and cobalt.[1]

Furthermore, derivatives of croconic acid, such as "croconate violet" and "croconate blue," can be synthesized by reacting croconic acid or its salts with malononitrile under different conditions.[4][11] These derivatives are of interest for their intense colors and potential applications as dyes and in materials science.[11]

Applications and Future Perspectives

The unique electronic and structural properties of croconic acid and its derivatives have led to their investigation in various fields. The ferroelectric nature of crystalline croconic acid makes it a candidate for applications in organic electronics.[3][8] Its ability to form stable complexes with metal ions is relevant for catalysis and materials science.[8] Croconic acid derivatives are also explored for their use as near-infrared dyes and in organic solar cells.[3][12] The biocompatibility of these compounds opens up possibilities in the biomedical field, including theranostics and sensing.[13][14]

Conclusion

From its serendipitous discovery in the early 19th century to its modern-day investigation for advanced material applications, croconic acid has remained a compound of significant scientific interest. Its rich history, coupled with its unique chemical and physical properties, ensures that croconic acid and its derivatives will continue to be a fertile ground for research and development in chemistry, materials science, and beyond.

References

Molecular geometry of the croconate dianion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Geometry of the Croconate Dianion

This technical guide provides a comprehensive overview of the molecular geometry of the croconate dianion (C₅O₅²⁻), a fascinating oxocarbon with significant academic and industrial interest. The content is tailored for researchers, scientists, and drug development professionals, offering detailed structural data, experimental protocols, and visual representations of its key attributes and characterization workflow.

Introduction to the Croconate Dianion

The croconate dianion is a cyclic oxocarbon anion with the chemical formula C₅O₅²⁻. It is known for its planarity, high symmetry, and aromatic character due to the delocalization of π-electrons across the five-membered ring.[1][2] This electron delocalization contributes to its stability and unique spectroscopic and electronic properties. The dianion is typically studied in the form of its salts, with various cations influencing the crystal packing and, to a lesser extent, the geometry of the anion itself.[3] Understanding the precise molecular geometry of the croconate dianion is crucial for its application in materials science, particularly in the design of ferroelectric materials, organic conductors, and coordination polymers.

Molecular Geometry and Structural Parameters

The molecular geometry of the croconate dianion has been extensively studied using single-crystal X-ray diffraction. In its most stable and common form, the dianion exhibits a highly planar structure with D5h symmetry.[2] This high symmetry implies that all carbon-carbon bonds are of equal length, as are all carbon-oxygen bonds. However, different tautomeric forms, such as one with C2v symmetry, have also been stabilized and characterized.[4]

Quantitative Geometric Data

The following tables summarize the experimentally determined bond lengths and angles for the croconate dianion in its D5h and C2v valence tautomers. This data is critical for computational modeling and for understanding the electronic structure of the molecule.

Table 1: Bond Lengths of the Croconate Dianion Tautomers [4]

BondD5h Tautomer Bond Length (Å)C2v Tautomer Bond Length (Å)
C1-C21.467(2)1.543(3)
C2-C31.467(2)1.408(3)
C3-C41.467(2)1.408(3)
C4-C51.467(2)1.543(3)
C5-C11.467(2)1.543(3)
C1-O11.263(2)1.222(3)
C2-O21.263(2)1.288(3)
C3-O31.263(2)1.288(3)
C4-O41.263(2)1.288(3)
C5-O51.263(2)1.222(3)

Table 2: Bond Angles of the Croconate Dianion Tautomers [4]

AngleD5h Tautomer Bond Angle (°)C2v Tautomer Bond Angle (°)
C5-C1-C2108.0(1)107.0(2)
C1-C2-C3108.0(1)109.8(2)
C2-C3-C4108.0(1)108.2(2)
C3-C4-C5108.0(1)108.2(2)
C4-C5-C1108.0(1)107.0(2)
O1-C1-C2126.0(1)126.5(2)
O1-C1-C5126.0(1)126.5(2)
O2-C2-C1126.0(1)125.1(2)
O2-C2-C3126.0(1)125.1(2)
O3-C3-C2126.0(1)125.9(2)
O3-C3-C4126.0(1)125.9(2)
O4-C4-C3126.0(1)125.9(2)
O4-C4-C5126.0(1)125.9(2)
O5-C5-C4126.0(1)126.5(2)
O5-C5-C1126.0(1)126.5(2)

Visualization of Molecular Structure

The following diagram illustrates the D5h symmetric structure of the croconate dianion, with atom labels corresponding to the data presented in the tables.

croconate_dianion C1 C1 C2 C2 C1->C2 O1 O1 C1->O1 C3 C3 C2->C3 O2 O2 C2->O2 C4 C4 C3->C4 O3 O3 C3->O3 C5 C5 C4->C5 O4 O4 C4->O4 C5->C1 O5 O5 C5->O5

Caption: Molecular structure of the croconate dianion with D5h symmetry.

Experimental Protocols for Structural Characterization

The determination of the molecular geometry of the croconate dianion relies on several key experimental techniques, primarily single-crystal X-ray diffraction and vibrational spectroscopy.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement in a crystalline solid.

Methodology:

  • Crystal Growth: High-quality single crystals of a croconate salt are grown from a supersaturated solution. Common methods include slow evaporation of the solvent, slow cooling of a saturated solution, or liquid diffusion.[5][6][7] The choice of solvent and crystallization technique is crucial and often requires empirical optimization.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop after being flash-cooled in liquid nitrogen.[6]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the crystal is rotated. The diffraction pattern, consisting of a series of reflections (spots), is recorded on a detector.[6]

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays using computational methods. The initial structural model is then refined to achieve the best possible fit with the experimental data.[8]

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy provides valuable information about the symmetry and bonding within the croconate dianion, complementing the data from X-ray diffraction.

Methodology:

  • Sample Preparation: For infrared (IR) spectroscopy, the crystalline croconate salt is typically ground into a fine powder and mixed with potassium bromide (KBr) to form a pellet. For Raman spectroscopy, the crystalline powder can be analyzed directly.

  • Infrared (IR) Spectroscopy: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber. The resulting spectrum shows absorption bands corresponding to the vibrational modes of the molecule.

  • Raman Spectroscopy: The crystalline sample is placed in the path of a high-intensity monochromatic laser beam.[9] The scattered light is collected, typically at a 90° or 180° angle to the incident beam, and passed through a spectrometer to a detector.[10] The Raman spectrum consists of peaks at frequencies that are shifted from the incident laser frequency, corresponding to the vibrational modes of the molecule. The number and positions of the observed IR and Raman bands can be correlated with the molecular symmetry (e.g., D5h), as predicted by group theory.[2]

Experimental and Analytical Workflow

The following diagram outlines the typical workflow for the synthesis and structural characterization of croconate dianion salts.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Modeling cluster_results Results synthesis Synthesis of Croconate Salt purification Purification and Recrystallization synthesis->purification xray Single-Crystal X-ray Diffraction purification->xray spectroscopy Vibrational Spectroscopy (IR/Raman) purification->spectroscopy structure_determination Structure Solution and Refinement xray->structure_determination spectral_analysis Spectral Interpretation and Symmetry Analysis spectroscopy->spectral_analysis computational Computational Modeling (e.g., DFT) structure_determination->computational molecular_geometry Molecular Geometry (Bond Lengths, Angles) structure_determination->molecular_geometry spectral_analysis->computational spectral_analysis->molecular_geometry

Caption: Workflow for the characterization of the croconate dianion.

References

Methodological & Application

Synthesis of Croconic Acid Disodium Salt: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of croconic acid disodium salt, a valuable compound for researchers in materials science and drug development. The described methodology is based on the oxidative halogenation of a cyclopentene derivative, offering a direct route to the desired product. This application note includes a step-by-step procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

Croconic acid and its salts are members of the oxocarbon family, characterized by a five-membered carbon ring with carbonyl and enolate groups. These compounds have garnered significant interest due to their unique electronic and optical properties, leading to applications in ferroelectric materials, organic electronics, and as potential therapeutic agents. The disodium salt of croconic acid is a stable, water-soluble derivative, making it a convenient precursor for further chemical modifications and biological studies. This protocol details a robust and efficient synthesis of this compound.

Experimental Protocol

This protocol is adapted from a patented synthesis method, providing a direct route to sodium croconate[1].

2.1. Materials and Reagents:

  • 2-Cyclopentene-1,4-dione

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Methanol (MeOH)

  • Deionized water (H₂O)

  • Ice

2.2. Equipment:

  • Three-neck round-bottom flask

  • Stirring plate and magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Standard laboratory glassware

2.3. Synthesis Procedure:

  • Reaction Setup: In a three-neck flask equipped with a magnetic stir bar, dissolve 108 g of sodium hydroxide in 300 ml of deionized water. Cool the solution in an ice bath with continuous stirring.

  • Addition of Starting Material: Once the sodium hydroxide solution is chilled, add 14.4 g of 2-cyclopentene-1,4-dione to the flask.

  • Bromination: While maintaining the internal temperature between 10 to 20°C using the ice bath, add 144 g of bromine dropwise to the reaction mixture over a period of 40 minutes.

  • Reaction Completion: After the complete addition of bromine, remove the ice bath and continue stirring the solution for 1 hour at room temperature.

  • Initial Product Isolation: A precipitate will form during the reaction. Separate the precipitated crystal by filtration.

  • Workup of Filtrate: Concentrate the filtrate using a rotary evaporator.

  • Methanol Wash: Add 500 ml of methanol to the resulting residue, stir the mixture, and then filter to remove any insoluble impurities.

  • Final Product Isolation: Concentrate the methanolic filtrate with a rotary evaporator.

  • Recrystallization: Recrystallize the resulting residue from water to obtain the purified this compound. The final product is a yellow to yellow-orange powder.[2]

Data Presentation

The following table summarizes the quantitative data associated with the synthesis protocol.

ParameterValueReference
Starting Material (2-Cyclopentene-1,4-dione)14.4 g[1]
Sodium Hydroxide108 g[1]
Bromine144 g[1]
Yield of Sodium Croconate 21.2 g (76%) [1]
Molecular FormulaC₅Na₂O₅[3][4]
Molecular Weight186.03 g/mol [3][4]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow A Dissolve NaOH in H2O (Ice Bath) B Add 2-Cyclopentene-1,4-dione A->B C Dropwise addition of Br2 (10-20°C, 40 min) B->C D Stir at Room Temperature (1 hour) C->D E Filter Precipitate D->E F Concentrate Filtrate (Rotary Evaporator) E->F Filtrate G Wash Residue with Methanol & Filter F->G H Concentrate Methanolic Filtrate (Rotary Evaporator) G->H Filtrate I Recrystallize from Water H->I J This compound I->J

Synthesis of this compound Workflow.

Conclusion

The protocol described herein provides a clear and efficient method for the synthesis of this compound with a good reported yield. This application note is intended to support researchers and drug development professionals in the reliable preparation of this important oxocarbon compound for their scientific investigations. Adherence to standard laboratory safety procedures is essential when performing this synthesis.

References

Application Notes and Protocols for Disodium Croconate as an Anode Material in Sodium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are compiled based on existing research on organic anode materials for sodium-ion batteries. As of the date of this document, specific experimental data on the performance of pure disodium croconate as an anode in sodium-ion batteries is limited in the public domain. The presented protocols are adapted from studies on analogous organic compounds, and the performance data should be considered hypothetical, serving as a benchmark for future research.

Introduction

Sodium-ion batteries (SIBs) are an emerging energy storage technology, offering a sustainable and cost-effective alternative to lithium-ion batteries due to the natural abundance of sodium.[1] Organic electrode materials are of particular interest for SIBs because of their structural diversity, tunable electrochemical properties, and potential for sustainable sourcing.[2] Disodium croconate (Na₂C₅O₅), a salt of croconic acid, presents a compelling case as a potential anode material. Its structure, rich in carbonyl groups, suggests a high theoretical capacity for sodium ion storage through reversible enolation reactions.

This document provides a detailed guide for the investigation of disodium croconate as an anode material for sodium-ion batteries, covering material synthesis, electrode fabrication, electrochemical testing protocols, and expected performance metrics.

Quantitative Data Summary

The following table summarizes the target electrochemical performance parameters for a disodium croconate-based anode in a sodium-ion battery, based on typical values for high-performance organic anodes.[3][4]

ParameterTarget ValueConditions
Theoretical Specific Capacity ~380 mAh/g (for 2 Na⁺)Based on the molecular weight of Na₂C₅O₅
Reversible Specific Capacity >250 mAh/gAt a current rate of 0.1 C
Average Operating Voltage ~0.8 - 1.5 V vs. Na/Na⁺-
Initial Coulombic Efficiency >85%-
Cycling Stability >90% capacity retention after 200 cyclesAt a current rate of 1 C
Rate Capability >150 mAh/g at 5 C-

Experimental Protocols

Synthesis of Disodium Croconate

A straightforward synthesis of disodium croconate can be achieved through a simple acid-base reaction.

Materials:

  • Croconic acid (H₂C₅O₅)

  • Sodium hydroxide (NaOH) or Sodium methoxide (NaOCH₃)

  • Anhydrous ethanol or methanol

  • Deionized water

Procedure:

  • Dissolve a stoichiometric amount of croconic acid in anhydrous ethanol.

  • In a separate flask, dissolve a twofold molar excess of sodium hydroxide or sodium methoxide in anhydrous ethanol.

  • Slowly add the sodium base solution to the croconic acid solution while stirring vigorously at room temperature.

  • A precipitate of disodium croconate will form. Continue stirring the mixture for 12 hours to ensure complete reaction.

  • Collect the precipitate by filtration and wash it several times with anhydrous ethanol to remove any unreacted precursors.

  • Dry the resulting disodium croconate powder in a vacuum oven at 120°C for 24 hours.

  • Characterize the synthesized material using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA) to confirm its purity and structure.

Electrode Preparation

Materials:

  • Synthesized disodium croconate powder

  • Conductive carbon black (e.g., Super P)

  • Polyvinylidene fluoride (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Copper foil (current collector)

Procedure:

  • Prepare a slurry by mixing the disodium croconate active material, conductive carbon black, and PVDF binder in a weight ratio of 70:20:10 in NMP.[5]

  • Homogenize the slurry using a planetary mixer or magnetic stirrer until a uniform consistency is achieved.

  • Cast the slurry onto a copper foil using a doctor blade with a typical thickness of 100-150 µm.

  • Dry the coated electrode in a vacuum oven at 80°C for 12 hours to completely remove the NMP solvent.

  • Punch out circular electrodes (e.g., 12 mm diameter) from the coated foil for coin cell assembly.

  • Measure the mass loading of the active material on each electrode.

Coin Cell Assembly

Materials:

  • Disodium croconate working electrode

  • Sodium metal foil as the counter and reference electrode

  • Glass fiber separator

  • Electrolyte: 1 M sodium hexafluorophosphate (NaPF₆) in a 1:1 (v/v) mixture of ethylene carbonate (EC) and diethyl carbonate (DEC).

  • CR2032 coin cell components (casings, spacers, springs)

Procedure:

  • All cell assembly must be performed in an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm.

  • Place the disodium croconate working electrode in the bottom cap of the coin cell.

  • Add a few drops of the electrolyte to wet the electrode surface.

  • Place the glass fiber separator on top of the working electrode.

  • Add more electrolyte to saturate the separator.

  • Place the sodium metal foil on top of the separator.

  • Position a spacer and a spring on top of the sodium foil.

  • Place the top cap and crimp the coin cell using a hydraulic crimping machine to ensure a hermetic seal.[5]

Electrochemical Measurements

Instrumentation:

  • Battery cycler (e.g., LAND or Arbin)

  • Potentiostat with impedance spectroscopy capability

Protocols:

  • Galvanostatic Cycling:

    • Cycle the assembled coin cells within a voltage window of 0.01 V to 2.5 V vs. Na/Na⁺.

    • Perform the initial cycles at a low current rate of 0.1 C (where 1 C corresponds to the theoretical capacity being charged/discharged in one hour).

    • Subsequently, test the cycling stability and rate capability at various C-rates (e.g., 0.2 C, 0.5 C, 1 C, 2 C, 5 C).

  • Cyclic Voltammetry (CV):

    • Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within the same voltage window (0.01 V to 2.5 V) to identify the redox potentials of sodium insertion and extraction.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements at different states of charge (e.g., fully charged, fully discharged) to analyze the charge transfer resistance and sodium-ion diffusion kinetics. The typical frequency range is from 100 kHz to 0.01 Hz with an AC amplitude of 5 mV.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing s1 Precursors (Croconic Acid, Na Base) s2 Chemical Reaction s1->s2 s3 Filtration & Washing s2->s3 s4 Vacuum Drying s3->s4 s5 Characterization (XRD, FTIR) s4->s5 f1 Slurry Preparation (Active Material, Carbon, Binder) s5->f1 Synthesized Disodium Croconate f2 Coating on Cu Foil f1->f2 f3 Drying & Punching f2->f3 a1 Stacking Electrodes & Separator f3->a1 Working Electrode a2 Electrolyte Addition a1->a2 a3 Crimping Coin Cell a2->a3 t1 Galvanostatic Cycling a3->t1 Assembled Coin Cell t2 Cyclic Voltammetry (CV) t1->t2 t3 Impedance Spectroscopy (EIS) t2->t3 d1 Data Analysis t3->d1

Experimental workflow for disodium croconate anode testing.
Proposed Charge-Discharge Mechanism

The proposed mechanism for sodium storage in disodium croconate involves the reversible reaction of the carbonyl groups.

References

Application Notes and Protocols for the Deposition of Croconic Acid Disodium Salt Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential deposition techniques for fabricating thin films of Croconic acid disodium salt. Given the limited specific literature on the thin film deposition of this particular salt, this document combines information on the properties of the salt with established solution-based deposition methods for similar water-soluble organic compounds. The provided protocols are intended as starting points for experimental design and optimization.

Introduction to this compound

This compound is a derivative of croconic acid, an organic compound known for its ferroelectric properties.[1] The disodium salt is a solid, water-soluble material with a high decomposition temperature exceeding 300°C.[2] These properties make it a candidate for various applications in electronics, sensing, and potentially as a component in drug delivery systems where a crystalline, water-soluble organic thin film is desired.

Key Properties:

PropertyValueReference
Chemical FormulaC₅Na₂O₅[2][3]
Molecular Weight186.03 g/mol [2][3]
Physical FormSolid Powder[2][4]
ColorYellow to yellow-orange[4]
Melting Point>300 °C (decomposes)[2][5]
SolubilitySoluble in water[5][6]

Deposition Techniques: A Focus on Solution-Based Methods

The high melting point of this compound suggests that thermal evaporation in a vacuum could be a viable deposition technique. However, its solubility in water makes solution-based methods more accessible, cost-effective, and scalable.[7][8][9] This document will focus on three primary solution-based deposition techniques: spin coating, dip coating, and spray coating.

Spin Coating

Spin coating is a widely used technique for producing uniform thin films on flat substrates.[10][11][12] The process involves depositing a solution onto the center of a substrate and then spinning it at high speed to spread the fluid by centrifugal force.

Experimental Protocol: Spin Coating of this compound

Objective: To deposit a uniform thin film of this compound on a substrate.

Materials:

  • This compound powder

  • Deionized (DI) water (or other suitable solvent)

  • Substrates (e.g., silicon wafers, glass slides, quartz)

  • Spin coater

  • Micropipette

  • Hotplate or vacuum oven

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in DI water. A starting concentration in the range of 1-10 mg/mL is recommended.

    • Ensure the salt is fully dissolved. Gentle heating or sonication can be used to aid dissolution.

    • Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Substrate Preparation:

    • Thoroughly clean the substrates. A standard cleaning procedure for silicon wafers, for example, involves sonication in acetone, isopropanol, and DI water, followed by drying with a nitrogen gun.

    • Optional: Treat the substrate surface with a plasma cleaner or a self-assembled monolayer to modify the surface energy for better film adhesion and uniformity.

  • Deposition:

    • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

    • Dispense a small amount of the this compound solution onto the center of the substrate (e.g., 100 µL for a 1x1 cm² substrate).

    • Start the spin coating program. A two-step program is often effective:

      • Step 1 (Spread): 500-1000 rpm for 5-10 seconds to evenly spread the solution.

      • Step 2 (Thinning): 2000-6000 rpm for 30-60 seconds to achieve the desired film thickness.

  • Post-Deposition Treatment:

    • Carefully remove the coated substrate from the spin coater.

    • Anneal the film on a hotplate or in a vacuum oven to remove residual solvent and potentially improve crystallinity. A starting temperature of 80-120°C for 10-30 minutes is recommended. The high decomposition temperature of the salt allows for a wide range of annealing temperatures to be explored.

Data Presentation: Spin Coating Parameters and Resulting Film Properties

ParameterRange/ValueResulting Film Thickness (nm)Surface Roughness (nm)Optical Properties (e.g., Transmittance)
Solution Concentration (mg/mL) 1, 5, 10To be measuredTo be measuredTo be measured
Spin Speed (rpm) 2000, 4000, 6000To be measuredTo be measuredTo be measured
Annealing Temperature (°C) 80, 100, 120To be measuredTo be measuredTo be measured
Annealing Time (min) 10, 20, 30To be measuredTo be measuredTo be measured

Note: The values in the results columns are placeholders and need to be determined experimentally.

Experimental Workflow: Spin Coating

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing cluster_char Characterization Solution Prepare Solution (1-10 mg/mL in DI water) Dispense Dispense Solution on Substrate Solution->Dispense Substrate Clean Substrate (e.g., Si wafer) Substrate->Dispense Spin Spin Coat (Spread & Thinning) Dispense->Spin Anneal Anneal Film (80-120°C) Spin->Anneal Characterize Analyze Film Properties (Thickness, Roughness, etc.) Anneal->Characterize

Caption: Workflow for spin coating of this compound thin films.

Dip Coating

Dip coating is a simple and versatile technique for coating substrates of various shapes and sizes.[13][14][15] The process involves immersing a substrate into a solution and then withdrawing it at a constant speed.

Experimental Protocol: Dip Coating of this compound

Objective: To deposit a thin film of this compound on a substrate with controlled thickness.

Materials:

  • This compound powder

  • Deionized (DI) water

  • Substrates

  • Dip coater

  • Beaker or vessel for the solution

  • Hotplate or vacuum oven

Procedure:

  • Solution Preparation:

    • Prepare a solution of this compound in DI water (e.g., 1-10 mg/mL).

    • Ensure complete dissolution and filter the solution.

  • Substrate Preparation:

    • Clean the substrates as described for spin coating.

  • Deposition:

    • Fill a suitable container with the prepared solution.

    • Mount the substrate on the dip coater arm.

    • Immerse the substrate into the solution at a controlled speed.

    • Allow the substrate to remain in the solution for a set dwell time (e.g., 30-60 seconds) to ensure complete wetting.

    • Withdraw the substrate from the solution at a constant, controlled speed (e.g., 1-10 mm/min). The withdrawal speed is a critical parameter for controlling film thickness.

  • Post-Deposition Treatment:

    • Allow the solvent to evaporate from the film.

    • Anneal the coated substrate on a hotplate or in a vacuum oven (e.g., 80-120°C for 10-30 minutes).

Data Presentation: Dip Coating Parameters and Resulting Film Properties

ParameterRange/ValueResulting Film Thickness (nm)Surface Roughness (nm)
Solution Concentration (mg/mL) 1, 5, 10To be measuredTo be measured
Withdrawal Speed (mm/min) 1, 5, 10To be measuredTo be measured
Annealing Temperature (°C) 80, 100, 120To be measuredTo be measured
Dwell Time (s) 30, 60, 90To be measuredTo be measured

Note: The values in the results columns are placeholders and need to be determined experimentally.

Experimental Workflow: Dip Coating

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing Solution Prepare Solution Immerse Immerse Substrate Solution->Immerse Substrate Clean Substrate Substrate->Immerse Dwell Dwell in Solution Immerse->Dwell Withdraw Withdraw at Constant Speed Dwell->Withdraw Dry Dry Film Withdraw->Dry Anneal Anneal Film Dry->Anneal

Caption: Workflow for dip coating of this compound thin films.

Spray Coating

Spray coating is a versatile technique that can be used to coat large and non-planar substrates.[16][17][18] It involves atomizing a solution into fine droplets and directing them onto a substrate.

Experimental Protocol: Spray Coating of this compound

Objective: To deposit a thin film of this compound over a large area or on a non-planar surface.

Materials:

  • This compound powder

  • Deionized (DI) water

  • Substrates

  • Spray coater (e.g., airbrush or ultrasonic spray nozzle)

  • Syringe pump

  • Hotplate

Procedure:

  • Solution Preparation:

    • Prepare a dilute solution of this compound in DI water (e.g., 0.1-1 mg/mL). Lower concentrations are often used for spray coating to avoid nozzle clogging and to achieve thinner films.

    • Filter the solution.

  • Substrate Preparation:

    • Clean the substrates.

    • Place the substrate on a heated stage (e.g., 40-80°C) to promote solvent evaporation upon droplet impact.

  • Deposition:

    • Set up the spray coater with the nozzle at a fixed distance from the substrate (e.g., 10-30 cm).

    • Use a syringe pump to deliver the solution to the nozzle at a constant flow rate (e.g., 0.1-1 mL/min).

    • Use a carrier gas (e.g., nitrogen) to atomize the solution.

    • Move the nozzle or the substrate in a raster pattern to ensure uniform coverage. The deposition can be done in multiple passes to build up the desired thickness.

  • Post-Deposition Treatment:

    • Keep the substrate on the hotplate for a short period after deposition to ensure complete solvent removal.

    • Further annealing at a higher temperature (e.g., 80-120°C) can be performed to improve film quality.

Data Presentation: Spray Coating Parameters and Resulting Film Properties

ParameterRange/ValueResulting Film Thickness (nm)Surface Roughness (nm)
Solution Concentration (mg/mL) 0.1, 0.5, 1To be measuredTo be measured
Substrate Temperature (°C) 40, 60, 80To be measuredTo be measured
Nozzle-Substrate Distance (cm) 10, 20, 30To be measuredTo be measured
Solution Flow Rate (mL/min) 0.1, 0.5, 1To be measuredTo be measured
Number of Passes 1, 5, 10To be measuredTo be measured

Note: The values in the results columns are placeholders and need to be determined experimentally.

Experimental Workflow: Spray Coating

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing Solution Prepare Dilute Solution Atomize Atomize Solution Solution->Atomize Substrate Clean & Heat Substrate Spray Spray onto Substrate Substrate->Spray Atomize->Spray Dry Dry on Hotplate Spray->Dry Anneal Optional Annealing Dry->Anneal

Caption: Workflow for spray coating of this compound thin films.

Potential Applications and Signaling Pathways

While the primary focus of research on croconic acid has been its ferroelectric properties for applications in organic electronics, the disodium salt may find use in other areas.

  • Biomedical Applications: The water solubility and potential biocompatibility of organic salts make them interesting for drug delivery platforms or as coatings for medical implants.[19]

  • Sensing: Thin films of functional organic materials can be used as the active layer in chemical sensors. The interaction of the croconate moiety with specific analytes could lead to changes in the film's optical or electrical properties.

  • Energy Storage: The redox-active nature of the croconate system could be explored for applications in organic-based batteries or supercapacitors.

Logical Relationship: From Deposition to Application

G cluster_process Film Fabrication cluster_props Film Properties cluster_app Potential Applications Deposition Solution Deposition (Spin, Dip, Spray) Film Croconic Acid Disodium Salt Thin Film Deposition->Film produces Properties Tunable Properties (Thickness, Crystallinity, Surface Morphology) Film->Properties exhibits Electronics Organic Electronics Properties->Electronics Sensing Chemical Sensing Properties->Sensing Biomedical Biomedical Devices Properties->Biomedical

Caption: Logical flow from deposition to potential applications of the thin films.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

  • Work in a well-ventilated area, especially when using solvents or during annealing processes.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

Disclaimer: The experimental protocols provided are intended as a starting point and may require significant optimization for specific applications and substrates. The performance and properties of the resulting thin films should be thoroughly characterized using appropriate analytical techniques.

References

Application Note: Characterization of Disodium Croconate Using Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium croconate (Na₂C₅O₅) is an organic salt derived from croconic acid. The croconate dianion (C₅O₅²⁻) is a member of the oxocarbon family, which has garnered significant interest due to its unique electronic and structural properties. These characteristics make disodium croconate and its derivatives potential candidates for various applications, including in materials science and pharmaceuticals. Raman spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. This information is crucial for structural elucidation, material identification, and quality control. This application note provides a detailed protocol and data for the characterization of disodium croconate using Raman spectroscopy.

Data Presentation

The vibrational modes of the croconate dianion have been investigated using Raman spectroscopy. The experimentally observed Raman bands and their corresponding theoretical assignments are summarized in the table below. This data is essential for the identification and structural analysis of disodium croconate.

Experimental Raman Shift (cm⁻¹)Vibrational Mode AssignmentDescription of Vibrational Motion
~1620A₁'C=O and C=C stretching
~1546E₂'C=O and C=C stretching
~1060A₁'Ring breathing
~911E₁'In-plane ring deformation
~570E₂'C=O in-plane bending
~376E₂'C-C-C in-plane bending
~318A₂''Out-of-plane ring deformation

Note: The peak positions are approximate and can vary slightly based on the experimental conditions, such as the physical state of the sample (solid vs. aqueous solution) and the laser excitation wavelength.

Experimental Protocol

This section outlines a general protocol for the acquisition of a Raman spectrum of disodium croconate in solid form.

1. Instrumentation:

  • Raman Spectrometer: A research-grade Raman spectrometer equipped with a microscope for sample visualization and laser focusing.

  • Laser Source: A 532 nm or 785 nm solid-state laser is suitable. The choice of laser wavelength may depend on the sample's fluorescence properties; a longer wavelength laser (e.g., 785 nm) can help to mitigate fluorescence interference.

  • Detector: A cooled charge-coupled device (CCD) detector for sensitive and low-noise signal detection.

  • Objective: A 10x or 20x microscope objective for focusing the laser onto the sample and collecting the scattered light. Higher magnification objectives can be used for micro-Raman analysis of small crystals.

2. Sample Preparation:

  • Solid Sample: A small amount of disodium croconate powder is placed on a clean microscope slide. The powder should be gently pressed to create a relatively flat surface for analysis.[1]

  • Aqueous Solution: For analysis in solution, dissolve a small amount of disodium croconate in deionized water to the desired concentration. The solution can be placed in a quartz cuvette for measurement. Note that Raman scattering from water can be a source of interference, but it is generally weak and can be subtracted from the spectrum.

3. Data Acquisition:

  • Calibration: Ensure the spectrometer is calibrated using a standard reference material with known Raman peaks (e.g., silicon, polystyrene).

  • Laser Power: Start with a low laser power (e.g., 1-5 mW at the sample) to avoid sample degradation. The power can be gradually increased if the signal-to-noise ratio is low, while monitoring the sample for any signs of burning or discoloration.

  • Acquisition Time and Accumulations: Typical acquisition times range from 1 to 30 seconds, with 2 to 10 accumulations to improve the signal-to-noise ratio. The optimal parameters will depend on the sample's Raman scattering cross-section and the sensitivity of the instrument.

  • Spectral Range: Set the spectral range to cover the expected vibrational modes of the croconate anion, typically from 200 cm⁻¹ to 2000 cm⁻¹.

  • Focusing: Carefully focus the laser onto the sample surface using the microscope. For solid samples, it is important to find a representative area of the sample.

4. Data Processing:

  • Cosmic Ray Removal: Apply a cosmic ray removal algorithm to eliminate sharp, narrow peaks that are not related to the sample's Raman scattering.

  • Baseline Correction: Perform a baseline correction to remove any broad background fluorescence or instrumental artifacts. A polynomial fitting or other appropriate baseline correction algorithm can be used.

  • Normalization: Normalize the spectrum to the intensity of the strongest peak to facilitate comparison between different measurements.

  • Peak Analysis: Identify the Raman peaks and determine their positions (in cm⁻¹), intensities, and full width at half maximum (FWHM). Compare the obtained peak positions with the reference data in the table above to confirm the identity of the material.

Logical Workflow

The following diagram illustrates the logical workflow for the characterization of disodium croconate using Raman spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output start Start sample_solid Solid Sample (Powder) start->sample_solid sample_solution Aqueous Solution start->sample_solution mount Mount Sample sample_solid->mount sample_solution->mount calibrate Calibrate Spectrometer mount->calibrate acquire Acquire Raman Spectrum calibrate->acquire cosmic_ray Cosmic Ray Removal acquire->cosmic_ray baseline Baseline Correction cosmic_ray->baseline peak_analysis Peak Identification & Analysis baseline->peak_analysis comparison Compare with Reference Data peak_analysis->comparison report Generate Report comparison->report

Caption: Experimental workflow for Raman analysis.

Conclusion

Raman spectroscopy is a highly effective technique for the characterization of disodium croconate. The distinct Raman spectrum, with characteristic peaks corresponding to the vibrational modes of the croconate dianion, serves as a molecular fingerprint for this compound. The protocol provided in this application note offers a reliable method for obtaining high-quality Raman spectra of disodium croconate, which is valuable for material identification, structural verification, and quality control in research and industrial settings.

References

Application Note: Electrochemical Analysis of Croconic Acid Disodium Salt using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Croconic acid and its salts are members of the oxocarbon family, a class of compounds that have garnered significant interest due to their unique electronic and structural properties.[1] These properties make them promising candidates for applications in various fields, including energy storage, electronics, and pharmaceuticals. Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique for investigating the redox properties of electroactive species.[2][3] It provides valuable information on the thermodynamics and kinetics of electron transfer reactions. This application note provides a detailed protocol for the cyclic voltammetry analysis of croconic acid disodium salt, outlining the experimental setup, procedure, and data analysis.

Principle

Cyclic voltammetry involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte. The potential is swept between two set points, and the resulting current is measured as a function of the applied potential. The resulting plot of current versus potential is known as a cyclic voltammogram. The shape of the voltammogram, including the positions and magnitudes of the peaks, provides insights into the redox processes occurring at the electrode surface.

Applications

The cyclic voltammetry analysis of this compound is relevant for:

  • Materials Science: Characterizing the electrochemical properties of new materials for batteries and other energy storage devices.[4]

  • Drug Development: Investigating the redox behavior of potential drug candidates and their interaction with biological systems.

  • Quality Control: Assessing the purity and electrochemical signature of synthesized croconic acid derivatives.

Experimental Protocol

This protocol outlines the steps for performing cyclic voltammetry on this compound.

1. Materials and Reagents

  • This compound

  • Supporting electrolyte (e.g., 0.1 M Potassium Chloride - KCl)[2]

  • Solvent (e.g., deionized water)

  • Working Electrode (e.g., Glassy Carbon Electrode - GCE)[5]

  • Reference Electrode (e.g., Ag/AgCl)[1][3]

  • Counter Electrode (e.g., Platinum wire)[3]

  • Volumetric flasks and pipettes

  • Electrochemical cell

  • Potentiostat

2. Solution Preparation

  • Supporting Electrolyte (0.1 M KCl): Dissolve the appropriate amount of KCl in deionized water to prepare a 0.1 M solution.

  • Analyte Solution (1 mM this compound in 0.1 M KCl): Accurately weigh a small amount of this compound and dissolve it in the 0.1 M KCl supporting electrolyte to achieve a final concentration of 1 mM.

3. Electrochemical Cell Setup

  • Assemble the three-electrode cell with the working electrode (GCE), reference electrode (Ag/AgCl), and counter electrode (Pt wire).

  • Ensure the electrodes are clean and properly polished according to standard laboratory procedures.

  • Add the prepared analyte solution to the electrochemical cell, making sure the electrodes are sufficiently immersed.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[3] Maintain a blanket of the inert gas over the solution during the experiment.

4. Instrumental Parameters

The following are suggested starting parameters for the potentiostat. These may need to be optimized for the specific instrument and experimental conditions.

ParameterValue
Initial Potential Set to a value where no faradaic reaction occurs
Vertex Potential 1 Swept to a potential beyond the oxidation peak
Vertex Potential 2 Swept to a potential beyond the reduction peak
Scan Rate 100 mV/s (can be varied, e.g., 20, 50, 100, 200 mV/s)
Number of Cycles 3-5

5. Data Acquisition

  • Perform a background scan of the supporting electrolyte solution (0.1 M KCl) to identify any interfering peaks.

  • Rinse the cell and electrodes, then add the analyte solution.

  • Initiate the cyclic voltammetry scan and record the voltammogram.

  • Repeat the measurement at different scan rates to investigate the kinetics of the electrode process.

Data Presentation

The quantitative data obtained from the cyclic voltammograms should be summarized in tables for clear comparison.

Table 1: Peak Potentials and Currents for 1 mM this compound in 0.1 M KCl at 100 mV/s

AnalyteAnodic Peak Potential (Epa) (V)Cathodic Peak Potential (Epc) (V)Anodic Peak Current (Ipa) (µA)Cathodic Peak Current (Ipc) (µA)
This compound[Insert Value][Insert Value][Insert Value][Insert Value]

Table 2: Effect of Scan Rate on Peak Currents and Potentials

Scan Rate (mV/s)Epa (V)Epc (V)Ipa (µA)Ipc (µA)Ipa / Ipc
20[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
50[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
100[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
200[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare 1 mM Analyte in 0.1 M Supporting Electrolyte assemble_cell Assemble Three-Electrode Cell prep_solution->assemble_cell clean_electrodes Clean and Polish Electrodes (WE, RE, CE) clean_electrodes->assemble_cell add_solution Add Solution to Cell assemble_cell->add_solution purge_o2 Purge with Inert Gas (N2/Ar) add_solution->purge_o2 set_params Set Potentiostat Parameters (Potential Window, Scan Rate) purge_o2->set_params run_cv Run Cyclic Voltammetry set_params->run_cv record_voltammogram Record Voltammogram (I vs. E) run_cv->record_voltammogram extract_data Extract Peak Potentials (Epa, Epc) and Peak Currents (Ipa, Ipc) record_voltammogram->extract_data analyze_kinetics Analyze Scan Rate Dependence extract_data->analyze_kinetics

Caption: Experimental workflow for cyclic voltammetry analysis.

logical_relationship cluster_input Input Parameters cluster_output Output Data analyte_conc Analyte Concentration cv_experiment Cyclic Voltammetry Experiment analyte_conc->cv_experiment scan_rate Scan Rate scan_rate->cv_experiment potential_window Potential Window potential_window->cv_experiment peak_potentials Peak Potentials (Epa, Epc) reversibility Electrochemical Reversibility peak_potentials->reversibility peak_currents Peak Currents (Ipa, Ipc) peak_currents->reversibility cv_experiment->peak_potentials cv_experiment->peak_currents

Caption: Relationship between experimental parameters and output data.

References

Application Note: X-ray Diffraction (XRD) Analysis of Disodium Croconate Powder

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Disodium croconate, the disodium salt of croconic acid, is an organic salt that belongs to the family of oxocarbon anions. These compounds are of interest in materials science and drug development due to their unique electronic and structural properties. The crystallinity and phase purity of disodium croconate powder are critical parameters that can influence its stability, solubility, and ultimately, its performance in various applications.

X-ray diffraction (XRD) is a powerful non-destructive analytical technique used to characterize crystalline materials. It provides information on the crystal structure, phase composition, and physical properties of a powdered sample. This application note provides a detailed protocol for the powder XRD analysis of disodium croconate, from sample preparation to data analysis and interpretation.

2. Principle of X-ray Diffraction

X-ray diffraction is based on the constructive interference of monochromatic X-rays and a crystalline sample. When a beam of X-rays strikes a crystal, the atoms in the crystal lattice scatter the X-rays. If the scattered X-rays are in phase, they interfere constructively, producing a diffracted beam of high intensity at specific angles. The relationship between the angle of diffraction (2θ), the wavelength of the X-rays (λ), and the distance between atomic planes in the crystal (d-spacing) is described by Bragg's Law:

nλ = 2d sin(θ)

Each crystalline solid has a unique atomic arrangement, resulting in a characteristic XRD pattern of peaks at specific 2θ angles and with specific intensities. This pattern serves as a "fingerprint" for the material, allowing for its identification and characterization.

3. Experimental Protocol

This section details the procedure for acquiring a powder XRD pattern of disodium croconate.

3.1. Instrumentation

  • X-ray Diffractometer: A powder diffractometer equipped with a copper (Cu) X-ray source (Kα radiation, λ = 1.5406 Å) and a high-sensitivity detector (e.g., a solid-state detector or a scintillation counter).

  • Sample Holders: Low-background sample holders (e.g., zero-diffraction silicon plates or shallow aluminum holders).

  • Mortar and Pestle: Agate or ceramic mortar and pestle for sample grinding.

  • Spatula and Microscope Slides: For sample handling and preparation.

3.2. Sample Preparation

Proper sample preparation is critical for obtaining high-quality XRD data. The goal is to have a fine, randomly oriented powder.

  • Grinding: If the disodium croconate powder consists of large crystallites or aggregates, gently grind a small amount (approximately 100-200 mg) in an agate mortar and pestle to a fine, uniform powder. Avoid excessive grinding, which can induce amorphization or phase transformations.

  • Mounting: Carefully load the powdered sample into the sample holder.

    • Back-loading: For standard holders, press the powder into the cavity from the back to minimize preferred orientation.

    • Front-loading: Gently press the powder into the holder and use the edge of a microscope slide to create a flat, smooth surface that is flush with the holder's surface.

    • Low-background holder: For small sample quantities, a thin layer of powder can be dispersed on a zero-diffraction plate.

3.3. Data Acquisition

  • Instrument Setup:

    • Turn on the X-ray generator and allow it to stabilize (typically 30-60 minutes).

    • Set the generator voltage and current to the recommended values for Cu radiation (e.g., 40 kV and 40 mA).

    • Ensure the goniometer is calibrated.

  • Scan Parameters:

    • Scan Range (2θ): A typical range for initial screening is 5° to 50°. This can be adjusted based on the observed diffraction pattern.

    • Step Size: A step size of 0.02° is generally sufficient for good resolution.

    • Time per Step (or Scan Speed): A time per step of 0.5 to 2 seconds is a good starting point. Longer times will improve the signal-to-noise ratio.

  • Data Collection: Place the sample holder in the diffractometer and initiate the data collection scan.

4. Data Analysis and Presentation

Please note: As of the date of this publication, a publicly available, experimentally verified powder XRD pattern or a Crystallographic Information File (CIF) for disodium croconate could not be located. Therefore, the following tables are presented as templates to illustrate how experimental data would be structured and interpreted. The values provided are for illustrative purposes only and do not represent actual data for disodium croconate.

4.1. Phase Identification

The primary goal of the analysis is to identify the crystalline phase(s) present in the sample. This is done by comparing the experimental XRD pattern to a database of known patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).

4.2. Peak List and d-Spacing

The positions and intensities of the diffraction peaks are extracted from the raw data. The d-spacing for each peak is then calculated using Bragg's Law.

Table 1: Illustrative XRD Peak List for Disodium Croconate Powder

2θ (°)d-spacing (Å)Relative Intensity (%)
10.58.42100
15.25.8245
21.14.2180
25.83.4560
28.33.1530
30.72.9155
35.42.5325
40.12.2540

4.3. Unit Cell Parameters

If the crystal system and space group of disodium croconate were known, the unit cell parameters could be determined from the indexed peak positions using a process called indexing and refined using a least-squares method.

Table 2: Illustrative Crystal Data for Disodium Croconate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.2
b (Å)8.5
c (Å)12.1
β (°)95.5
Volume (ų)1040.5

5. Visualization of Workflows

5.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the XRD analysis of disodium croconate powder.

experimental_workflow sample_prep Sample Preparation (Grinding & Mounting) instrument_setup Instrument Setup (X-ray Source & Optics) sample_prep->instrument_setup Load Sample data_acquisition Data Acquisition (2θ Scan) instrument_setup->data_acquisition Define Scan Parameters raw_data Raw XRD Data (Intensity vs. 2θ) data_acquisition->raw_data Generate

Caption: Experimental workflow for powder XRD analysis.

5.2. Data Analysis Workflow

This diagram outlines the logical flow of the data analysis process, from the raw diffraction data to the final characterization of the material.

data_analysis_workflow raw_data Raw XRD Data (Intensity vs. 2θ) peak_search Peak Search & Identification raw_data->peak_search d_spacing d-spacing Calculation (Bragg's Law) peak_search->d_spacing phase_id Phase Identification (Database Comparison) d_spacing->phase_id indexing Indexing & Unit Cell Parameter Refinement d_spacing->indexing report Final Report (Peak List, Crystal Data) phase_id->report indexing->report

Caption: Logical workflow for XRD data analysis.

6. Interpretation of Results

  • Crystallinity: The presence of sharp, well-defined peaks in the XRD pattern indicates that the disodium croconate powder is crystalline. Broad, diffuse humps would suggest the presence of amorphous content.

  • Phase Purity: A pure sample of disodium croconate should exhibit a single set of diffraction peaks corresponding to its crystal structure. The presence of additional peaks would indicate the presence of impurities or a mixture of different crystalline forms (polymorphs).

  • Crystal Structure: While a definitive crystal structure determination from powder XRD data alone can be challenging for a new material, the pattern provides essential information for indexing and can be used to refine a known or proposed crystal structure through methods like Rietveld refinement.

Powder X-ray diffraction is an indispensable tool for the solid-state characterization of disodium croconate. This application note provides a comprehensive protocol for sample preparation, data acquisition, and analysis. By following these guidelines, researchers can obtain high-quality XRD data to assess the crystallinity, phase purity, and structural properties of their disodium croconate samples, which is crucial for quality control in research and development.

Preparation of High-Purity Single Crystals of Croconic Acid Disodium Salt: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of single crystals of croconic acid disodium salt (Na₂C₅O₅). The methodologies outlined below are based on established crystallization principles and are intended to guide researchers in obtaining high-quality single crystals suitable for various analytical techniques, including single-crystal X-ray diffraction.

Introduction

Croconic acid and its salts are of significant interest in materials science and pharmaceutical research due to their unique electronic, optical, and potential therapeutic properties. The preparation of high-purity single crystals is a critical step for the definitive characterization of their solid-state structures and the investigation of structure-property relationships. This protocol focuses on two primary methods for the crystallization of this compound: Slow Cooling Crystallization and Slow Evaporation Crystallization .

Data Presentation

While specific quantitative data for the crystallization of this compound is not extensively available in the public domain, the following table outlines the key experimental parameters that should be systematically varied and recorded to optimize the crystallization process.

ParameterSlow Cooling MethodSlow Evaporation MethodRecommended Range/Value
Solvent Deionized WaterDeionized WaterHigh-purity (≥18 MΩ·cm)
Starting Material Purity >97%>97%As high as commercially available
Concentration Near-saturation at elevated temperatureSaturated or near-saturatedTo be determined empirically
Temperature (Initial) 60-80 °C (or below boiling)Room Temperature (approx. 20-25 °C)Controlled and stable
Temperature (Final) 4-25 °C (Room or refrigerated)Room Temperature (approx. 20-25 °C)Controlled and stable
Cooling/Evaporation Rate Very slow (e.g., 1-5 °C/hour)Slow and controlledMinimize thermal shock/rapid solvent loss
pH Not specified, inherent pH of salt solutionNot specified, inherent pH of salt solutionMonitor for consistency
Vessel Sealed or loosely capped containerContainer with restricted openingClean, smooth-surfaced glass (e.g., beaker, vial)
Expected Crystal Habit Needles, prismsTo be determinedDependent on conditions
Typical Crystal Size VariableVariableAim for 0.1-0.5 mm for diffraction

Experimental Protocols

Materials and Equipment
  • This compound (purity >97%)

  • High-purity deionized water (≥18 MΩ·cm)

  • Glass beakers or crystallization dishes

  • Hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Thermometer or temperature probe

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

  • Parafilm or aluminum foil

  • Microscope for crystal inspection

  • Spatula and weighing balance

Protocol 1: Slow Cooling Crystallization

This method relies on the principle that the solubility of this compound in water is higher at elevated temperatures. By slowly cooling a near-saturated solution, the solubility decreases, leading to the formation of single crystals.

Procedure:

  • Preparation of a Saturated Solution:

    • In a clean glass beaker, add a known volume of deionized water.

    • Gently heat the water on a hot plate to a constant temperature between 60-80 °C.

    • Gradually add this compound to the warm water while stirring until no more salt dissolves, creating a saturated solution. A small amount of undissolved solid at the bottom is acceptable to ensure saturation.

  • Hot Filtration (Optional but Recommended):

    • To remove any insoluble impurities, perform a hot filtration of the saturated solution using a pre-warmed filtration apparatus. This step should be done quickly to prevent premature crystallization.

  • Crystal Growth:

    • Transfer the clear, hot, saturated solution to a clean crystallization vessel.

    • Cover the vessel with a watch glass or loosely with parafilm (with a few pinholes) to prevent contamination and rapid evaporation.

    • Place the vessel in a controlled environment where the temperature can be slowly decreased. This can be achieved by:

      • Placing the vessel in a larger, insulated container (e.g., a Dewar flask filled with warm water).

      • Using a programmable heating mantle or oven set to a slow cooling ramp (e.g., 1-5 °C per hour).

    • Allow the solution to cool to room temperature over 24-72 hours. For potentially higher yields, subsequent cooling to 4 °C in a refrigerator can be performed.

  • Crystal Harvesting and Drying:

    • Once well-formed crystals are observed, carefully decant the mother liquor.

    • Gently wash the crystals with a small amount of ice-cold deionized water or a solvent in which the salt is sparingly soluble (e.g., ethanol) to remove any remaining mother liquor.

    • Carefully remove the crystals using a spatula and place them on a filter paper to dry at room temperature.

Protocol 2: Slow Evaporation Crystallization

This technique is suitable for compounds that are soluble at room temperature and involves the gradual removal of the solvent to induce crystallization.

Procedure:

  • Preparation of a Saturated or Near-Saturated Solution:

    • In a clean glass beaker at room temperature, prepare a saturated or near-saturated solution of this compound in deionized water.

    • Ensure the salt is fully dissolved by stirring. If necessary, gently warm the solution to aid dissolution and then allow it to cool back to room temperature.

    • Filter the solution through a 0.22 µm syringe filter to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth:

    • Transfer the filtered solution to a clean crystallization dish or a beaker with a wide mouth to provide a larger surface area for evaporation.

    • Cover the container with parafilm or aluminum foil. Punch a few small holes in the cover to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

    • Place the vessel in a location with minimal vibrations and a stable temperature.

  • Monitoring and Harvesting:

    • Monitor the vessel periodically for crystal growth. This process may take several days to weeks.

    • Once crystals of a suitable size have formed, harvest them as described in the slow cooling protocol (Section 3.2, step 4).

Characterization of Single Crystals

The quality and identity of the grown single crystals should be confirmed using appropriate analytical techniques.

TechniquePurposeExpected Outcome
Optical Microscopy Visual inspection of crystal morphology, size, and quality.Transparent, well-defined crystals with smooth faces and sharp edges. Absence of cracks or inclusions.
Single-Crystal X-ray Diffraction Determination of the crystal system, space group, and atomic structure.Provides definitive structural information, including bond lengths, bond angles, and packing arrangement.
Powder X-ray Diffraction (PXRD) Confirmation of the bulk crystalline phase and purity.The experimental PXRD pattern should match the pattern simulated from the single-crystal X-ray diffraction data.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups.The spectrum should be consistent with the molecular structure of the croconate dianion.
Thermogravimetric Analysis (TGA) Assessment of thermal stability and presence of solvent molecules (e.g., water of hydration).Provides information on decomposition temperature and mass loss corresponding to hydrated water molecules.

Visualization of Experimental Workflow

Slow Cooling Crystallization Workflow

Slow_Cooling_Workflow cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting & Drying cluster_char Characterization prep Prepare Saturated Solution (Deionized Water, 60-80°C) hot_filt Hot Filtration (Optional) prep->hot_filt cool Slow Cooling (1-5°C/hour) hot_filt->cool decant Decant Mother Liquor cool->decant wash Wash Crystals decant->wash dry Dry at Room Temperature wash->dry char Optical Microscopy Single-Crystal XRD PXRD, FTIR, TGA dry->char

A schematic overview of the slow cooling crystallization process.

Slow Evaporation Crystallization Workflow

Slow_Evaporation_Workflow cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting & Drying cluster_char Characterization prep Prepare Saturated Solution (Deionized Water, Room Temp) filt Filter Solution (0.22 µm) prep->filt evap Slow Evaporation (Controlled Opening) filt->evap decant Decant Mother Liquor evap->decant wash Wash Crystals decant->wash dry Dry at Room Temperature wash->dry char Optical Microscopy Single-Crystal XRD PXRD, FTIR, TGA dry->char

A schematic overview of the slow evaporation crystallization process.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No crystals form Solution is undersaturated. Cooling/evaporation is too fast. Presence of impurities inhibiting nucleation.Increase initial concentration. Decrease cooling/evaporation rate. Use higher purity starting materials and solvents. Try seeding with a previously obtained crystal.
Formation of powder or microcrystals Nucleation rate is too high. Solution is too supersaturated. Cooling/evaporation is too rapid.Decrease concentration. Slow down the cooling or evaporation rate. Ensure the solution is free of particulate matter.
Opaque or poor-quality crystals Rapid crystal growth. Inclusion of solvent or impurities.Slow down the crystallization process. Ensure slow and steady growth conditions. Purify the starting material if necessary.
Twinned or intergrown crystals High degree of supersaturation. High nucleation density.Reduce the concentration of the solution. Decrease the rate of cooling or evaporation.

By following these detailed protocols and systematically optimizing the experimental parameters, researchers can successfully prepare high-quality single crystals of this compound for advanced structural and materials science investigations.

Application Note: Infrared (IR) Spectroscopy of the Croconate Anion

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the characterization of the croconate anion (C₅O₅²⁻) using Infrared (IR) spectroscopy. It includes the theoretical basis for its vibrational spectra, a summary of key vibrational modes, a detailed experimental protocol for Fourier Transform Infrared (FTIR) analysis, and a workflow for data acquisition and interpretation.

Introduction

The croconate dianion, (C₅O₅)²⁻, is a cyclic oxocarbon anion with a planar pentagonal structure.[1] Due to its high symmetry, aromatic character, and ability to act as a ligand, it is of significant interest in coordination chemistry, materials science, and supramolecular chemistry.[1] Infrared (IR) spectroscopy is a powerful, non-destructive technique for probing the molecular vibrations of the croconate anion. It allows for the identification of the anion, the study of its coordination environment when complexed with metal ions, and the characterization of new croconate-based materials.[2] The coordination of metal ions to the carbonyl groups of the croconate ring can cause shifts in the corresponding stretching frequencies, providing valuable insight into the nature of the metal-ligand bond.[3]

Theoretical Background: Vibrational Modes

The free croconate anion possesses D₅h symmetry. The analysis of its vibrational modes is crucial for interpreting its IR spectrum. The key vibrational modes are associated with the stretching and bending of its C=O and C=C bonds within the five-membered ring. The delocalization of π-electrons across the ring makes all C-C and C-O bonds partially equivalent, leading to coupled vibrations that are characteristic of the entire molecular framework.

The primary IR-active bands for the croconate anion are typically observed in the fingerprint region (below 1600 cm⁻¹) and the double-bond region (1600-1800 cm⁻¹). The most intense absorptions correspond to the stretching vibrations of the carbonyl (C=O) and carbon-carbon (C=C) bonds.

Quantitative Data: Vibrational Band Assignments

The following table summarizes the key experimental infrared absorption bands for the croconate anion, typically observed in its solid-state salts (e.g., potassium croconate). These frequencies can shift depending on the counter-ion and the crystal packing.

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
~1718StrongC=O stretching mode (ν(C=O))[2]
~1600MediumC=C / C=N stretching mode (ν(C=C/CN))[2]
~1500MediumC=C / C=N stretching mode (ν(C=C/CN))[2]
1000 - 650VariableC-H bending vibrations[4]

Note: The band at 1718 cm⁻¹ is a key marker for the croconate ion; its position is sensitive to coordination with metal centers, often shifting to lower wavenumbers upon complexation.[2]

Experimental Workflow

The general workflow for obtaining an IR spectrum of a croconate salt is depicted below. This process includes sample preparation, instrument setup, data acquisition, and final analysis.

experimental_workflow Experimental Workflow for IR Spectroscopy of Croconate Anion cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis SamplePrep Sample Preparation (e.g., KBr Pellet or ATR) InstrumentSetup Instrument Setup (FTIR Spectrometer) SamplePrep->InstrumentSetup BackgroundScan Background Scan (Empty Sample Holder) InstrumentSetup->BackgroundScan SampleScan Sample Scan (Croconate Sample) BackgroundScan->SampleScan DataProcessing Data Processing (Baseline Correction, Normalization) SampleScan->DataProcessing SpectralAnalysis Spectral Analysis (Peak Identification) DataProcessing->SpectralAnalysis Interpretation Data Interpretation (Vibrational Mode Assignment) SpectralAnalysis->Interpretation

Caption: Flowchart of the experimental procedure for IR analysis.

Detailed Experimental Protocol

This protocol describes the analysis of a solid croconate salt using an Attenuated Total Reflectance (ATR) FTIR spectrometer. ATR is often preferred for solids due to its minimal sample preparation requirements.[5]

5.1 Materials and Equipment

  • Croconate salt sample (e.g., Potassium Croconate, K₂(C₅O₅))

  • FTIR Spectrometer equipped with a Diamond ATR accessory (e.g., PerkinElmer Spectrum Two, Bruker Alpha)[6]

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes (e.g., Kimwipes)

5.2 Instrument Setup

  • Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

  • Open the spectroscopy software.

  • Set the desired scan parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (signal averaging improves signal-to-noise ratio)

    • Data Format: Transmittance or Absorbance

5.3 Sample Preparation and Data Acquisition

  • Background Scan:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe moistened with isopropanol and allow it to dry completely.

    • Lower the ATR press arm to ensure no sample is present.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂, H₂O) and the instrument itself.[7]

  • Sample Scan:

    • Raise the ATR press arm.

    • Place a small amount of the solid croconate salt powder onto the center of the ATR crystal using a clean spatula. Ensure the crystal is fully covered.[7]

    • Lower the press arm and apply firm, consistent pressure to ensure good contact between the sample and the crystal. Do not overtighten.[7]

    • Acquire the sample spectrum.

5.4 Post-Measurement

  • Raise the press arm and carefully remove the sample powder from the ATR crystal using a soft brush or a lint-free wipe.

  • Clean the crystal surface with isopropanol to remove any remaining residue.

  • Save the acquired spectrum data.

5.5 Data Processing and Interpretation

  • The software will automatically ratio the sample spectrum against the background spectrum.

  • If necessary, perform a baseline correction to ensure all peaks originate from a flat baseline.

  • Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

  • Compare the observed peak positions with the known values for the croconate anion (refer to the table in Section 3) to confirm its identity and analyze any shifts that may indicate metal coordination or other interactions.[8]

References

Application Notes and Protocols for Measuring the Ferroelectric Hysteresis Loop of Disodium Croconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium croconate, an organic salt derived from croconic acid, is a material of interest for its potential ferroelectric properties. The measurement of the ferroelectric hysteresis loop is a fundamental technique to characterize such materials, providing critical information about their spontaneous polarization, coercive field, and remnant polarization. This document provides a detailed protocol for measuring the ferroelectric hysteresis loop of disodium croconate, aimed at researchers in materials science and drug development. While specific quantitative data for disodium croconate is not widely published, this guide establishes a methodology based on established techniques for organic ferroelectrics, such as its parent compound, croconic acid.

Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by the application of an external electric field.[1] This behavior is analogous to ferromagnetism and is characterized by a hysteresis loop in the plot of polarization versus electric field. The study of these properties is crucial for the development of new functional materials for applications in electronics, sensors, and potentially in drug delivery systems where electric fields could be used as a triggering mechanism.

Quantitative Data Summary

The following table summarizes the key parameters obtained from a ferroelectric hysteresis loop measurement. The values provided are representative for a well-studied organic ferroelectric, croconic acid, and should serve as a reference for the expected range of values for disodium croconate, which must be determined experimentally.[2]

ParameterSymbolTypical Value (for Croconic Acid)UnitDescription
Saturation PolarizationPs~20-30µC/cm²The maximum polarization that can be induced in the material.
Remnant PolarizationPr~20µC/cm²The polarization remaining in the material after the external electric field is removed.
Coercive FieldEc~15kV/cmThe electric field required to switch the polarization of the material.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining reliable ferroelectric measurements. For disodium croconate, which is typically in powder form, the following protocol for creating a dense polycrystalline pellet is recommended.[3]

Materials and Equipment:

  • Disodium croconate powder

  • Polyvinyl alcohol (PVA) solution (1-2% in deionized water)

  • Mortar and pestle

  • Hydraulic press with a pellet die (e.g., 10 mm diameter)

  • Furnace for sintering

  • Fine-grit polishing paper

  • Silver paste or other conductive electrode material

  • Sputter coater (optional, for thin film electrodes)

Protocol:

  • Powder Preparation: Take a known quantity of disodium croconate powder and grind it thoroughly in a mortar and pestle to ensure a fine and uniform particle size.

  • Binder Addition: Add a few drops of the PVA solution to the powder as a binder and mix until a granulated consistency is achieved. The binder helps in forming a mechanically stable pellet.

  • Pellet Pressing: Transfer the granulated powder into the pellet die and press it using a hydraulic press. A pressure of 5-10 tons is typically sufficient to form a dense pellet.

  • Sintering: Carefully remove the pellet from the die and place it in a furnace. Sinter the pellet at a temperature below its decomposition point to increase its density and grain size. The optimal sintering temperature and time must be determined experimentally for disodium croconate.

  • Polishing: After sintering, polish the flat surfaces of the pellet using fine-grit polishing paper to ensure they are parallel and smooth. This is important for uniform electric field application. The final thickness should be in the range of 0.5-1.0 mm.[3]

  • Electrode Deposition: Apply conductive electrodes to both flat surfaces of the pellet. This can be done by painting a thin layer of silver paste and then curing it at a moderate temperature (e.g., 100-150 °C) or by sputtering a thin film of a noble metal like gold or platinum. The electrodes should cover a well-defined area for accurate polarization calculation.

Ferroelectric Hysteresis Loop Measurement

The most common method for measuring the ferroelectric hysteresis loop is by using a modified Sawyer-Tower circuit.[1]

Equipment:

  • Function generator

  • High-voltage amplifier

  • Digital oscilloscope

  • Standard capacitor (with capacitance much larger than the sample)

  • Sample holder with electrical contacts

Protocol:

  • Circuit Setup: Assemble the Sawyer-Tower circuit as shown in the workflow diagram below. The sample is connected in series with a standard capacitor.

  • Signal Application: The function generator produces a sinusoidal or triangular waveform, which is then amplified by the high-voltage amplifier. This high-voltage signal is applied across the series combination of the sample and the standard capacitor.

  • Data Acquisition: The voltage across the sample (Vx) is measured on one channel of the oscilloscope, and the voltage across the standard capacitor (Vy) is measured on the other channel.

  • Hysteresis Loop Plotting: The oscilloscope is set to X-Y mode, where the X-axis represents the applied electric field (E) and the Y-axis represents the polarization (P).

    • The electric field (E) is calculated by dividing the voltage across the sample (Vx) by the sample thickness (d): E = Vx / d.

    • The charge (Q) on the sample is equal to the charge on the standard capacitor, which is given by Q = Cstd * Vy, where Cstd is the capacitance of the standard capacitor.

    • The polarization (P) is the charge per unit area of the electrode: P = Q / A, where A is the electrode area.

  • Data Analysis: From the plotted P-E hysteresis loop, the saturation polarization (Ps), remnant polarization (Pr), and coercive field (Ec) can be determined.

Visualizations

experimental_workflow Experimental Workflow for Ferroelectric Hysteresis Measurement cluster_prep Sample Preparation cluster_measurement Hysteresis Loop Measurement cluster_analysis Data Analysis start Disodium Croconate Powder grind Grinding start->grind bind Binder Addition (PVA) grind->bind press Pellet Pressing bind->press sinter Sintering press->sinter polish Polishing sinter->polish electrode Electrode Deposition polish->electrode setup Sawyer-Tower Circuit Setup electrode->setup apply_V Apply High Voltage AC Signal setup->apply_V measure Measure Voltage across Sample (Vx) and Standard Capacitor (Vy) apply_V->measure plot Plot P vs. E on Oscilloscope measure->plot calculate_E Calculate Electric Field (E = Vx / d) plot->calculate_E calculate_P Calculate Polarization (P = C_std * Vy / A) plot->calculate_P extract Extract Ps, Pr, Ec calculate_E->extract calculate_P->extract sawyer_tower_circuit Sawyer-Tower Circuit Diagram func_gen Function Generator hv_amp High-Voltage Amplifier func_gen->hv_amp AC Signal sample Sample (Disodium Croconate) hv_amp->sample p1 hv_amp->p1 c_std Standard Capacitor (C_std) sample->c_std sample->p1 p2 sample->p2 gnd c_std->gnd c_std->p2 scope Oscilloscope p1->scope X-channel (Vx) p2->scope Y-channel (Vy)

References

Application Notes and Protocols for Croconic Acid Disodium Salt in Nonlinear Optical Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of croconic acid disodium salt as a nonlinear optical (NLO) material. Given the emergent interest in organic NLO materials for applications in photonics, telecommunications, and optical computing, these guidelines offer a framework for synthesis, crystal growth, and characterization.

Introduction to this compound for NLO Applications

Croconic acid and its derivatives are part of the oxocarbon family, known for their unique electronic and structural properties. The croconate dianion (C₅O₅²⁻) possesses a high degree of π-electron delocalization within its five-membered ring structure, which is a key characteristic for significant molecular hyperpolarizability and, consequently, nonlinear optical activity. Alkali metal salts of croconic acid, such as the disodium salt, are of interest for their potential to form non-centrosymmetric crystal structures, a prerequisite for second-order NLO phenomena like second-harmonic generation (SHG). These organic salts can offer advantages over traditional inorganic NLO materials, including higher NLO coefficients, faster response times, and greater tailorability of properties.

Quantitative NLO Data

Experimental data for this compound is not widely published. The following table summarizes theoretical and experimental NLO data for the related croconate anion and other organic NLO materials to provide an expected order of magnitude for the properties of interest.

PropertySymbolReported Value/RangeCompound/MethodReference
Second-Order Properties
Second-Harmonic Generation EfficiencySHG~1-1000 x Urea or KDPVarious Organic Salts[1]
First Hyperpolarizabilityβ10⁻³⁰ to 10⁻²⁷ esuOrganic Molecules (Theoretical/Experimental)
Third-Order Properties
Nonlinear Refractive Indexn₂10⁻¹³ to 10⁻⁸ cm²/WOrganic Salts in Solution (Z-scan)[2]
Nonlinear Absorption Coefficientβ10⁻⁹ to 10⁻⁴ cm/WOrganic Salts in Solution (Z-scan)[2]
Third-Order Susceptibilityχ⁽³⁾10⁻¹⁴ to 10⁻⁶ esuOrganic Salts in Solution (Z-scan)[2]
Second-Order Hyperpolarizabilityγ10⁻³⁶ to 10⁻²⁶ esuOrganic Salts in Solution (Z-scan)[2]

Note: The values presented are representative of organic NLO materials and are intended to serve as a guideline. Actual values for this compound must be determined experimentally.

Experimental Protocols

The following protocols provide a starting point for the synthesis, purification, crystal growth, and NLO characterization of this compound.

This protocol describes the synthesis of this compound from croconic acid.

Materials:

  • Croconic acid (C₅H₂O₅)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Ethanol

  • pH meter or pH indicator strips

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Filtration apparatus (Büchner funnel, filter paper)

  • Crystallization dish

Procedure:

  • Dissolution: In a beaker, dissolve a known quantity of croconic acid in deionized water with stirring.

  • Neutralization: Slowly add a stoichiometric amount of a sodium base (e.g., 2 equivalents of NaOH or 1 equivalent of Na₂CO₃) solution to the croconic acid solution. Monitor the pH of the solution. The target pH should be neutral (around 7.0).

  • Heating and Concentration: Gently heat the solution to ensure the reaction goes to completion and to concentrate the solution by evaporating some of the water.

  • Precipitation and Filtration: Allow the solution to cool to room temperature, and then further cool in an ice bath to induce precipitation of the sodium croconate. If precipitation is slow, a small amount of ethanol can be added. Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature. The product, sodium croconate, typically crystallizes from water as a dihydrate.[1]

The slow evaporation method is a common technique for growing single crystals of water-soluble organic compounds.

Materials:

  • Purified this compound

  • High-purity deionized water

  • Beaker or crystallizing dish with a loose-fitting cover (e.g., perforated parafilm)

  • A stable, vibration-free environment with controlled temperature

Procedure:

  • Preparation of a Saturated Solution: Prepare a saturated solution of this compound in deionized water at a slightly elevated temperature (e.g., 30-40 °C) to ensure complete dissolution.

  • Filtration: Filter the warm, saturated solution through a fine filter paper to remove any dust or undissolved particles.

  • Crystallization: Transfer the filtered solution to a clean crystallizing dish and cover it loosely. This allows for slow evaporation of the solvent.

  • Incubation: Place the dish in a location with a stable temperature and minimal vibrations.

  • Crystal Harvesting: Monitor the dish over several days to weeks for the formation of single crystals. Once crystals of a suitable size have formed, carefully harvest them from the solution.

This protocol outlines the screening of this compound powder for SHG activity.

Materials:

  • Dried, powdered this compound, sieved to a uniform particle size (e.g., 100-150 µm).

  • Reference material with a known SHG efficiency (e.g., potassium dihydrogen phosphate - KDP, or urea).

  • Pulsed laser source (e.g., Nd:YAG laser at 1064 nm).

  • Sample holder (e.g., a capillary tube or a thin cell).

  • Optical filters to block the fundamental wavelength and pass the second-harmonic wavelength (e.g., 532 nm for a 1064 nm fundamental).

  • Photomultiplier tube (PMT) or a suitable photodetector.

  • Oscilloscope or data acquisition system.

Procedure:

  • Sample Preparation: Pack the powdered sample into the sample holder to a consistent density. Prepare the reference material in the same manner.

  • Experimental Setup: Align the laser beam to be incident on the sample. Position the detector to collect the scattered light from the sample. Place the appropriate filters in front of the detector.

  • Measurement: Irradiate the sample with the laser pulses and measure the intensity of the generated second-harmonic signal.

  • Reference Measurement: Replace the sample with the reference material and repeat the measurement under identical conditions.

  • Efficiency Estimation: The relative SHG efficiency of the sample can be estimated by comparing the intensity of its SHG signal to that of the reference material.

The Z-scan technique is used to measure the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).

Materials:

  • Solution of this compound in a suitable solvent (e.g., deionized water or a polar organic solvent) at a known concentration.

  • Quartz cuvette with a known path length (typically 1-2 mm).

  • A stable, high-quality laser beam with a Gaussian profile (e.g., a CW or pulsed laser).

  • A focusing lens.

  • A translation stage to move the sample along the beam axis (z-axis).

  • An aperture and a photodetector for the closed-aperture measurement.

  • A photodetector for the open-aperture measurement.

  • Beam splitter and a reference detector to account for laser power fluctuations.

Procedure:

  • Sample Preparation: Prepare a solution of this compound of a concentration that gives sufficient signal without being overly absorbent at the laser wavelength.

  • Experimental Setup: The laser beam is split into a signal beam and a reference beam. The signal beam is focused by a lens. The sample in the cuvette is mounted on a translation stage that moves it through the focal point of the lens.

  • Open-Aperture Z-scan (for β): The aperture is removed, and the total transmitted intensity is measured by the detector as the sample is moved along the z-axis. Any change in transmittance is due to nonlinear absorption.

  • Closed-Aperture Z-scan (for n₂): An aperture is placed before the detector, allowing only the central part of the beam to pass. As the sample moves through the focus, self-focusing or self-defocusing effects due to the nonlinear refractive index will change the beam divergence and thus the intensity passing through the aperture.

  • Data Analysis: The normalized transmittance is plotted as a function of the sample position (z). The shape of the resulting curve is analyzed to determine the sign and magnitude of n₂ and β.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_growth Crystal Growth cluster_characterization NLO Characterization s1 Dissolve Croconic Acid s2 Neutralize with Sodium Base s1->s2 s3 Concentrate Solution s2->s3 s4 Precipitate & Filter s3->s4 s5 Wash & Dry s4->s5 g1 Prepare Saturated Solution s5->g1 c1 Powder Sample Preparation s5->c1 c3 Solution Sample Preparation s5->c3 g2 Slow Evaporation g1->g2 g3 Harvest Single Crystals g2->g3 g3->c1 c2 Kurtz-Perry SHG Measurement c1->c2 c4 Z-scan Measurement c3->c4

Caption: Experimental workflow for the synthesis, crystal growth, and NLO characterization of this compound.

nlo_properties_relationship cluster_material Material Properties cluster_nlo Nonlinear Optical Phenomena structure Molecular Structure (π-conjugated system) crystal Crystal Structure (Non-centrosymmetric) structure->crystal influences n2 Nonlinear Refraction (n₂) structure->n2 contributes to beta Nonlinear Absorption (β) structure->beta contributes to shg Second-Harmonic Generation (SHG) crystal->shg enables

Caption: Relationship between material properties and observed nonlinear optical phenomena.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Croconic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Croconic Acid Disodium Salt synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

Low yields and impurities are common challenges in the synthesis of this compound. This guide addresses specific issues with potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, improper temperature, or non-optimal stoichiometry.Optimize reaction conditions: Systematically vary reaction time, temperature, and molar ratios of reactants to find the optimal parameters. Monitor reaction progress using techniques like TLC or HPLC.
Side reactions: Competing side reactions can consume starting materials and generate impurities. For instance, in syntheses starting from glyoxal, polymerization of glyoxal can be a significant side reaction.Control reaction temperature: Many side reactions are accelerated at higher temperatures. Maintaining a consistent and optimal temperature, often at or below room temperature (e.g., using an ice bath), can minimize unwanted byproducts.[1]
Product degradation: Croconic acid and its salts can be sensitive to light and oxidizing agents.[2] The product might also be unstable at extreme pH values.Protect from light and air: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light.
Inefficient purification: Significant product loss can occur during workup and purification steps like filtration and recrystallization.Optimize purification solvent and technique: Carefully select the recrystallization solvent to maximize the recovery of the desired product while leaving impurities in the mother liquor. Washing the crystals with a minimal amount of cold solvent can reduce losses.
Formation of Colored Impurities Oxidation of intermediates or product: The presence of air can lead to the oxidation of intermediates or the final product, resulting in colored byproducts.Use of deoxygenated solvents and inert atmosphere: Purge solvents with an inert gas before use and maintain an inert atmosphere throughout the reaction and workup.
Charring or decomposition: High reaction temperatures can cause the decomposition of organic materials, leading to dark, tarry impurities.Precise temperature control: Use a reliable temperature control system to avoid overheating. For exothermic reactions, ensure efficient cooling.
Difficulty in Crystallization/Precipitation Supersaturation: The solution may be supersaturated, preventing the initiation of crystallization.Induce crystallization: Try seeding the solution with a small crystal of the product, scratching the inside of the flask with a glass rod, or slowly adding an anti-solvent.
Presence of impurities: Impurities can inhibit crystal growth or lead to the formation of an oil instead of a solid.Improve purification of intermediates: If the synthesis involves multiple steps, ensure that each intermediate is sufficiently pure before proceeding to the next step.
Inconsistent Yields Variability in reagent quality: The purity and reactivity of starting materials, especially reagents like glyoxal which can polymerize on storage, can vary between batches.Use high-purity, fresh reagents: Use reagents from reliable suppliers and, if necessary, purify or analyze them before use.
Poor control over reaction parameters: Minor variations in temperature, addition rates, or stirring speed can lead to inconsistent results.Standardize the experimental protocol: Maintain a detailed and consistent protocol, carefully controlling all reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for croconic acid and its disodium salt?

A1: Several synthetic routes to croconic acid have been reported, which can then be converted to the disodium salt by neutralization with a sodium base (e.g., sodium hydroxide or sodium carbonate). Common starting materials include:

  • Glyoxal: A multi-step synthesis that typically involves the formation of the disodium salt of tetrahydroxy-p-benzoquinone as an intermediate.[3][4]

  • Five-membered ring compounds: Patents describe the synthesis starting from compounds like 2-cyclopentene-1,4-dione or cyclopentane-1,2,4-trione through halogenation and subsequent reaction with a base.[1]

  • Rhodizonic acid: A ring-contraction reaction from rhodizonate can yield croconate.[5]

  • Inositol: Oxidation of inositol can also produce croconic acid.

Q2: What is a typical yield for the synthesis of this compound?

A2: The overall yields reported in the literature for multi-step syntheses of croconic acid are often low, for example, around 9% from glyoxal.[4] Yields for specific steps or alternative routes can vary. The goal of optimization is to significantly improve upon these baseline yields.

Q3: How does pH affect the synthesis and stability of this compound?

A3: Croconic acid is a diprotic acid with pKa values of approximately 0.80 and 2.24.[6] The pH of the reaction mixture is crucial. The formation of the disodium salt requires a basic environment to deprotonate both acidic hydroxyl groups. However, highly alkaline conditions might promote side reactions or degradation. The stability of the final product is also pH-dependent, and it is generally handled in neutral to slightly basic aqueous solutions.

Q4: What are the best practices for purifying this compound?

A4: Recrystallization is a common method for purifying this compound. Water is often used as the solvent for recrystallization.[1] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals. Washing the isolated crystals with a small amount of cold solvent can help remove residual impurities from the mother liquor.

Q5: Are there any specific safety precautions to consider during the synthesis?

A5: Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Some of the reagents used, such as bromine and strong acids or bases, are corrosive and toxic, and should be handled in a well-ventilated fume hood. Reactions should be monitored for any signs of uncontrolled exotherms.

Experimental Protocols

The following is a generalized experimental protocol based on patent literature for the synthesis of sodium croconate from a five-membered ring precursor. This should be considered a starting point for optimization.

Synthesis of Sodium Croconate from 2-Cyclopentene-1,4-dione [1]

  • Preparation of the reaction mixture: In a three-neck flask equipped with a stirrer and a dropping funnel, a solution of sodium hydroxide (e.g., 108 g) in water (e.g., 300 ml) is prepared and cooled in an ice bath.

  • Addition of starting material: 2-Cyclopentene-1,4-dione (e.g., 14.4 g) is added to the stirred, cooled solution.

  • Halogenation: A halogenating agent, such as bromine (e.g., 144 g), is added dropwise over a period of about 40 minutes, while maintaining the internal temperature between 10 to 20°C.

  • Reaction completion: After the addition is complete, the ice bath is removed, and the solution is stirred for an additional hour.

  • Workup: The precipitated crystals are separated by filtration. The filtrate is concentrated using a rotary evaporator.

  • Purification: Methanol (e.g., 500 ml) is added to the residue, and the mixture is stirred and filtered. The resulting filtrate is concentrated, and the residue is recrystallized from water to yield sodium croconate.

Data Presentation

Table 1: Summary of Reported Yields for Croconic Acid Synthesis

Starting MaterialKey Reagents/StepsReported Overall YieldReference
GlyoxalMulti-step synthesis via disodium salt of tetrahydroxy-p-benzoquinone~9%[4]
2-Cyclopentene-1,4-dioneNaOH, BromineNot explicitly stated for the salt, but a related process for the acid is described.[1]

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., 2-Cyclopentene-1,4-dione, NaOH, Bromine) reaction Reaction (Temperature Control) start->reaction 1. Reactant Addition workup Workup (Filtration, Concentration) reaction->workup 2. Quenching & Isolation crude Crude Product workup->crude Crude Extract recrystallization Recrystallization (e.g., from Water) crude->recrystallization 3. Dissolution & Cooling final_product Pure Croconic Acid Disodium Salt recrystallization->final_product 4. Filtration & Drying

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reaction Was the reaction complete? start->check_reaction check_impurities Are there significant impurities? check_reaction->check_impurities Yes optimize_reaction Optimize reaction time, temperature, and stoichiometry check_reaction->optimize_reaction No check_workup Was there significant loss during workup/purification? check_impurities->check_workup No control_conditions Improve temperature control, use inert atmosphere check_impurities->control_conditions Yes optimize_purification Optimize recrystallization solvent and technique check_workup->optimize_purification Yes end Improved Yield check_workup->end No optimize_reaction->end control_conditions->end optimize_purification->end

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Troubleshooting low purity in disodium croconate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of disodium croconate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of disodium croconate, with a focus on achieving high purity.

Frequently Asked Questions (FAQs)

1. What are the common synthesis routes for disodium croconate?

Disodium croconate is primarily synthesized through two main routes:

  • Ring contraction of a rhodizonic acid derivative: This is a widely used method where a six-membered ring precursor like disodium rhodizonate is converted to the five-membered croconate ring through oxidation in an alkaline solution.[1]

  • Condensation of glyoxal: This method involves the oxidative trimerization of glyoxal in the presence of a catalyst.[1][2] While feasible, the yields can be low without optimization.[1]

2. What are the likely sources of low purity in my disodium croconate product?

Low purity in disodium croconate can stem from several factors throughout the synthesis and purification process:

  • Incomplete reaction: If the conversion of the starting material (e.g., disodium rhodizonate) is not complete, it will remain as an impurity.

  • Side reactions: The formation of byproducts during the synthesis is a major contributor to low purity. For instance, in the ring-contraction method, incomplete oxidation or alternative reaction pathways can lead to various impurities.

  • Trapped solvent or moisture: Inefficient drying of the final product can leave residual solvent or water, which will lower the purity.

  • Impurities in starting materials: The purity of your precursors, such as glyoxal or rhodizonic acid salts, will directly impact the purity of the final product.

  • Ineffective purification: The chosen crystallization and washing procedure may not be optimal for removing specific impurities.

3. My final product is not the expected bright yellow color. What could be the issue?

The color of disodium croconate is a good initial indicator of purity. A deviation from the expected bright yellow to yellow-orange powder can indicate the presence of impurities.[3]

  • Darker color (brownish or reddish): This may suggest the presence of residual starting materials like disodium rhodizonate, which is dark brown, or other oxidized byproducts.[4]

  • Off-white or pale yellow: This could indicate the presence of hydrated forms of the salt or other contaminants.

Troubleshooting Guides

Issue 1: Low Purity Characterized by Unidentified Peaks in HPLC-UV Analysis

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Extend Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). If starting material is still present, consider extending the reaction time. 2. Optimize Reaction Temperature: Ensure the reaction is conducted at the optimal temperature. Temperatures that are too low may lead to slow or incomplete reactions. 3. Check Stoichiometry of Reagents: Verify that the molar ratios of your reactants and reagents are correct.
Side Product Formation 1. Control Reaction pH: The pH of the reaction medium is critical, especially in the ring-contraction method. Maintain the recommended pH range to minimize the formation of byproducts. 2. Optimize Oxidant Addition: In oxidation reactions, the rate of oxidant addition can influence selectivity. A slow, controlled addition is often preferred. 3. Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions more than the main reaction, improving selectivity.
Contamination from Starting Materials 1. Verify Purity of Starting Materials: Analyze the purity of your starting materials (e.g., disodium rhodizonate, glyoxal) before use. If necessary, purify them. 2. Use High-Purity Solvents: Ensure that all solvents used in the reaction and purification are of high purity and are dry, if required.
Issue 2: Difficulty in Obtaining Crystalline Product or "Oiling Out" During Crystallization

"Oiling out," where the product separates as a liquid instead of a solid during crystallization, is a common issue that often leads to low purity.[5]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Supersaturation is too high 1. Increase Solvent Volume: Add more of the hot solvent to dissolve the "oil" completely, then allow it to cool more slowly.[5] 2. Slow Cooling: Insulate the crystallization flask to promote slow cooling. This allows for the formation of well-ordered crystals rather than an amorphous oil.[5]
Presence of Impurities 1. Hot Filtration: If insoluble impurities are visible in the hot solution, perform a hot filtration to remove them before cooling. 2. Activated Carbon Treatment: If soluble colored impurities are suspected, add a small amount of activated carbon to the hot solution, heat for a short period, and then filter it hot to remove the carbon and adsorbed impurities.
Inappropriate Solvent System 1. Solvent Polarity: The chosen solvent may be too nonpolar for the salt, causing it to "oil out." Experiment with more polar solvents or solvent mixtures. 2. Solvent Pair: If a single solvent is not effective, try a solvent pair. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.[6]

Experimental Protocols

Key Experiment: Purification of Disodium Croconate by Recrystallization

This protocol provides a general guideline for the recrystallization of disodium croconate. The optimal solvent and conditions should be determined experimentally.

Materials:

  • Crude disodium croconate

  • High-purity solvent (e.g., deionized water, ethanol, or a mixture)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Filtration apparatus (Büchner funnel, filter flask, vacuum source)

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude disodium croconate in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[6]

  • Dissolution: Place the crude disodium croconate in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel into a clean Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Effect of Recrystallization Solvent on Purity and Yield of Disodium Croconate (Hypothetical Data)

Recrystallization SolventPurity (by HPLC-UV, %)Yield (%)Crystal Morphology
Water98.575Fine yellow needles
Ethanol/Water (1:1)99.268Bright yellow prisms
Methanol97.882Small yellow plates

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.

Visualizations

Logical Workflow for Troubleshooting Low Purity

Troubleshooting_Workflow cluster_analysis Analytical Investigation start Low Purity Detected check_color Assess Product Color start->check_color analyze_hplc Analyze by HPLC-UV start->analyze_hplc Purity below threshold check_color->analyze_hplc Color is off-spec analyze_nmr Analyze by NMR analyze_hplc->analyze_nmr Identify impurity peaks impurity_id Impurity Identified? analyze_nmr->impurity_id optimize_reaction Optimize Reaction Conditions (Time, Temp, pH) impurity_id->optimize_reaction Yes (Side-product) purify_starting_material Purify Starting Materials impurity_id->purify_starting_material Yes (Starting Material) optimize_crystallization Optimize Crystallization (Solvent, Cooling Rate) impurity_id->optimize_crystallization No (General low purity) end_node High Purity Product optimize_reaction->end_node purify_starting_material->end_node optimize_crystallization->end_node

Caption: A decision tree for troubleshooting low purity in disodium croconate synthesis.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control start_material Starting Material (e.g., Disodium Rhodizonate) reaction Chemical Reaction (e.g., Ring Contraction) start_material->reaction crude_product Crude Disodium Croconate reaction->crude_product dissolution Dissolution in Hot Solvent crude_product->dissolution Transfer to Purification crystallization Slow Cooling & Crystallization dissolution->crystallization filtration Vacuum Filtration & Washing crystallization->filtration drying Drying Under Vacuum filtration->drying Transfer to Drying final_product Pure Disodium Croconate drying->final_product qc Purity Analysis (HPLC, NMR) final_product->qc

Caption: A general workflow for the synthesis and purification of disodium croconate.

References

Optimizing the reaction conditions for croconate salt formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for croconate salt formation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of croconate salts, offering systematic approaches to identify and resolve them.

Issue 1: Low or No Product Yield

Low or no yield of the desired croconate salt is a frequent challenge. The following sections break down potential causes and their solutions.

Q: My reaction has resulted in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A: Low or no product yield can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Verify Starting Materials: Ensure the purity and integrity of your starting materials, particularly the croconic acid or its salt precursor. Impurities can inhibit the reaction or lead to unwanted side reactions.[1]

  • Confirm Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ratio of the base to the croconic acid is a common reason for incomplete conversion.

  • Solvent Quality: Ensure the solvent is dry and of the appropriate grade, as water content can interfere with the reaction, especially when using reactive bases.

Reaction Condition Optimization:

  • Temperature: The reaction temperature is critical. Some croconate salt formations are sensitive to heat and may decompose at elevated temperatures, while others require heating to proceed at a reasonable rate.[2] For instance, the synthesis of croconate violet from dipotassium croconate and malononitrile is typically performed at 85-90 °C.[2] If you observe product decomposition, consider lowering the reaction temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature might be beneficial.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times might promote the formation of degradation products.

  • Mixing: Ensure efficient mixing, especially in heterogeneous reaction mixtures, to maximize the contact between reactants.

Work-up and Isolation:

  • Product Loss During Work-up: Croconate salts can have appreciable solubility in certain solvents. Minimize the volume of washing solvents and use ice-cold solvents to reduce product loss during filtration and washing.

  • Incomplete Precipitation: If the product is not fully precipitating from the solution, it could be due to the solvent being too good a solvent even at low temperatures, or the concentration of the product not reaching supersaturation. Consider concentrating the solution or adding an anti-solvent to induce further precipitation.

Troubleshooting Low Yield Workflow

LowYieldTroubleshooting cluster_reactants Reactant Issues cluster_conditions Reaction Condition Issues cluster_workup Work-up & Isolation Issues start Low or No Yield Observed check_reactants Verify Reactant Purity and Stoichiometry start->check_reactants check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_workup Analyze Work-up and Isolation Procedure start->check_workup impure_reactants Impure Starting Materials? check_reactants->impure_reactants incorrect_stoichiometry Incorrect Molar Ratios? check_reactants->incorrect_stoichiometry suboptimal_temp Suboptimal Temperature? check_conditions->suboptimal_temp incorrect_time Incorrect Reaction Time? check_conditions->incorrect_time product_loss Product Loss During Washing? check_workup->product_loss incomplete_precipitation Incomplete Precipitation? check_workup->incomplete_precipitation purify_reactants Purify Reactants impure_reactants->purify_reactants Yes recalculate_stoichiometry Recalculate and Re-weigh incorrect_stoichiometry->recalculate_stoichiometry Yes end Improved Yield purify_reactants->end recalculate_stoichiometry->end optimize_temp Optimize Temperature suboptimal_temp->optimize_temp Yes monitor_reaction Monitor Reaction Progress (TLC/HPLC) incorrect_time->monitor_reaction Yes optimize_temp->end monitor_reaction->end use_cold_solvent Use Minimal Ice-Cold Solvent product_loss->use_cold_solvent Yes concentrate_or_add_antisolvent Concentrate Solution or Add Anti-solvent incomplete_precipitation->concentrate_or_add_antisolvent Yes use_cold_solvent->end concentrate_or_add_antisolvent->end PurificationCrystallization start Impure or Non-Crystalline Product oiling_out Product 'Oiled Out'? start->oiling_out discolored Product Discolored? oiling_out->discolored No reheat_add_solvent Re-heat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes no_crystals No Crystals Formed? discolored->no_crystals No recrystallize Recrystallize from appropriate solvent discolored->recrystallize Yes concentrate_solution Concentrate solution no_crystals->concentrate_solution Yes end Pure Crystalline Product no_crystals->end No change_solvent Change to lower boiling point solvent reheat_add_solvent->change_solvent change_solvent->end activated_carbon Use decolorizing carbon during recrystallization recrystallize->activated_carbon activated_carbon->end add_antisolvent Add an anti-solvent concentrate_solution->add_antisolvent scratch_or_seed Scratch flask or add seed crystal add_antisolvent->scratch_or_seed scratch_or_seed->end

References

Technical Support Center: Anhydrous Croconic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydration of anhydrous croconic acid disodium salt.

Frequently Asked Questions (FAQs)

Q1: What is anhydrous this compound, and why is preventing its hydration important?

Anhydrous this compound is the water-free form of the disodium salt of croconic acid. Croconic acid and its derivatives are of interest in various research fields, including materials science and drug development, due to their unique electronic and structural properties.[1][2] The croconate anion possesses a highly symmetrical, planar structure with delocalized π-electrons, contributing to its aromatic character.[2]

Preventing hydration is critical because the presence of water can alter the material's physical and chemical properties.[3][4] In pharmaceutical applications, for instance, hydration of an active pharmaceutical ingredient (API) can affect its stability, dissolution rate, and bioavailability.[5][6] For material science applications, the presence of water of crystallization can change the crystal structure and, consequently, the electronic and optical properties of the compound.

Q2: How can I determine if my sample of anhydrous this compound has hydrated?

Several analytical techniques can be employed to detect hydration:

  • Karl Fischer Titration: This is a highly accurate method for quantifying the water content in a solid sample.[6] It is a specific test for water and can detect even trace amounts.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A weight loss step at temperatures around 100°C typically indicates the loss of water of hydration.

  • Spectroscopic Methods (FT-IR, Raman, ssNMR): Fourier-transform infrared (FT-IR) and Raman spectroscopy can reveal changes in the vibrational modes of the molecule upon hydration, particularly in the O-H stretching region. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy can also distinguish between anhydrous and hydrated forms.[6]

  • X-ray Powder Diffraction (XRPD): The crystal lattice of a compound changes upon hydration. XRPD can detect these changes, showing a different diffraction pattern for the hydrated form compared to the anhydrous form.[6]

Q3: What are the general signs of hydration in a powdered sample?

Visual inspection can sometimes provide initial clues of hydration. A hygroscopic powder that has absorbed moisture may exhibit:

  • Caking or clumping: The free-flowing powder may become sticky and form aggregates.

  • Change in color or appearance: While not always the case, some compounds change color upon hydration.

  • Deliquescence: In highly humid environments, a very hygroscopic substance may absorb enough moisture to dissolve and form a solution.

Q4: What does the European Pharmacopoeia say about classifying hygroscopicity?

The European Pharmacopoeia provides a classification system for the hygroscopicity of substances based on their weight gain after storage at 25°C and 80% relative humidity for 24 hours.[7]

Hygroscopicity ClassificationWeight Gain (% w/w)
Non-hygroscopic≤ 0.12
Slightly hygroscopic> 0.12 and < 2.0
Hygroscopic≥ 2.0 and < 15.0
Very hygroscopic≥ 15.0

Troubleshooting Guides

Issue 1: The anhydrous this compound has clumped together in its container.

  • Probable Cause: The container was not properly sealed, allowing ambient moisture to enter. This is a common issue with hygroscopic materials.[8]

  • Solution:

    • Immediately move the container to a dry environment, such as a desiccator or a glove box with a dry inert atmosphere.

    • If the clumping is minor, the material might be salvaged by drying it under vacuum.

    • For future use, always ensure the container is tightly sealed. Consider using secondary containment with a desiccant.

Issue 2: Inconsistent experimental results are being obtained with the same batch of anhydrous this compound.

  • Probable Cause: The material may have hydrated to varying degrees between experiments, especially if handled in an open lab environment. The presence of water can affect the compound's reactivity and physical properties.[3][4]

  • Solution:

    • Implement stringent anhydrous handling techniques for all subsequent experiments. This includes using a glove box or a Schlenk line.

    • Before use, you can test a small aliquot of the material for its water content using Karl Fischer titration to ensure consistency.

    • If hydration is suspected, the material can be dried using an appropriate method (see Experimental Protocols).

Issue 3: The anhydrous salt rapidly becomes sticky or changes appearance when handled on the benchtop.

  • Probable Cause: The laboratory's ambient humidity is high, and the salt is highly hygroscopic.

  • Solution:

    • Minimize the time the compound is exposed to the atmosphere.

    • Whenever possible, handle the material inside a glove box or a glove bag under an inert atmosphere (e.g., nitrogen or argon).

    • If a controlled atmosphere is not available, work quickly and in the driest possible conditions. Consider using a portable dehumidifier in the weighing area.

Experimental Protocols

Protocol 1: Handling Anhydrous this compound in a Glove Box

A glove box provides an inert atmosphere, which is the most effective way to prevent hydration.

Materials:

  • Anhydrous this compound in its original container.

  • Spatula, weighing paper or boat.

  • Reaction vessel or sample vials.

  • Balance (located inside the glove box).

Procedure:

  • Ensure the glove box atmosphere is dry (typically <1 ppm H₂O).

  • Introduce all necessary materials (sealed container of the salt, spatula, weighing boat, vials) into the glove box via the antechamber.

  • Cycle the antechamber with vacuum and inert gas (e.g., three cycles) to remove air and moisture before opening the inner door.

  • Once inside the glove box, allow the items to equilibrate with the glove box atmosphere for a few minutes.

  • Carefully open the container of the anhydrous this compound.

  • Weigh the desired amount of the salt onto the weighing boat using the internal balance.

  • Transfer the weighed salt to the reaction vessel or sample vial.

  • Securely seal the reaction vessel and the original container of the salt.

  • Remove the sealed vessels from the glove box via the antechamber.

Protocol 2: Drying Hydrated this compound

If the salt has absorbed moisture, it may be possible to dry it.

Materials:

  • Hydrated this compound.

  • Schlenk flask or other vacuum-rated glassware.

  • Vacuum pump.

  • Heating mantle or oil bath.

  • Thermometer.

Procedure:

  • Place the hydrated salt in the Schlenk flask.

  • Connect the flask to a Schlenk line or a vacuum manifold.

  • Gradually apply vacuum to the flask. Be cautious of fine powders being drawn into the vacuum line. A trap can be used.

  • Once under a stable vacuum, gently heat the flask. The exact temperature should be determined empirically, but starting at a moderate temperature (e.g., 60-80°C) is advisable to avoid decomposition. The melting point of the salt is >300°C, suggesting it is thermally stable at temperatures sufficient to remove water.[9]

  • Continue heating under vacuum for several hours or until the material appears dry and free-flowing. The time required will depend on the amount of water absorbed.

  • Allow the flask to cool to room temperature under vacuum.

  • Backfill the flask with an inert gas (e.g., nitrogen or argon) before opening.

  • Handle the dried material under anhydrous conditions.

Protocol 3: Determination of Water Content by Karl Fischer Titration

This protocol provides a general outline. Specific parameters will depend on the instrument used.

Materials:

  • Anhydrous this compound sample.

  • Karl Fischer titrator.

  • Anhydrous methanol or other suitable solvent.

  • Karl Fischer reagent.

  • Airtight syringe or weighing boat for sample introduction.

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the solvent to a dry state.

  • Accurately weigh a small amount of the anhydrous this compound in a dry, sealed container.

  • Quickly transfer the weighed sample into the titration vessel. For highly hygroscopic solids, a direct injection method using a solid sample accessory or dissolving the sample in a pre-dried solvent in a glove box is recommended.

  • Start the titration. The instrument will automatically add the Karl Fischer reagent and determine the endpoint.

  • The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).

  • Perform multiple measurements to ensure accuracy and precision.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_characterization Characterization cluster_troubleshooting Troubleshooting storage Store in a tightly sealed container in a desiccator or glove box handling Weigh and transfer inside a glove box or under inert gas storage->handling kf Karl Fischer Titration to confirm low water content handling->kf xprD XRPD to confirm anhydrous crystal form handling->xprD clumped Material is clumped dry Dry under vacuum with gentle heating clumped->dry If hydration occurs retest Re-test water content dry->retest retest->handling

Experimental workflow for handling anhydrous this compound.

troubleshooting_hydration start Start: Anhydrous Croconic Acid Disodium Salt Handling visual_check Visual Inspection: Is the powder free-flowing? start->visual_check handling_env Handling Environment: In glove box or open air? visual_check->handling_env Yes clumped Powder is clumped or sticky. visual_check->clumped No open_air Open Air Handling: Minimize exposure time. Work in low humidity. handling_env->open_air Open Air glove_box Glove Box Handling: Proceed with experiment. handling_env->glove_box Glove Box end Proceed with experiment using dry material. open_air->end glove_box->end drying Action: Dry the material (e.g., vacuum oven). clumped->drying re_evaluate Re-evaluate: Perform Karl Fischer titration to confirm dryness. drying->re_evaluate re_evaluate->visual_check

Troubleshooting decision tree for hydration issues.

References

Challenges in growing large single crystals of disodium croconate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in growing large single crystals of disodium croconate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for growing single crystals of disodium croconate?

A1: The most common methods for growing single crystals of disodium croconate from solution are slow evaporation, slow cooling, and vapor diffusion. The choice of method depends on the solubility of disodium croconate in the selected solvent system.

Q2: What is the ideal starting purity of disodium croconate for crystal growth experiments?

A2: For optimal results in growing large, high-quality single crystals, a starting purity of >97% is recommended.[1] Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.

Q3: How does pH affect the crystallization of disodium croconate?

A3: The pH of the crystallization solution is a critical parameter that can significantly influence the solubility of disodium croconate and the kinetics of crystal growth.[2][3][4][5] For salts of organic acids, pH can affect the protonation state of the molecule, thereby altering its solubility and intermolecular interactions. It is crucial to control and monitor the pH throughout the crystallization process.

Q4: What are some common solvents for the crystallization of disodium croconate?

A4: While specific solubility data is limited, croconic acid is known to be soluble in water and ethanol.[6] For disodium croconate, polar solvents such as water, methanol, ethanol, and mixtures thereof are good starting points. The ideal solvent or solvent system is one in which the compound has moderate solubility, with solubility increasing with temperature for the slow cooling method.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form; the solution remains clear. The solution is undersaturated.Concentrate the solution by slow evaporation of the solvent. If using a mixed solvent system, add more of the anti-solvent.
Nucleation is inhibited.Introduce a seed crystal. Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.
Formation of oil or amorphous precipitate instead of crystals. The solution is too supersaturated.Dilute the solution slightly with the solvent. Slow down the rate of supersaturation by reducing the evaporation rate or the cooling rate.
Presence of impurities.Purify the disodium croconate sample before crystallization. Recrystallization from a suitable solvent is a common purification method.
Crystals are too small or needle-like. Nucleation rate is too high.Decrease the level of supersaturation. Optimize the temperature to slow down the growth rate.
Rapid crystal growth.Slow down the rate of solvent evaporation or cooling. Use a less volatile anti-solvent in vapor diffusion.
Crystals are twinned or intergrown. High supersaturation or rapid temperature changes.Employ a slower cooling profile. Maintain a constant temperature and minimize vibrations during crystal growth.
Impurities affecting crystal habit.Ensure high purity of the starting material.

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization

This method is suitable when disodium croconate has moderate solubility in a solvent at room temperature.

  • Preparation of Saturated Solution: Prepare a saturated or near-saturated solution of disodium croconate in a suitable solvent (e.g., deionized water, methanol) at room temperature. Ensure the solution is free of any solid particles by filtration.

  • Crystallization Setup: Transfer the filtered solution to a clean crystallization dish or beaker. Cover the container with parafilm and punch a few small holes to allow for slow evaporation.

  • Incubation: Place the container in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the setup periodically for crystal growth. The process may take several days to weeks.

Protocol 2: Slow Cooling Crystallization

This method is effective if the solubility of disodium croconate significantly increases with temperature.

  • Preparation of Hot Saturated Solution: Prepare a saturated solution of disodium croconate in a chosen solvent at an elevated temperature (e.g., 50-60 °C).

  • Hot Filtration: Filter the hot solution to remove any undissolved impurities.

  • Crystallization Setup: Transfer the hot, clear solution to a pre-warmed container. Seal the container and place it in an insulated vessel (e.g., a Dewar flask) to ensure slow cooling to room temperature.

  • Crystal Harvesting: Once the solution has cooled and crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent.

Protocol 3: Vapor Diffusion Crystallization

This technique is useful when only small amounts of material are available and for screening different solvent systems.

  • Preparation: Dissolve the disodium croconate in a "good" solvent to form a concentrated solution. In a larger, sealed container (the "reservoir"), place a larger volume of a "poor" solvent (anti-solvent) in which the compound is insoluble but which is miscible with the good solvent.

  • Setup (Hanging Drop): Place a drop of the disodium croconate solution on a siliconized glass coverslip. Invert the coverslip and seal it over the reservoir.

  • Equilibration: The anti-solvent vapor from the reservoir will slowly diffuse into the drop, reducing the solubility of the disodium croconate and inducing crystallization.

  • Incubation and Monitoring: Keep the setup in a stable environment and monitor for crystal growth.

Diagrams

experimental_workflow_slow_evaporation cluster_prep Preparation cluster_cryst Crystallization cluster_inc Incubation & Monitoring prep_solution Prepare Saturated Solution filter_solution Filter Solution prep_solution->filter_solution transfer_solution Transfer to Crystallization Vessel filter_solution->transfer_solution cover_vessel Cover with Parafilm & Puncture transfer_solution->cover_vessel incubate Incubate in Stable Environment cover_vessel->incubate monitor Monitor for Crystal Growth incubate->monitor

Slow Evaporation Experimental Workflow

troubleshooting_logic cluster_solutions Troubleshooting Actions start Start Crystallization Experiment observe Observe Outcome After Incubation start->observe no_crystals No Crystals / Clear Solution observe->no_crystals No Change oiling_out Oil / Amorphous Precipitate observe->oiling_out Precipitate small_crystals Small / Needle-like Crystals observe->small_crystals Microcrystals large_crystals Large Single Crystals observe->large_crystals Success increase_conc Increase Concentration / Add Anti-solvent no_crystals->increase_conc add_seed Add Seed Crystal / Scratch Vessel no_crystals->add_seed decrease_supersat Dilute / Slow Down Process oiling_out->decrease_supersat purify Purify Starting Material oiling_out->purify slow_growth Slow Down Growth Rate small_crystals->slow_growth end Successful Crystallization large_crystals->end

Troubleshooting Logic for Disodium Croconate Crystallization

References

Technical Support Center: Purification of Crude Croconic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Croconic acid disodium salt (also known as disodium croconate) by recrystallization. This guide is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Recrystallization of this compound

This section addresses common issues encountered during the recrystallization of this compound from aqueous solutions.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
CRY-001 Product Does Not Dissolve Insufficient solvent volume. Water temperature is too low.Gradually add more deionized water in small increments to the heated suspension until the solid dissolves. Ensure the water is heated to boiling or near-boiling (90-100°C).
CRY-002 No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used). The cooling process is too rapid. Presence of significant impurities inhibiting nucleation.Reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation. Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of pure this compound.
CRY-003 "Oiling Out" - Formation of an Oily Layer Instead of Crystals The concentration of the solute is too high, causing it to come out of solution above its melting point (less common for salts). Significant presence of impurities that lower the melting point of the mixture.Reheat the solution to dissolve the oil. Add a small amount of additional hot deionized water to decrease the concentration. Ensure a slow cooling process to allow for proper crystal lattice formation.
CRY-004 Low Yield of Purified Product Too much solvent was used, leaving a significant amount of product in the mother liquor. Premature crystallization during hot filtration. Crystals were washed with a solvent at room temperature.Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. Always wash the collected crystals with a minimal amount of ice-cold deionized water.
CRY-005 Product is Colored or Appears Impure After Recrystallization Presence of colored, insoluble, or sparingly soluble impurities that co-precipitate with the product. Degradation of the product due to excessive heating.Consider a hot filtration step to remove insoluble impurities before cooling. The use of a small amount of activated charcoal during the hot dissolution stage can help remove colored impurities (add charcoal to the hot solution, stir for a few minutes, then hot filter). Avoid prolonged heating of the solution.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing crude this compound?

A1: Deionized water is the most suitable and commonly used solvent for the recrystallization of this compound. Alkali metal salts of croconic acid are generally soluble in water and less so in organic solvents.

Q2: What are the potential impurities in crude this compound?

A2: The impurities can vary depending on the synthetic route. If synthesized from glyoxal, potential impurities may include unreacted starting materials, byproducts from the Cannizzaro reaction (such as glycolic acid), and autoxidation products (like glyoxylic acid).[1] If the synthesis involves tetrahydroxy-p-benzoquinone, residual reactants or side-products from that conversion could be present. Inorganic salts from pH adjustments or work-up procedures may also be present.

Q3: My purified this compound is a dihydrate. How does this affect the recrystallization process?

A3: The formation of a dihydrate is common for sodium croconate crystallized from water.[2] This is a stable form and does not negatively impact the recrystallization process. The protocol provided is suitable for obtaining the dihydrate. Ensure the final product is dried under appropriate conditions to avoid excess water content.

Q4: Can I use a mixed solvent system for recrystallization?

A4: While water is the preferred solvent, a mixed solvent system, such as water with a miscible organic solvent in which the salt is insoluble (e.g., ethanol or isopropanol), could potentially be used. This technique, known as anti-solvent crystallization, involves dissolving the salt in a minimal amount of hot water and then slowly adding the anti-solvent to the hot solution to induce precipitation. However, this can increase the risk of "oiling out" and may be more complex to optimize than single-solvent recrystallization from water.

Q5: How can I improve the crystal size of the purified product?

A5: Larger crystals are generally formed through slow cooling. After dissolving the crude salt in hot water, allow the solution to cool slowly to room temperature without disturbance. Covering the flask with a watch glass and insulating it can further slow down the cooling process. Once at room temperature, the flask can be transferred to an ice bath to maximize the yield.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the procedure for the purification of crude this compound using water as the solvent.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with magnetic stirring)

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of deionized water.

    • Heat the mixture to boiling (90-100°C) with continuous stirring.

    • Gradually add more hot deionized water in small portions until all the solid has just dissolved. Avoid adding a large excess of water to ensure a good yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Pre-heat a separate Erlenmeyer flask and a glass funnel with filter paper by rinsing with hot water.

    • Quickly filter the hot solution through the pre-heated setup to remove insoluble materials.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature without disturbance.

    • Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.

  • Drying:

    • Dry the purified crystals in a drying oven at a moderate temperature (e.g., 50-60°C) or in a vacuum desiccator until a constant weight is achieved.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Salt in Hot Water start->dissolve cool Cool Solution dissolve->cool observe Observe for Crystals cool->observe crystals_ok Crystals Formed observe->crystals_ok Yes no_crystals No Crystals Formed observe->no_crystals No oiling_out Oily Layer Forms observe->oiling_out Oil collect_crystals Collect and Dry Crystals crystals_ok->collect_crystals troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat Solution - Add More Solvent - Cool Slowly oiling_out->troubleshoot_oiling troubleshoot_no_crystals->cool troubleshoot_oiling->cool end Pure Product collect_crystals->end

References

Identifying and removing impurities from disodium croconate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with disodium croconate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Troubleshooting Guide

Encountering unexpected results during your experiments with disodium croconate can be challenging. This guide provides solutions to common problems related to impurity identification and removal.

ProblemPotential CauseRecommended Solution
Unexpected peaks in analytical chromatogram (e.g., HPLC, IC). Presence of impurities from synthesis or degradation.1. Identify the impurity: Use techniques like LC-MS or GC-MS to determine the mass of the unknown peak and deduce its structure. 2. Purify the sample: Employ recrystallization or column chromatography to remove the impurity.
Low purity of synthesized disodium croconate. Incomplete reaction or inadequate purification.1. Optimize reaction conditions: Ensure complete conversion of starting materials. 2. Refine purification protocol: Perform multiple recrystallizations or use a more selective chromatography method.
Discoloration of the disodium croconate sample. Presence of colored impurities, often from starting materials or side reactions.1. Recrystallization: Use a suitable solvent system to selectively crystallize the pure disodium croconate, leaving colored impurities in the mother liquor. 2. Activated Carbon Treatment: Dissolve the sample and treat with a small amount of activated carbon to adsorb colored impurities, followed by filtration.
Inconsistent biological activity results. Variable purity of the disodium croconate batches.1. Establish a purity threshold: Define a minimum acceptable purity for your experiments using a validated analytical method. 2. Re-purify all batches: Ensure all batches of disodium croconate used in experiments meet the established purity standard.
Presence of residual solvents in the final product. Inefficient drying or use of high-boiling point solvents.1. Optimize drying procedure: Use a vacuum oven at an appropriate temperature to effectively remove residual solvents. 2. Select appropriate solvents: Whenever possible, use lower boiling point solvents during synthesis and purification.

Frequently Asked Questions (FAQs)

This section addresses specific questions that researchers may have regarding the identification and removal of impurities from disodium croconate.

Q1: What are the common impurities found in disodium croconate?

A1: Common impurities in disodium croconate can originate from the synthesis process and subsequent degradation. These may include:

  • Unreacted Starting Materials: Such as sodium rhodizonate, a common precursor in the synthesis of croconates.

  • Synthesis Byproducts: The conversion of rhodizonate to croconate involves a ring-contraction reaction, which may lead to various side products.

  • Other Alkali Metal Salts: Inorganic salts like sodium carbonate can be present as impurities.

  • Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.[1][2][3]

  • Degradation Products: Disodium croconate can be sensitive to light and may degrade over time.

Q2: How can I identify the specific impurities in my disodium croconate sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying organic impurities.

  • Ion Chromatography (IC): Specifically used for the detection and quantification of inorganic salt impurities.[4][5]

  • Gas Chromatography-Headspace (GC-HS): The standard method for identifying and quantifying residual solvents.[6]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), it helps in identifying the molecular weight of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the impurities.

Q3: What is a reliable method for purifying disodium croconate?

A3: Recrystallization is a widely used and effective method for purifying solid organic compounds like disodium croconate.[7] The choice of solvent is crucial for successful purification. A good solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For polar compounds like disodium croconate, polar solvents such as water or ethanol, or a mixture of solvents, could be effective.

Q4: Can you provide a general protocol for recrystallization of disodium croconate?

A4: Below is a general protocol for single-solvent recrystallization. The specific solvent and volumes should be optimized for your particular sample.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your impure disodium croconate in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Water and ethanol are good starting points to test for disodium croconate.

  • Dissolution: Place the impure disodium croconate in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. Crystal formation should begin. Cooling the flask further in an ice bath can promote further crystallization.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Q5: Are there alternative purification methods to recrystallization?

A5: Yes, column chromatography is another powerful technique for purification. For a polar compound like disodium croconate, a polar stationary phase (like silica gel) with a suitable polar mobile phase could be used. The choice of the mobile phase is critical to achieve good separation of the desired compound from its impurities.

Experimental Workflows and Logical Relationships

To visualize the process of identifying and removing impurities, the following diagrams illustrate the general workflows.

Impurity_Identification_Workflow cluster_start Start cluster_analysis Analytical Techniques cluster_decision Evaluation Impure_Sample Impure Disodium Croconate Sample HPLC HPLC Impure_Sample->HPLC IC Ion Chromatography Impure_Sample->IC GC_HS GC-HS Impure_Sample->GC_HS Identify_Impurities Identify & Quantify Impurities HPLC->Identify_Impurities IC->Identify_Impurities GC_HS->Identify_Impurities LC_MS LC-MS / GC-MS NMR NMR Identify_Impurities->LC_MS For Unknowns Identify_Impurities->NMR For Structure

Caption: Workflow for Impurity Identification.

Purification_Workflow cluster_input Input cluster_purification Purification Methods cluster_output Output & Verification Impure_Sample Impure Disodium Croconate Recrystallization Recrystallization Impure_Sample->Recrystallization Column_Chromatography Column Chromatography Impure_Sample->Column_Chromatography Pure_Sample Purified Disodium Croconate Recrystallization->Pure_Sample Column_Chromatography->Pure_Sample Purity_Analysis Purity Analysis (e.g., HPLC) Pure_Sample->Purity_Analysis

Caption: General Purification Workflow.

Disclaimer: As of the current date, specific signaling pathways directly modulated by disodium croconate are not well-documented in publicly available scientific literature. The biological effects of croconic acid and its salts are an active area of research. Therefore, diagrams of specific signaling pathways cannot be provided at this time. The diagrams above illustrate the experimental workflows for purification and analysis.

References

Technical Support Center: Enhancing the Stability of Disodium Croconate-Based Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered during the fabrication and testing of disodium croconate-based electronic devices.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems that can affect the stability and performance of your devices.

Issue 1: Rapid Device Performance Degradation Under Ambient Conditions

  • Question: My unpackaged disodium croconate-based device shows a rapid decline in performance (e.g., decreased conductivity, altered switching behavior) when exposed to air. What is the likely cause and how can I mitigate this?

  • Answer: The primary cause of rapid degradation in ambient air is the sensitivity of organic semiconductor materials, including likely disodium croconate, to moisture and oxygen.[1] These environmental factors can lead to detrimental chemical reactions within the active layer, causing decomposition and irreversible device failure.[1]

    Troubleshooting Steps:

    • Visual Inspection: Examine the device under a microscope for any visible changes, such as discoloration of the active layer or corrosion of the metal electrodes.[2][3]

    • Inert Atmosphere Testing: If possible, test the device in a glove box under an inert atmosphere (e.g., nitrogen or argon) to see if performance stabilizes. A significant improvement in stability points to environmental degradation.

    • Encapsulation: The most effective mitigation strategy is to encapsulate the device to create a barrier against moisture and oxygen.[4][5][6][7][8] Thin-film encapsulation is a common and effective method.

Issue 2: Device Failure or Shorts After Encapsulation

  • Question: After encapsulating my device, it either stopped working or exhibits an electrical short. What could have gone wrong during the encapsulation process?

  • Answer: Encapsulation processes, particularly those involving plasma or elevated temperatures, can sometimes damage the sensitive organic layers or create conductive pathways that lead to shorts.

    Troubleshooting Steps:

    • Process Temperature: Verify that the deposition temperatures for your encapsulation layers are compatible with the thermal stability of disodium croconate and other organic materials in your device stack. Low-temperature deposition processes are preferable.[6]

    • Plasma Damage: If using Plasma-Enhanced Chemical Vapor Deposition (PECVD), ensure that the plasma is not directly damaging the active layer. An intermediate buffer layer can sometimes mitigate this.

    • Pinhole Defects: Pinholes in the encapsulation layers can create localized entry points for moisture and oxygen, leading to rapid localized degradation and failure. A multi-layer encapsulation approach can help to seal these defects.[4]

    • Shorted Electrodes: Inspect the device for any signs that the encapsulation material may have breached the insulation between the top and bottom electrodes, or that conductive encapsulation materials have created a shorting path.

Issue 3: Inconsistent or Non-Reproducible Device Performance

  • Question: I am observing significant variations in performance between different devices from the same batch. What are the potential sources of this inconsistency?

  • Answer: Inconsistencies in device performance often stem from variations in the fabrication process, particularly in the deposition and quality of the thin films.

    Troubleshooting Steps:

    • Thin Film Uniformity: Characterize the thickness and surface morphology of your disodium croconate thin film using techniques like Atomic Force Microscopy (AFM) or X-ray Reflectometry (XRR) to ensure uniformity across the substrate and between batches.[9]

    • Substrate Cleaning: Ensure a rigorous and consistent substrate cleaning protocol is in place, as contaminants can significantly affect film growth and device performance.

    • Contact Integrity: Poor contact between the electrodes and the organic layer can lead to high contact resistance and variable performance. Ensure good adhesion and a clean interface.

    • Environmental Control: Maintain stable temperature and humidity levels in your fabrication environment, as these can influence the properties of the deposited films.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation mechanism for organic electronic devices like those based on disodium croconate?

    • A1: The most common degradation pathway for organic electronics is interaction with environmental factors, specifically moisture and oxygen.[1] This can lead to the decomposition of the active organic material and corrosion of the electrodes.[1] Additionally, the combination of electric fields and elevated temperatures during operation can induce stress and lead to physical damage like film fracture.[10]

  • Q2: What is thin-film encapsulation and why is it important?

    • A2: Thin-film encapsulation (TFE) is a process of depositing one or more thin layers of barrier materials over a device to protect it from environmental degradation.[6][7] These layers are typically inorganic (e.g., Al2O3, SiNx) or a hybrid of inorganic and organic materials (e.g., parylene) and are crucial for achieving long-term operational stability in organic electronic devices.[4][5][6]

  • Q3: How can I measure the effectiveness of my encapsulation layer?

    • A3: The effectiveness of an encapsulation layer is typically quantified by its Water Vapor Transmission Rate (WVTR). A common method to measure this is the "calcium test," where a thin film of calcium is encapsulated. The degradation of the calcium film over time, monitored by changes in its electrical resistance or optical transparency, is used to calculate the WVTR. Lower WVTR values indicate better barrier performance.

  • Q4: Are there low-cost encapsulation methods suitable for a laboratory setting?

    • A4: Yes, for laboratory-scale experiments, simpler encapsulation methods can be employed. One such method involves sealing a glass coverslip over the device using a UV-curable epoxy in an inert atmosphere. The inclusion of a desiccant, like calcium oxide (CaO), within the encapsulated volume can further enhance protection against residual moisture.[8]

Data Presentation

Table 1: Performance of Hybrid Thin-Film Encapsulation for Organic Electronics

Encapsulation StructureDeposition MethodThicknessWater Vapor Transmission Rate (WVTR) at 20°C, 50% RH (g/m²/day)Reference
SiOx / Al2O3 / ParylenePECVD / ALD / CVD100 nm / 50 nm / 1 µm(2 ± 1) x 10⁻⁵[4]
SiNx / Al2O3 / ParylenePECVD / ALD / CVD100 nm / 50 nm / 1 µm(2 ± 1) x 10⁻⁵[4]
SiOx / Al2O3 / ParylenePECVD / ALD / CVD100 nm / 10 nm / 1 µm(4.0 ± 0.5) x 10⁻⁵[4]

Experimental Protocols

Protocol 1: Hybrid Thin-Film Encapsulation

This protocol describes a multi-layer encapsulation technique combining Plasma-Enhanced Chemical Vapor Deposition (PECVD), Atomic Layer Deposition (ALD), and Chemical Vapor Deposition (CVD) to create a high-performance barrier against moisture and oxygen.[4]

Materials and Equipment:

  • Disodium croconate-based device on a substrate

  • PECVD system

  • ALD system

  • Parylene CVD system

  • Precursor gases for SiOx or SiNx deposition (e.g., SiH4, N2O, NH3)

  • Precursor for Al2O3 deposition (e.g., trimethylaluminum - TMA)

  • Parylene dimer

Procedure:

  • PECVD of SiOx/SiNx:

    • Place the fabricated device in the PECVD chamber.

    • Deposit a 100 nm thick layer of SiOx or SiNx. A low deposition temperature (e.g., 110°C) is recommended to avoid thermal damage to the organic layers.[4]

  • ALD of Al2O3:

    • Transfer the device to the ALD chamber.

    • Deposit a 10-50 nm thick layer of Al2O3. ALD provides a highly conformal and pinhole-free layer, which is effective at sealing defects in the underlying PECVD layer.[4]

  • CVD of Parylene:

    • Transfer the device to the parylene CVD system.

    • Deposit a 1 µm thick layer of parylene. This polymer layer provides mechanical protection and further enhances the barrier properties.

  • Device Testing:

    • After encapsulation, test the device's electrical characteristics to confirm that the encapsulation process has not adversely affected its performance.

    • Conduct long-term stability testing under ambient or accelerated aging conditions (e.g., elevated temperature and humidity) to evaluate the effectiveness of the encapsulation.

Visualizations

start Device Fails or Shows Instability q1 Is the device encapsulated? start->q1 a1_yes Degradation likely due to operational stress or encapsulation failure. q1->a1_yes Yes a1_no Degradation likely due to environmental exposure (moisture, oxygen). q1->a1_no No p1 Perform visual inspection for degradation signatures (e.g., dark spots, delamination). a1_yes->p1 p2 Encapsulate the device and re-test for stability. a1_no->p2 q2 Does performance stabilize after encapsulation? p2->q2 a2_yes Environmental degradation was the primary issue. q2->a2_yes Yes a2_no Issue may be intrinsic to the materials or device architecture. q2->a2_no No

Caption: Troubleshooting workflow for diagnosing device instability.

sub Substrate bottom_electrode Bottom Electrode (e.g., ITO) active_layer Disodium Croconate Active Layer top_electrode Top Electrode (e.g., Al) pecvd_layer PECVD Layer (SiOx or SiNx) ald_layer ALD Layer (Al2O3) parylene_layer Parylene Layer

Caption: Hybrid thin-film encapsulation structure.

start Pristine Disodium Croconate Film reac1 Chemical Reaction/ Oxidation start->reac1 env Moisture (H₂O) & Oxygen (O₂) env->reac1 reac2 Electrode Corrosion env->reac2 op Operational Stress (Electric Field, Heat) reac3 Material Degradation/ Film Fracture op->reac3 end Device Failure reac1->end reac2->end reac3->end

Caption: Potential degradation pathways for organic electronic devices.

References

Overcoming poor solubility of Croconic acid disodium salt in specific solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Croconic Acid Disodium Salt

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

Q2: I am observing poor solubility in my chosen solvent. What are the initial steps I should take?

A2: If you are experiencing poor solubility, consider these initial steps:

  • Verify Solvent Choice: Ensure you are using a sufficiently polar solvent. Water is generally the best starting point.

  • Increase Temperature: Gently warming the solution can significantly increase the solubility of many solid solutes.[3] However, be mindful of the thermal stability of your compound and other components in your experiment.

  • Reduce Particle Size: Grinding the solid salt to a finer powder increases the surface area available for solvation, which can increase the rate of dissolution.[3][4]

  • Agitation: Ensure the solution is being mixed vigorously (e.g., with a magnetic stirrer) to facilitate the dissolution process.

Q3: Can changing the pH of the solution improve solubility?

A3: For salts of weak acids or bases, pH can be a critical factor. However, croconic acid is a relatively strong acid, and its disodium salt is fully ionized. Therefore, pH adjustments are less likely to have a dramatic effect on the solubility of the salt itself compared to the free acid form. Significant changes in pH could potentially alter the chemical stability of the croconate anion.

Q4: Are there any known applications for this compound?

A4: Croconic acid and its derivatives are functional organic materials with applications in biomedical fields, energy conversion and storage, and sensing.[5] They are of interest in supramolecular chemistry due to their potential for π-stacking effects.[6] Specific applications include cell biology and organic synthesis.

Troubleshooting Guide: Overcoming Poor Solubility

If the initial steps outlined in the FAQs are insufficient, the following advanced techniques can be employed. This guide provides a systematic approach to resolving solubility issues.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.

G cluster_0 Solubility Troubleshooting Workflow start Start: Poor Solubility Observed solvent_check Is the solvent appropriate? (e.g., using water or a polar solvent?) start->solvent_check initial_methods Apply Initial Physical Methods: - Increase Agitation - Gentle Heating - Reduce Particle Size solvent_check->initial_methods Yes change_solvent Change to a more suitable polar solvent (if possible) solvent_check->change_solvent No solubility_check1 Is solubility now adequate? initial_methods->solubility_check1 cosolvent Try a Co-Solvent System (e.g., Water + DMSO, Ethanol, PEG) solubility_check1->cosolvent No end_success Proceed with Experiment solubility_check1->end_success Yes solubility_check2 Is solubility now adequate? cosolvent->solubility_check2 surfactant Use a Surfactant (Micellar Solubilization) (e.g., SDS, Tween 80) solubility_check2->surfactant No solubility_check2->end_success Yes solubility_check3 Is solubility now adequate? surfactant->solubility_check3 solubility_check3->end_success Yes end_fail Consult Literature for Specialized Formulation (e.g., Solid Dispersion) solubility_check3->end_fail No change_solvent->initial_methods G cluster_1 Solution Preparation & Use Workflow start Define Required Concentration & Solvent weigh Weigh Compound Accurately start->weigh dissolve Add Solvent & Mix (e.g., Stir, Vortex) weigh->dissolve check_sol Check for Complete Dissolution dissolve->check_sol enhance Apply Enhancement Technique (See Troubleshooting Guide) check_sol->enhance No sterilize Sterile Filter (if required) (e.g., 0.22 µm filter) check_sol->sterilize Yes enhance->check_sol use Use in Experiment (e.g., Cell Culture, Assay) sterilize->use store Store Solution Appropriately (e.g., 4°C or -20°C, protected from light) use->store

References

Technical Support Center: Enhancing Disodium Croconate Anode Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers and scientists with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with disodium croconate (Na₂C₅O₅) and its derivatives as battery anode materials.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process, from material synthesis to electrochemical testing.

Problem/Observation Potential Cause Suggested Solution & Troubleshooting Steps
Rapid Capacity Fading 1. Dissolution of Active Material: Disodium croconate, like many small organic molecules, can have some solubility in common organic electrolytes, leading to a loss of active material from the electrode over repeated cycles.[1] 2. Poor Electronic Conductivity: The inherent low electronic conductivity of the organic material can lead to underutilization of the active material and poor rate performance. 3. Unstable Solid Electrolyte Interphase (SEI) Layer: Continuous formation and dissolution of the SEI layer consumes electrolyte and active material, leading to capacity fade.[1]1. Modify the Material or Electrolyte: - Coordination Polymers: Form a coordination polymer, for example with iron ([Fe(C₅O₅)(H₂O)₃]n), to significantly reduce solubility in the electrolyte.[1] - Electrolyte Selection: Experiment with ether-based electrolytes (e.g., diglyme) which can show improved stability with some organic anodes. - Protective Coatings: Apply a thin protective layer, such as Al₂O₃ via atomic layer deposition (ALD), to the electrode surface to mitigate SEI formation issues.[2] 2. Enhance Conductivity: - Carbon Composites: Create a composite by mixing disodium croconate with conductive carbon additives like carbon nanotubes (CNTs) or graphene.[2][3] 3. Optimize Cycling Conditions: - Formation Cycles: Perform 1-3 initial cycles at a very low C-rate (e.g., C/20) to form a more stable SEI layer.
Low Initial Coulombic Efficiency (ICE) 1. Irreversible SEI Formation: A significant portion of the sodium ions are consumed during the first cycle to form the SEI layer on the anode surface. This is a common feature in many anode materials.[1] 2. Reaction with Functional Groups/Water: Irreversible reactions can occur between sodium ions and residual water or certain functional groups within the material.[1]1. Material Purity: Ensure the synthesized material is thoroughly washed and dried to remove impurities and residual water. 2. Pre-Sodiation: Consider pre-sodiation of the anode to compensate for the initial sodium loss, although this can be a complex procedure. 3. Electrolyte Additives: Use electrolyte additives known to promote the formation of a stable and efficient SEI layer.
High Internal Resistance (from EIS) 1. Poor Particle-to-Particle Contact: Inadequate mixing of the active material, conductive additive, and binder can lead to high charge transfer resistance. 2. Thick or Unstable SEI Layer: A resistive SEI layer will impede ion transport, showing up as a large semicircle in a Nyquist plot.[4] 3. Poor Electrode/Current Collector Adhesion: Delamination of the electrode from the copper foil increases resistance.1. Optimize Electrode Slurry: Ensure homogeneous mixing of components. Adjust the ratio of active material, conductive additive, and binder. 2. Control SEI Formation: Use formation cycles at a low current density.[1] 3. Improve Electrode Fabrication: Ensure proper slurry viscosity and drying conditions. Calendering (pressing) the electrode after drying can improve particle contact and adhesion.
Inconsistent or Non-Reproducible Results 1. Inconsistent Material Synthesis: Variations in synthesis conditions (temperature, time, precursor ratios) can lead to batch-to-batch differences. 2. Variable Electrode Quality: Differences in slurry preparation, coating thickness, and active material loading will affect performance. 3. Cell Assembly Errors: Inconsistent pressure during crimping, electrolyte volume, or moisture contamination in the glovebox can lead to variable results.1. Standardize Protocols: Strictly follow standardized and documented procedures for all steps. 2. Control Electrode Loading: Precisely control the mass of the active material per unit area (e.g., mg/cm²) for all tested electrodes. 3. Glovebox Discipline: Ensure a dry, inert atmosphere (<0.1 ppm H₂O and O₂) during cell assembly. Use a consistent amount of electrolyte for each cell.

Frequently Asked Questions (FAQs)

Q1: Why is my disodium croconate anode showing poor cycling stability? A: The most common reason for poor cycling stability in disodium croconate and similar organic anodes is the dissolution of the active material into the organic electrolyte.[1] This leads to a continuous loss of capacity with each cycle. Another significant factor is the low intrinsic electronic conductivity of the material, which can be improved by creating composites with conductive carbons.

Q2: What is a typical specific capacity I should expect from a disodium croconate-based anode? A: While data on pure disodium croconate is limited, its coordination polymer with iron, [Fe(C₅O₅)(H₂O)₃]n, has demonstrated a noteworthy specific capacity of 521 mAh g⁻¹ after 140 cycles at a current density of 100 mA g⁻¹.[1] At a higher rate of 500 mA g⁻¹, it maintained a capacity of 471 mAh g⁻¹ for 400 cycles.[1] These values can serve as a benchmark for performance enhancement.

Q3: How can I reduce the first-cycle irreversible capacity loss? A: The initial capacity loss is primarily due to the formation of the Solid Electrolyte Interphase (SEI) layer.[1] To mitigate this, ensure your material and electrode are completely dry to avoid side reactions with water. Performing a few slow "formation" cycles (e.g., at C/20) can help create a more stable and less resistive SEI layer, which may improve subsequent cycle efficiency.

Q4: What are the key components of an electrode slurry for disodium croconate? A: A typical anode slurry consists of the active material (disodium croconate), a conductive additive (like Super P or carbon nanotubes), and a binder (such as CMC/SBR in water or PVDF in NMP) dissolved in a suitable solvent.[5] A common weight ratio to start with is 80% active material, 10% conductive additive, and 10% binder.

Q5: How do I interpret the Cyclic Voltammetry (CV) curve for my organic anode? A: A CV curve plots current versus applied voltage and provides information on the redox reactions. The peaks on the curve correspond to the oxidation and reduction of your material. The potential difference between the anodic and cathodic peaks can give an indication of the reaction's reversibility. For organic materials, the shape and position of these peaks can be influenced by the interaction with the electrolyte and the kinetics of the redox reactions.

Q6: My Nyquist plot from EIS shows a very large semicircle. What does this mean? A: A large semicircle in a Nyquist plot typically corresponds to high charge-transfer resistance (Rct).[4] This indicates that it is difficult for ions to react at the electrode-electrolyte interface. This could be due to the poor intrinsic conductivity of the material, a thick and resistive SEI layer, or poor contact between the active material particles.

Performance Data Summary

The following table summarizes the electrochemical performance of a croconate-based coordination polymer anode, providing a benchmark for researchers.

MaterialCurrent DensityReversible CapacityCycle LifeCapacity RetentionCoulombic EfficiencyReference
[Fe(C₅O₅)(H₂O)₃]n100 mA g⁻¹521 mAh g⁻¹140 cycles99.3%~100%[1]
[Fe(C₅O₅)(H₂O)₃]n500 mA g⁻¹471 mAh g⁻¹400 cycles-~100%[1]
[Fe(C₅O₅)(H₂O)₃]n (after 5 days rest)100 mA g⁻¹517 mAh g⁻¹26 cycles-98.1%[1]

Experimental Protocols

Synthesis of Croconate-Based Fe-Coordination Polymer ([Fe(C₅O₅)(H₂O)₃]n)

This protocol is adapted from a method shown to reduce the solubility issues of pure disodium croconate.[1]

  • Precursor Solution A: Dissolve 27.8 mg of FeSO₄·7H₂O (0.1 mmol) in 2 mL of deionized water.

  • Precursor Solution B: Dissolve 9.3 mg of disodium croconate (Na₂C₅O₅, 0.05 mmol) in 2 mL of deionized water.

  • Mixing: Combine Solution A and Solution B in a single container.

  • Evaporation: Allow the mixed solution to slowly evaporate at ambient temperature over approximately three days.

  • Crystal Formation: Dark brown crystals of the Fe-coordination polymer will form as the solvent evaporates.

  • Washing: Collect the crystals and wash them thoroughly three times with deionized water and then three times with ethanol to remove any unreacted precursors or impurities.

  • Drying: Dry the final product in a vacuum oven.

Electrode Slurry Preparation
  • Composition: Prepare a mixture with the following weight ratio: 80% active material (e.g., [Fe(C₅O₅)(H₂O)₃]n), 10% conductive carbon (e.g., Super P), and 10% PVDF binder.

  • Binder Dissolution: First, dissolve the PVDF binder in an appropriate amount of N-methyl-2-pyrrolidone (NMP) solvent by stirring until a clear solution is formed.

  • Mixing: Add the active material and conductive carbon to the binder solution.

  • Homogenization: Mix the components in a planetary mixer or using a magnetic stirrer overnight to ensure a homogeneous, viscous slurry.

Coin Cell Assembly (CR2032 Half-Cell)

All assembly must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

  • Electrode Preparation: Coat the prepared slurry onto a copper foil current collector using a doctor blade. Dry the coated foil in a vacuum oven at 80-100 °C for 12 hours. Punch out circular electrodes (e.g., 12 mm diameter).

  • Cell Stacking: Place the following components into the coin cell case in order:

    • Negative case (bottom cap)

    • Spacer disk

    • Spring

    • Sodium metal disc (as the counter/reference electrode)

    • Separator (e.g., polypropylene, ~19 mm diameter)

  • Electrolyte Addition: Add a few drops of electrolyte (e.g., 1 M NaPF₆ in a 1:1 v/v mixture of ethylene carbonate and diethyl carbonate) onto the separator, ensuring it is fully wetted.

  • Final Assembly: Place the prepared disodium croconate-based anode on top of the wetted separator.

  • Sealing: Place the gasket and the positive case (top cap) on top and seal the coin cell using a hydraulic crimper.

  • Resting: Let the assembled cell rest for at least 12 hours before electrochemical testing to ensure complete electrolyte penetration.

Diagrams and Workflows

Experimental Workflow for Anode Characterization

G cluster_0 Material Preparation cluster_1 Electrode Fabrication cluster_2 Cell Assembly & Testing Synthesis 1. Material Synthesis (e.g., Fe-CP) Characterization 2. Physical Characterization (XRD, SEM, etc.) Synthesis->Characterization Slurry 3. Slurry Preparation (Active Material, Carbon, Binder) Characterization->Slurry Coating 4. Coating & Drying (On Cu Foil) Slurry->Coating Punching 5. Electrode Punching Coating->Punching Assembly 6. Coin Cell Assembly (in Glovebox) Punching->Assembly Testing 7. Electrochemical Testing (GCD, CV, EIS) Assembly->Testing Analysis 8. Data Analysis (Capacity, Stability, etc.) Testing->Analysis

Caption: Workflow from material synthesis to electrochemical analysis.

Troubleshooting Logic for Low Anode Performance

G cluster_0 cluster_1 cluster_2 cluster_3 Start Observed Problem: Low Capacity or Rapid Fading Check_Material Check Material Properties Start->Check_Material Check_Electrode Check Electrode Fabrication Start->Check_Electrode Check_Cell Check Cell Assembly & Testing Start->Check_Cell Dissolution Dissolution in Electrolyte? Check_Material->Dissolution Conductivity Poor Conductivity? Check_Material->Conductivity Purity Impure Material? Check_Material->Purity Slurry_Quality Inhomogeneous Slurry? Check_Electrode->Slurry_Quality Adhesion Poor Adhesion to Foil? Check_Electrode->Adhesion Loading Inconsistent Loading? Check_Electrode->Loading Moisture Moisture Contamination? Check_Cell->Moisture Electrolyte_Vol Incorrect Electrolyte Volume? Check_Cell->Electrolyte_Vol Crimping Improper Sealing? Check_Cell->Crimping Sol_Coord Solution: Use Coordination Polymer Dissolution->Sol_Coord Sol_Carbon Solution: Add Conductive Carbon Conductivity->Sol_Carbon Sol_Slurry Solution: Optimize Slurry Mixing Slurry_Quality->Sol_Slurry Sol_Glovebox Solution: Improve Glovebox Technique Moisture->Sol_Glovebox

Caption: A logical guide for troubleshooting poor anode performance.

References

Validation & Comparative

A Comparative Analysis of the Ferroelectric Properties of Croconic Acid and its Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the ferroelectric characteristics of croconic acid and disodium croconate, including supporting experimental data and methodologies.

In the realm of organic ferroelectrics, croconic acid (C₅H₂O₅) has emerged as a material of significant interest due to its remarkably large spontaneous polarization at room temperature, rivaling that of some inorganic perovskites.[1][2] This has spurred investigations into its derivatives, including its disodium salt, disodium croconate (C₅Na₂O₅), to understand how modifications to its molecular structure influence its ferroelectric behavior. This guide provides a detailed comparison of the known ferroelectric properties of croconic acid with the expected or potential properties of its disodium salt, supported by available experimental data and theoretical considerations.

Quantitative Comparison of Ferroelectric Properties

The following table summarizes the key ferroelectric parameters for croconic acid. It is important to note that while extensive experimental data exists for croconic acid, there is a notable absence of experimental studies on the ferroelectric properties of disodium croconate in the current scientific literature. Therefore, the corresponding values for disodium croconate are listed as "Not Experimentally Determined."

PropertyCroconic AcidDisodium Croconate
Spontaneous Polarization (P_s) ~21-30 µC/cm²[1][3]Not Experimentally Determined
Coercive Field (E_c) ~15 kV/cm[4]Not Experimentally Determined
Curie Temperature (T_c) > 400 K (> 127 °C)[2]Not Experimentally Determined
Crystal System Orthorhombic[5]Orthorhombic (in hydrated complexes)[6]
Mechanism of Ferroelectricity Proton transfer and π-electron delocalization[2][3]Ionic displacement (theoretical)

The Origin of Ferroelectricity: A Tale of Two Structures

The remarkable ferroelectric properties of croconic acid stem from its unique crystal structure, which facilitates a proton transfer mechanism. In the crystalline state, croconic acid molecules are arranged in pleated sheets held together by hydrogen bonds. The application of an external electric field induces the collective transfer of protons between adjacent molecules, leading to a reversal of the net dipole moment and thus the spontaneous polarization.[2] This process is further enhanced by the delocalization of π-electrons within the five-membered carbon rings.[3]

In contrast, for disodium croconate, the acidic protons of croconic acid are replaced by sodium ions. This fundamental structural change eliminates the possibility of the proton transfer mechanism that drives ferroelectricity in the parent acid. Consequently, if ferroelectricity were to exist in disodium croconate, it would have to arise from a different mechanism, most likely involving the displacement of the sodium and croconate ions within the crystal lattice under an applied electric field.

G cluster_CA Croconic Acid cluster_Na2CA Disodium Croconate CA_mol C₅H₂O₅ Molecule H_bond Intermolecular Hydrogen Bonds Proton_transfer Proton Transfer Mechanism No_proton Absence of Acidic Protons Pi_electron π-Electron Delocalization CA_ferro High Spontaneous Polarization Na2CA_mol C₅Na₂O₅ Formula Unit Ionic_bond Ionic Bonds (Na⁺ and C₅O₅²⁻) Ionic_disp Ionic Displacement (Theoretical) Na2CA_ferro Ferroelectricity (Not Observed) caption Structural and Mechanistic Differences

Experimental Protocols

The characterization of ferroelectric materials relies on a set of specialized experimental techniques. The following are detailed methodologies for key experiments cited in the study of croconic acid, which would be applicable for the investigation of disodium croconate.

Polarization-Electric Field (P-E) Hysteresis Loop Measurement

Objective: To measure the spontaneous polarization (P_s), remanent polarization (P_r), and coercive field (E_c) of the material.

Methodology: The Sawyer-Tower circuit is a classic method used for this measurement.[7]

  • Sample Preparation: A thin single crystal of the material is prepared with parallel faces. Conductive electrodes (e.g., gold or silver paste) are applied to these faces to form a capacitor.

  • Circuit Setup: The sample capacitor is connected in series with a standard linear capacitor of known capacitance. An alternating electric field of varying amplitude is applied across the series combination using a function generator and a high-voltage amplifier.

  • Data Acquisition: The voltage across the sample is applied to the X-input of an oscilloscope, and the voltage across the standard capacitor (which is proportional to the charge on the sample) is applied to the Y-input. This displays the P-E hysteresis loop.

  • Parameter Extraction:

    • P_s: The saturation polarization, determined from the extrapolation of the high-field portion of the loop to the polarization axis.

    • P_r: The remanent polarization, which is the polarization at zero electric field.

    • E_c: The coercive field, which is the electric field required to switch the polarization.

Piezoresponse Force Microscopy (PFM)

Objective: To visualize ferroelectric domains and measure local piezoelectric and ferroelectric properties at the nanoscale.

Methodology: PFM is a scanning probe microscopy technique that relies on the converse piezoelectric effect.[4][8][9]

  • Sample Preparation: A flat, polished surface of the material is required. For thin films, the film is typically grown on a conductive substrate which acts as the bottom electrode.

  • Measurement Principle: A conductive atomic force microscope (AFM) tip is brought into contact with the sample surface. An AC voltage is applied between the tip and the bottom electrode, causing the sample to locally expand or contract due to the piezoelectric effect.

  • Data Acquisition: The deflection of the AFM cantilever, which is proportional to the piezoelectric response, is measured using a lock-in amplifier. By scanning the tip across the surface, a map of the piezoelectric response (both amplitude and phase) is generated. The phase image reveals the orientation of the ferroelectric domains.

  • Local Hysteresis Loops: By keeping the tip at a fixed location and applying a sweeping DC bias, local piezoresponse hysteresis loops can be acquired, providing information about local switching behavior.[10]

Conclusion

Croconic acid stands as a benchmark organic ferroelectric material with a high spontaneous polarization driven by a proton transfer mechanism. Its disodium salt, disodium croconate, represents an intriguing case study in how the substitution of acidic protons with metal ions can fundamentally alter the potential for ferroelectricity. While experimental data on the ferroelectric properties of disodium croconate is currently lacking, theoretical considerations suggest that any ferroelectric behavior would be mechanistically distinct from that of its parent acid, relying on ionic displacement rather than proton transfer. The absence of the highly efficient proton transfer mechanism makes it less likely for disodium croconate to exhibit the strong ferroelectricity observed in croconic acid. Future experimental investigations, employing the techniques outlined in this guide, are necessary to definitively characterize the electrical properties of disodium croconate and to further elucidate the structure-property relationships in this important class of organic materials.

References

A Comparative Guide to Disodium Croconate and Disodium Rhodizonate as Potential Battery Electrode Materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison based on the available data, presenting the performance of each material in its researched context. It aims to offer a comprehensive overview for researchers and scientists by juxtaposing their electrochemical capabilities, outlining the experimental protocols used to evaluate them, and discussing their potential based on their intrinsic properties.

Performance Data

The following tables summarize the quantitative performance data for a croconate-based anode and a rhodizonate-based cathode, as reported in the literature.

Table 1: Electrochemical Performance of Iron-Croconate Coordination Polymer Anode for Lithium-Ion Batteries (Li-ion)

Performance MetricValueConditions
Specific Capacity 521 mAh g⁻¹After 140 cycles at 100 mA g⁻¹[1]
471 mAh g⁻¹After 400 cycles at 500 mA g⁻¹[1]
Rate Capability 460 mAh g⁻¹at 100 mA g⁻¹
455 mAh g⁻¹at 200 mA g⁻¹
420 mAh g⁻¹at 500 mA g⁻¹
386 mAh g⁻¹at 1000 mA g⁻¹
347 mAh g⁻¹at 2000 mA g⁻¹
Cycling Stability 99.3% capacity retentionAfter 140 cycles at 100 mA g⁻¹[1]
Coulombic Efficiency Nearly 100%Throughout cycling[1]
Voltage Window 0.01 - 2.4 V vs. Li/Li⁺-

Table 2: Electrochemical Performance of Disodium Rhodizonate as a Cathode Material for Sodium-Ion Batteries (Na-ion)

Performance MetricValueConditions
Theoretical Specific Capacity 501 mAh g⁻¹Based on four-sodium storage[2][3][4]
Reversible Specific Capacity ~190 mAh g⁻¹Nanorod morphology, at 0.1C rate[3]
174 mAh g⁻¹Composite with Polyaniline (PANI), after 50 cycles at 500 mA g⁻¹[4]
157.2 mAh g⁻¹Composite with Reduced Graphene Oxide-Sodium Alginate (RGO-SA), after 100 cycles at 500 mA g⁻¹
Rate Capability 50% capacity retentionAt a high rate of 10C (compared to 0.1C)[3]
Cycling Stability >90% capacity retentionAfter 100 cycles at 0.1C rate[3]
63% capacity retentionPANI composite, after 50 cycles at 500 mA g⁻¹[4]
Voltage Window 1.0 - 3.2 V vs. Na/Na⁺Bulk material in propylene carbonate (PC) electrolyte[2]
0.5 - 3.2 V vs. Na/Na⁺PANI and RGO-SA composites[4]

Comparative Discussion

Disodium rhodizonate (Na₂C₆O₆) and disodium croconate (Na₂C₅O₅) are both organic carbonyl salts with multiple redox-active carbonyl groups, making them attractive candidates for energy storage.

Structural and Theoretical Aspects:

  • Disodium Rhodizonate: Possesses a six-membered carbon ring with six oxygen atoms. Its planar structure and the potential for a four-electron redox reaction give it a very high theoretical specific capacity of 501 mAh g⁻¹ for Na-ion storage.[2][3][4] However, its practical application often faces challenges like dissolution in common electrolytes and irreversible phase transformations during cycling.[3][4]

  • Disodium Croconate: Features a five-membered carbon ring with five oxygen atoms. While its theoretical capacity is also high, a significant challenge is its solubility in electrolytes, which can lead to poor cycling stability.[1] To counteract this, researchers have incorporated it into coordination polymers, which enhances stability.[1]

Performance as Electrode Materials:

  • Disodium Rhodizonate (as a Cathode): The extensive research on disodium rhodizonate highlights its promise as a cathode material for SIBs.[2][3][4] Strategies to overcome its inherent instability, such as creating nanostructures or composites with conductive polymers like polyaniline or graphene, have shown success in improving cycling stability and rate capability.[3][4] Its operating voltage is suitable for a cathode.

  • Disodium Croconate (in an Anode): The study of an iron-croconate coordination polymer ([Fe(C₅O₅)(H₂O)₃]ₙ) as a Li-ion anode demonstrates that the croconate ligand can facilitate high-capacity energy storage at low potentials suitable for an anode.[1] The coordination with iron(II) ions successfully stabilizes the material against dissolution in the electrolyte and creates channels for ion diffusion.[1] The reported specific capacity of over 500 mAh g⁻¹ is significantly higher than that of conventional graphite anodes.[1]

Potential as Anode Materials: For an organic molecule to function as an effective anode, it must have a low redox potential (typically below 1.5 V vs. Li/Li⁺ or Na/Na⁺) and remain stable during repeated ion insertion and extraction. While the croconate-based polymer shows promise in this regard for Li-ion systems, there is currently no data to support the use of pristine disodium croconate or disodium rhodizonate as stable, high-performance anodes for sodium-ion batteries. The low-voltage redox activity would need to be investigated to determine their viability.

Experimental Protocols

This section details generalized methodologies for the synthesis, electrode preparation, and electrochemical testing of organic electrode materials, based on protocols described in the cited literature.

Material Synthesis
  • Synthesis of Iron-Croconate Coordination Polymer ([Fe(C₅O₅)(H₂O)₃]ₙ):

    • Prepare two separate solutions by dissolving 27.8 mg of FeSO₄·7H₂O (0.1 mmol) and 9.3 mg of disodium croconate (Na₂C₅O₅, 0.05 mmol) in 2 mL of deionized water each.[1]

    • Mix the two solutions.[1]

    • Allow the mixed solution to slowly evaporate at ambient temperature.[1]

    • After approximately three days, dark brown crystals of the Fe-CP will form.[1]

    • Collect the crystals and wash them thoroughly with deionized water and ethanol three times to remove impurities.[1]

  • Synthesis of Disodium Rhodizonate Nanoparticles (Antisolvent Precipitation):

    • Dissolve pristine disodium rhodizonate powder in water at 80 °C (e.g., at a concentration of 4 mg ml⁻¹).

    • Mix the aqueous solution with ethanol in a 1:10 volume ratio to induce precipitation of nanoparticles.

Electrode Preparation and Coin Cell Assembly
  • Slurry Preparation:

    • Create a homogeneous slurry by mixing the active material (e.g., iron-croconate polymer), a conductive agent (e.g., Ketjenblack or Super P carbon), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of 70:20:10.[1]

    • Use N-methyl-2-pyrrolidone (NMP) as the solvent to dissolve the binder and disperse the solid components.[5][6]

    • Stir the mixture for at least half an hour to ensure uniformity.[5][6]

  • Electrode Casting and Drying:

    • Cast the slurry onto a copper foil (for anodes) or aluminum foil (for cathodes) current collector using a doctor blade to achieve a uniform thickness.[1][5]

    • Dry the coated foil in a vacuum oven at 80-120 °C for 12 hours to remove the solvent.[1][5]

  • Coin Cell (CR2032) Assembly:

    • Punch the dried electrode sheet into circular discs (e.g., 12-15 mm diameter).[1] The active material loading is typically around 1.0 mg cm⁻².[1]

    • Transfer all components (electrode discs, separator, electrolyte, and counter electrode) into an argon-filled glovebox.

    • Assemble the coin cell in the following order: cell cap, spring, spacer, counter electrode (e.g., lithium or sodium metal foil), separator soaked in electrolyte, the prepared working electrode, and the cell can.[5][6][7]

    • Add a few drops of electrolyte (e.g., 1 M LiPF₆ in a 1:1 v/v mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) for Li-ion cells, or 1 M NaClO₄ in propylene carbonate (PC) for Na-ion cells) onto the separator.[1]

    • Crimp the cell using a coin cell crimper to ensure it is properly sealed.[6][7]

Electrochemical Measurements
  • Cyclic Voltammetry (CV):

    • Use a three-electrode setup or a two-electrode coin cell.[8]

    • Sweep the potential at a slow scan rate (e.g., 0.1 mV s⁻¹) within a defined voltage window (e.g., 0.01-2.4 V for the croconate-based anode).[9]

    • Analyze the resulting voltammogram to identify the redox peaks, which correspond to the ion insertion/extraction processes. The reversibility of the reaction can be assessed by the ratio of the anodic and cathodic peak currents.[9]

  • Galvanostatic Cycling with Potential Limitation (GCPL):

    • Charge and discharge the cell at a constant current (galvanostatic step) within a set voltage window.[10]

    • The current is often expressed as a C-rate, where 1C corresponds to a full charge or discharge in one hour.

    • Record the specific capacity (mAh g⁻¹), coulombic efficiency (%), and energy efficiency over a large number of cycles to evaluate the cycling stability and long-term performance of the material.[10][11]

  • Rate Capability Testing:

    • Cycle the cell at progressively increasing current densities (e.g., from 100 mA g⁻¹ to 2000 mA g⁻¹).[1]

    • After cycling at the highest rate, return the current density to the initial low rate to check for capacity recovery.

    • This test evaluates the material's ability to perform under high-power conditions.

Visualizations

The following diagrams illustrate the general workflow for preparing and testing a novel organic material as a battery anode.

experimental_workflow cluster_synthesis Material Synthesis & Characterization cluster_electrode Electrode Fabrication cluster_cell Cell Assembly & Testing synthesis Synthesis of Organic Salt structure Structural Characterization (XRD, FTIR) synthesis->structure morphology Morphology Analysis (SEM, TEM) synthesis->morphology slurry Slurry Preparation (Active Material, Carbon, Binder) synthesis->slurry casting Coating on Cu Foil slurry->casting drying Vacuum Drying casting->drying punching Electrode Punching drying->punching assembly Coin Cell Assembly (in Glovebox) punching->assembly cv_test Cyclic Voltammetry (CV) assembly->cv_test gcpl_test Galvanostatic Cycling (GCPL) assembly->gcpl_test rate_test Rate Capability Test assembly->rate_test

Caption: Experimental workflow for evaluating organic anode materials.

logical_relationship cluster_material Material Properties cluster_performance Electrochemical Performance structure Molecular Structure (e.g., Carbonyl Groups) capacity High Specific Capacity structure->capacity determines theoretical limit stability Electrolyte Stability (Low Solubility) cycle_life Long Cycling Stability stability->cycle_life prevents active material loss conductivity Ionic/Electronic Conductivity rate Good Rate Capability conductivity->rate enables fast kinetics capacity->cycle_life Trade-off capacity->rate Trade-off

Caption: Key relationships between material properties and battery performance.

References

A Comparative Guide to Croconate and Squarate Anions in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of organic electronics continues to seek novel molecular building blocks to enhance the performance and stability of devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. Among the various classes of materials, oxocarbon anions—specifically croconate (C₅O₅²⁻) and squarate (C₄O₄²⁻)—have emerged as compelling acceptor units for designing high-performance organic semiconductors. Their rigid, planar structures, and rich electronic properties make them ideal candidates for creating donor-acceptor-donor (D-A-D) type materials. This guide provides an objective comparison of their performance in organic electronics, supported by experimental data, detailed protocols, and workflow visualizations.

Structural and Electronic Properties: A Head-to-Head Comparison

Croconate and squarate are cyclic dianions composed solely of carbon and oxygen atoms. The five-membered croconate ring and the four-membered squarate ring both feature extensive π-electron delocalization, which is fundamental to their semiconducting properties. However, their subtle structural differences lead to distinct electronic and material characteristics.

Materials based on the croconate anion generally exhibit stronger and more red-shifted absorption profiles compared to their squarate counterparts. This is attributed to the larger π-conjugated system of the five-membered ring. Furthermore, experimental evidence suggests that croconate-based materials possess higher photostability and thermal stability. In contrast, theoretical and experimental studies have shown that the four-membered squarate ring is more strained than the croconate ring.

When incorporated into D-A-D architectures, these anions serve as the central electron-accepting 'A' core, while various electron-donating 'D' moieties can be attached. This molecular design allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn dictates the material's band gap and charge transport characteristics.

Performance Data in Organic Electronic Devices

The performance of organic semiconductors is primarily evaluated by their charge carrier mobility (μ), conductivity (σ), and the stability of the devices they are used in. The following tables summarize key experimental data for representative croconate-based materials. While squarate is a crucial building block, particularly in the field of metal-organic frameworks, directly comparable quantitative data for simple D-A-D squarate semiconductors is less prevalent in recent literature, highlighting a potential area for future research.

Table 1: Electronic Properties of Croconate-Based Semiconductors

Compound HOMO Level (eV) LUMO Level (eV) Electrochemical Band Gap (eV) Measurement Method
Indolenine-Croconaine (CR2a) -4.71 -3.99 0.72 Cyclic Voltammetry
Indolenine-Croconaine (CR2b) -4.66 -3.91 0.75 Cyclic Voltammetry

| Polycroconaine Polymer | - | - | ~0.5 | Optical Spectroscopy|

Table 2: Charge Transport Properties of Croconate-Based Devices

Material/Device Type Property Value (S cm⁻¹) Device Architecture
Polycroconaine Thin Film Conductivity (σ) ~10⁻⁵ Bulk Material Measurement

| Indolenine-Croconaine Transistor | Mobility (μ) | Ambipolar* | Thin-Film Transistor |

Note: "Ambipolar" indicates the material can transport both holes and electrons. Specific mobility values vary with device fabrication and measurement conditions but are competitive for organic materials.

Experimental Protocols

Detailed and reproducible experimental methods are critical for advancing materials science. Below are generalized protocols for the synthesis of D-A-D type semiconductors and the fabrication of organic thin-film transistors (OTFTs) for their characterization.

Protocol 1: Synthesis of a Donor-Acceptor-Donor (D-A-D) Croconaine

This protocol describes a single-step condensation reaction, a common method for synthesizing croconaine dyes.

  • Materials : Croconic acid (1 equivalent), electron-donor molecule with a reactive amine or carboxylic acid group (2 equivalents), anhydrous toluene, anhydrous n-butanol.

  • Procedure :

    • Dissolve croconic acid (e.g., 1 mmol) and the electron-donor molecule (e.g., 2 mmol) in a 1:1 mixture of anhydrous toluene and n-butanol (e.g., 20 mL).[1]

    • Heat the mixture to reflux and maintain it overnight under an inert atmosphere (e.g., nitrogen or argon).

    • After cooling the reaction mixture to room temperature, the precipitated product is collected by filtration.[1]

    • Wash the collected solid with a suitable solvent, such as isopropanol, to remove unreacted starting materials.

    • Further purify the product by sonication in a solvent like ethyl acetate followed by filtration to yield the final D-A-D croconaine as a solid.[1]

    • Characterize the final product using ¹H NMR spectroscopy and mass spectrometry to confirm its chemical structure and purity.[1]

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Thin-Film Transistor (OTFT)

This protocol outlines a standard procedure for creating an OTFT, a common platform for testing the charge carrier mobility of new organic semiconductors.[2][3]

  • Materials : Highly doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and dielectric), organic semiconductor solution (e.g., in chloroform or dichlorobenzene), gold (for source/drain electrodes), substrate cleaning solvents (acetone, isopropanol, deionized water).

  • Procedure :

    • Substrate Cleaning : Sequentially clean the Si/SiO₂ substrate in an ultrasonic bath with acetone, isopropanol, and deionized water for 10-15 minutes each. Dry the substrate with a stream of nitrogen.

    • Dielectric Surface Treatment (Optional) : To improve the interface quality, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS).

    • Semiconductor Deposition : Deposit the organic semiconductor film onto the dielectric layer. A common method is spin-coating:

      • Place the substrate on the spin coater.

      • Dispense the organic semiconductor solution to cover the substrate.

      • Spin at a set speed (e.g., 2000 rpm) for a set time (e.g., 60 seconds) to achieve a uniform thin film.

      • Anneal the film on a hotplate at a specific temperature (e.g., 100 °C) to remove residual solvent and improve molecular ordering.

    • Electrode Deposition : Use a shadow mask to define the source and drain electrodes. Deposit a thin layer of gold (e.g., 50 nm) via thermal evaporation. The channel length and width are defined by the mask's geometry.[3]

    • Characterization : Measure the electrical characteristics (output and transfer curves) of the OTFT using a semiconductor parameter analyzer in a probe station. From these curves, key parameters like charge carrier mobility and the on/off ratio can be extracted.

Mandatory Visualizations

To better illustrate the relationships and workflows discussed, the following diagrams have been generated using the DOT language.

G cluster_start Precursors cluster_process Synthesis cluster_end Product Acid Croconic or Squaric Acid (Acceptor Core) Reaction Condensation Reaction (Reflux in Solvent) Acid->Reaction Donor Electron Donor Molecule (x2) Donor->Reaction DAD D-A-D Type Organic Semiconductor Reaction->DAD Purification

Caption: Generalized workflow for the synthesis of D-A-D semiconductors.

G A 1. Substrate Cleaning (Si/SiO2 Wafer) B 2. Semiconductor Deposition (e.g., Spin-Coating) A->B C 3. Thermal Annealing B->C D 4. Electrode Deposition (Thermal Evaporation via Shadow Mask) C->D E 5. Electrical Characterization (Probe Station) D->E F Performance Metrics (Mobility, On/Off Ratio) E->F G Croconate Croconate (C5O5) Anion C_Prop1 Larger π-System Croconate->C_Prop1 C_Prop2 Higher Photostability Croconate->C_Prop2 C_Prop3 Longer Wavelength Absorption Croconate->C_Prop3 C_Prop4 Demonstrated Ambipolar Performance in OTFTs Croconate->C_Prop4 Squarate Squarate (C4O4) Anion S_Prop1 Smaller π-System Squarate->S_Prop1 S_Prop2 More Strained Ring Structure Squarate->S_Prop2 S_Prop3 Well-Studied in Metal-Organic Frameworks Squarate->S_Prop3

References

Validating the Purity of Synthesized Croconic Acid Disodium Salt: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel organic compounds, such as Croconic acid disodium salt, is a critical endeavor in materials science and drug development. Ensuring the purity of these synthesized compounds is paramount for the reliability of downstream applications and for meeting stringent regulatory standards. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with other established analytical techniques for validating the purity of synthesized this compound.

Introduction to Purity Validation

Croconic acid, a member of the oxocarbon acid family, and its salts are of growing interest due to their unique electronic and optical properties. The synthesis of this compound can involve multiple steps, potentially introducing impurities such as starting materials, byproducts like rhodizonic acid, and residual solvents. Therefore, robust analytical methods are required to accurately quantify the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture. Its high resolution and sensitivity make it a primary choice for purity determination. However, other methods such as Thermal Gravimetric Analysis (TGA) and titration (via sulfated ash) offer alternative or complementary information regarding the sample's purity and composition.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Given the ionic nature of the croconate dianion, an ion-pair reversed-phase HPLC method is a suitable approach for its analysis. This method introduces an ion-pairing reagent to the mobile phase, which forms a neutral complex with the analyte, allowing for its retention and separation on a non-polar stationary phase.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 20 mM Tetrabutylammonium phosphate in water, pH adjusted to 6.5 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5% to 40% B; 20-25 min: 40% B; 25-26 min: 40% to 5% B; 26-30 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 363 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of deionized water to prepare a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Purity Validation Methods

1. Thermal Gravimetric Analysis (TGA)

TGA is a technique that measures the change in mass of a sample as a function of temperature. It is particularly useful for determining the presence of water (hydration) and assessing thermal stability.

Instrumentation:

  • Thermogravimetric Analyzer

Experimental Conditions:

ParameterCondition
Sample Size 5-10 mg
Heating Rate 10 °C/min
Temperature Range 25 °C to 600 °C
Atmosphere Nitrogen, 50 mL/min

Data Analysis: The percentage of water content is determined from the mass loss observed in the initial heating phase (typically up to ~150 °C). Decomposition at higher temperatures can indicate the presence of volatile impurities or the degradation of the salt itself.

2. Purity by Sulfated Ash

This is a gravimetric analysis method used to determine the total amount of inorganic impurities in an organic substance. The organic material is charred and then treated with sulfuric acid. The remaining residue is ignited to a constant weight and is expressed as a percentage of the original sample.

Procedure:

  • Accurately weigh about 1 g of the this compound into a crucible.

  • Ignite the sample gently until it is thoroughly charred.

  • Cool the crucible, moisten the residue with 1 mL of sulfuric acid.

  • Heat gently until white fumes are no longer evolved, and then ignite at 800 ± 25 °C until all black particles have disappeared.

  • Cool in a desiccator, weigh the crucible, and calculate the percentage of sulfated ash.

Performance Comparison

The choice of analytical method depends on the specific information required. HPLC provides detailed information about the presence and quantity of individual impurities, while TGA and sulfated ash are bulk property measurements.

Quantitative Data Summary (Illustrative)

ParameterHPLCThermal Gravimetric Analysis (TGA)Purity by Sulfated Ash
Purity (%) 99.2% (Area Normalization)Not directly measured99.5% (by difference)
Water Content (%) Not directly measured0.5%Not directly measured
Limit of Detection (LOD) ~0.01% for known impurities~0.1% mass changeNot applicable
Limit of Quantitation (LOQ) ~0.05% for known impurities~0.1% mass changeNot applicable
Specificity High (separates individual impurities)Low (measures total mass loss)Low (measures total inorganic residue)
Analysis Time ~30 minutes per sample~1 hour per sampleSeveral hours per sample

Conclusion

For a comprehensive validation of the purity of synthesized this compound, a multi-faceted approach is recommended. HPLC stands out as the most powerful technique for identifying and quantifying organic impurities due to its high resolution and sensitivity. It is the preferred method for detailed impurity profiling.

Thermal Gravimetric Analysis (TGA) serves as an excellent complementary technique for accurately determining water content and assessing the thermal stability of the synthesized salt. Purity determination by sulfated ash provides a simple, albeit less specific, measure of the total inorganic content.

By combining the detailed separation capabilities of HPLC with the bulk property analysis from TGA and sulfated ash, researchers, scientists, and drug development professionals can confidently ascertain the purity and quality of their synthesized this compound, ensuring the integrity of their research and the safety of potential therapeutic applications.

Spectroscopic Showdown: Unveiling the Structural Nuances Between Croconic Acid and Disodium Croconate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of the spectroscopic properties of croconic acid and its corresponding salt, disodium croconate, reveals significant differences in their molecular structure and electronic environment. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of these differences, supported by quantitative data and detailed experimental protocols. The distinct spectroscopic signatures of the acidic and deprotonated forms are crucial for characterization, quality control, and understanding the reactivity of these compounds in various applications.

The primary distinction between croconic acid and disodium croconate lies in the protonation state of the two hydroxyl groups on the five-membered ring. In croconic acid, these groups are protonated, leading to a less symmetric structure. Upon deprotonation to form the croconate dianion in disodium croconate, the molecule gains a higher degree of symmetry (D5h), resulting in a delocalized π-electron system across the entire ring. This fundamental structural change is directly reflected in their respective spectra.

At a Glance: Key Spectroscopic Differences

Spectroscopic TechniqueCroconic AcidDisodium CroconateKey Difference
¹³C NMR Multiple distinct peaks for carbonyl and vinyl carbonsA single peak for all five equivalent carbon atomsSymmetry of the croconate dianion
FT-IR Broad O-H stretching band, distinct C=O and C=C stretching bandsAbsence of O-H stretching band, single, lower frequency C=O/C=C stretching bandDeprotonation and delocalization
Raman Multiple strong bands corresponding to C=O and C=C stretchingFewer, sharper bands due to higher symmetryChanges in vibrational modes upon deprotonation
UV-Vis Absorption maxima around 298 nm and 363 nmA single, strong absorption maximum around 363 nmAltered electronic transitions in the delocalized system

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ¹³C NMR spectroscopy is a powerful tool to distinguish between croconic acid and disodium croconate. Due to its lower symmetry, solid croconic acid displays multiple resonances in its ¹³C NMR spectrum, corresponding to the chemically non-equivalent carbonyl and vinyl carbons. In contrast, the high symmetry of the croconate dianion in solid disodium croconate results in a single ¹³C NMR peak, as all five carbon atoms are chemically equivalent.

Table 1: Comparative ¹³C NMR Data

CompoundCarbon EnvironmentChemical Shift (ppm)
Croconic AcidC=O / C-OHMultiple peaks (e.g., ~180-190 ppm)
Disodium CroconateC₅O₅²⁻Single peak (e.g., ~170-180 ppm)
Vibrational Spectroscopy: FT-IR and Raman

The vibrational spectra of croconic acid and disodium croconate highlight the consequences of deprotonation and electron delocalization.

In the FT-IR spectrum of croconic acid, a broad absorption band is typically observed in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibrations of the hydroxyl groups. Additionally, distinct bands for C=O and C=C stretching are present in the 1600-1800 cm⁻¹ range. For disodium croconate, the O-H stretching band is absent. The delocalization of the π-electrons in the croconate ring leads to a single, intense, and lower-frequency absorption band representing the coupled C=O and C=C stretching modes.

Raman spectroscopy provides complementary information. Croconic acid exhibits several strong Raman bands corresponding to the stretching modes of the carbonyl and vinyl groups. Upon deprotonation to the highly symmetric croconate dianion, the number of Raman-active modes is reduced, resulting in a simpler spectrum with fewer, often sharper, bands.

Table 2: Comparative Vibrational Spectroscopy Data (Key Bands)

Spectroscopic TechniqueCroconic Acid (cm⁻¹)Disodium Croconate (cm⁻¹)Vibrational Mode Assignment
FT-IR ~3200-3500 (broad)-O-H stretch
~1700-1800-C=O stretch
~1600-1650~1500-1600C=O / C=C stretch (delocalized in croconate)
Raman Multiple bandsFewer bandsRing vibrational modes
Electronic Spectroscopy: UV-Vis

The electronic structure changes between the two compounds are evident in their UV-Vis absorption spectra . In aqueous solution, croconic acid exhibits two main absorption bands, with maxima around 298 nm and 363 nm. In contrast, the highly conjugated and symmetric disodium croconate displays a single, strong absorption maximum at approximately 363 nm, attributed to the π → π* electronic transition within the delocalized system.[1]

Table 3: Comparative UV-Vis Spectroscopy Data

CompoundSolventλmax (nm)
Croconic AcidWater~298, ~363
Disodium CroconateWater~363[1]

Visualizing the Structural Difference

The fundamental difference between croconic acid and the croconate dianion is the protonation state of the hydroxyl groups, which dictates the overall symmetry and electron distribution within the five-membered ring.

References

Alternative organic ferroelectric materials to Croconic acid disodium salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel organic ferroelectric materials is driven by the need for flexible, lightweight, and environmentally benign alternatives to traditional inorganic ferroelectrics. While croconic acid has garnered significant attention for its high polarization, the exploration of other organic compounds offers a diverse landscape of properties suitable for a range of applications, from flexible electronics to biomedical devices. This guide provides an objective comparison of promising alternative organic ferroelectric materials to crocon ic acid, supported by experimental data.

Due to the limited availability of specific ferroelectric data for croconic acid disodium salt, this guide will use pure croconic acid as the primary benchmark for comparison.

Performance Comparison of Organic Ferroelectric Materials

The following table summarizes the key ferroelectric properties of selected organic materials, offering a quantitative comparison of their performance.

MaterialRemnant Polarization (Pr) (μC/cm²)Coercive Field (Ec) (kV/cm)Curie Temperature (Tc) (°C)
Croconic Acid (Benchmark) ~20-30[1]~15[2]>150[2]
Diisopropylammonium Bromide (DIPAB) ~23[2]Not specified153[2]
Diisopropylammonium Chloride (DIPAC) ~8.9Not specified167
(R)-3-quinuclidinol ~7.0~15127
Imidazolium d-camphorsulfonate Not specifiedNot specified97
Poly(vinylidene fluoride-trifluoroethylene) (PVDF-TrFE) ~7.5 - 10~50~113-135

In-Depth Look at Alternative Materials

Diisopropylammonium (DIPA) Salts: High Polarization and Curie Temperature

Diisopropylammonium bromide (DIPAB) and diisopropylammonium chloride (DIPAC) are molecular ferroelectrics that exhibit impressive performance metrics. DIPAB, in particular, showcases a remnant polarization comparable to that of croconic acid and a high Curie temperature, making it suitable for applications requiring robust performance at elevated temperatures.[2]

Chiral Organic Ferroelectrics: (R)-3-quinuclidinol and Imidazolium Camphorsulfonate

Chirality in molecules can play a crucial role in inducing ferroelectricity. (R)-3-quinuclidinol is a single-component chiral organic ferroelectric with a respectable remnant polarization and a Curie temperature well above room temperature. Imidazolium d-camphorsulfonate is another example of a chiral ferroelectric, demonstrating the potential of this class of materials.

Ferroelectric Polymers: PVDF-TrFE

Poly(vinylidene fluoride-trifluoroethylene) (PVDF-TrFE) is a well-studied ferroelectric copolymer known for its flexibility, processability, and good piezoelectric and pyroelectric properties. While its coercive field is generally higher than that of small-molecule ferroelectrics, its mechanical properties make it a strong candidate for flexible sensors and actuators.

Experimental Methodologies

The characterization of ferroelectric materials relies on a set of key experimental techniques to determine their fundamental properties. Below are detailed protocols for the synthesis of the benchmark material and the primary methods used to measure ferroelectric performance.

Synthesis of Croconic Acid

Croconic acid can be synthesized through a multi-step process. A common method involves the oxidation of the disodium salt of tetrahydroxy-p-benzoquinone, which is itself prepared from glyoxal. The resulting barium croconate is then converted to croconic acid.[2]

Polarization-Electric Field (P-E) Hysteresis Loop Measurement

The defining characteristic of a ferroelectric material is its spontaneous polarization that can be switched by an external electric field, leading to a hysteresis loop.

Objective: To measure the remnant polarization (Pr) and coercive field (Ec) of the material.

Apparatus: A Sawyer-Tower circuit or a modern ferroelectric tester, a high-voltage amplifier, an oscilloscope, and a sample holder with electrodes.

Procedure for Single Crystals:

  • Sample Preparation: A thin, plate-like single crystal of the organic ferroelectric material is selected. The typical thickness is in the range of 100 µm to 1 mm.

  • Electrode Deposition: Conductive electrodes (e.g., gold or silver paste) are carefully applied to the two opposing faces of the crystal, perpendicular to the expected polarization axis.

  • Circuit Connection: The sample is placed in a sample holder and connected to the ferroelectric measurement system. The Sawyer-Tower circuit, in its basic form, consists of the ferroelectric capacitor (the sample) in series with a standard linear capacitor of known capacitance.

  • Signal Application: A sinusoidal or triangular AC voltage of varying amplitude and frequency (typically in the range of 1 Hz to 1 kHz) is applied across the series circuit.

  • Data Acquisition: The voltage across the standard capacitor (proportional to the charge on the ferroelectric capacitor) is plotted on the y-axis of an oscilloscope, and the voltage across the sample is plotted on the x-axis. This generates the P-E hysteresis loop.

  • Data Analysis: The remnant polarization (Pr) is determined from the intercept of the hysteresis loop with the y-axis (zero electric field). The coercive field (Ec) is determined from the intercept of the loop with the x-axis (zero polarization).

Piezoresponse Force Microscopy (PFM)

PFM is a powerful scanning probe microscopy technique used to image and manipulate ferroelectric domains at the nanoscale.

Objective: To visualize the ferroelectric domain structure and measure the local piezoelectric response.

Apparatus: An atomic force microscope (AFM) equipped with a conductive tip and a lock-in amplifier.

Procedure for Thin Films:

  • Sample Preparation: A thin film of the organic ferroelectric material is deposited on a conductive substrate (e.g., ITO-coated glass or silicon). The film thickness can range from tens to hundreds of nanometers.

  • Tip Selection: A conductive AFM tip (e.g., platinum- or diamond-coated silicon) is used to both apply a voltage and detect the mechanical response.

  • Imaging Mode: The AFM is operated in contact mode. An AC voltage is applied between the conductive tip and the bottom electrode.

  • Signal Detection: The applied AC voltage induces a periodic deformation of the ferroelectric material due to the converse piezoelectric effect. This deformation is detected by the AFM's photodiode as a deflection of the cantilever.

  • Lock-in Amplification: A lock-in amplifier is used to measure the amplitude and phase of the cantilever's oscillation at the frequency of the applied AC voltage. The amplitude is proportional to the magnitude of the piezoelectric coefficient, and the phase provides information about the direction of the polarization.

  • Domain Imaging and Switching: By scanning the tip across the sample surface, a map of the piezoresponse (amplitude and phase) can be generated, revealing the ferroelectric domain structure. To switch the polarization locally, a DC bias is applied to the tip while it is in contact with the surface. Subsequent PFM imaging can then confirm the switching of the domain.

Visualizing the Landscape of Organic Ferroelectrics

The following diagrams illustrate the classification of the discussed materials and the workflow for their characterization.

G cluster_0 Organic Ferroelectric Materials cluster_1 Examples Croconic Acid Croconic Acid DIPA Salts DIPA Salts Chiral Organics Chiral Organics DIPAB DIPAB DIPA Salts->DIPAB DIPAC DIPAC DIPA Salts->DIPAC Polymers Polymers Quinuclidinol (R)-3-quinuclidinol Chiral Organics->Quinuclidinol Imidazolium Imidazolium Camphorsulfonate Chiral Organics->Imidazolium PVDF PVDF-TrFE Polymers->PVDF

Figure 1. Classification of discussed organic ferroelectric materials.

G Synthesis Material Synthesis SC_Growth Single Crystal Growth Synthesis->SC_Growth TF_Dep Thin Film Deposition Synthesis->TF_Dep PE_Loop P-E Loop Measurement SC_Growth->PE_Loop PFM Piezoresponse Force Microscopy TF_Dep->PFM Data Ferroelectric Properties (Pr, Ec, Tc) PE_Loop->Data PFM->Data

Figure 2. Experimental workflow for characterizing organic ferroelectrics.

References

Unlocking the Potential of Organic Batteries: A Comparative Guide to Disodium Croconate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of energy storage and drug development, the pursuit of high-performance, sustainable, and biocompatible energy solutions is a paramount objective. Organic electrode materials are emerging as a compelling class of materials for next-generation rechargeable batteries, offering advantages in resource abundance, environmental friendliness, and tunable properties. Among these, disodium croconate has garnered significant interest. This guide provides an objective comparison of the electrochemical performance of a disodium croconate-based coordination polymer against other promising organic electrode materials, supported by experimental data and detailed protocols to inform research and development efforts.

Performance Benchmark: Disodium Croconate vs. Key Organic Alternatives

The electrochemical performance of disodium croconate, often in stabilized forms such as coordination polymers to mitigate dissolution in electrolytes, is benchmarked against other leading organic electrode materials in the following table. Key performance indicators include specific capacity, operating voltage, cycling stability, and rate capability. It is important to note that direct comparisons can be nuanced due to varying experimental conditions across different studies.

MaterialTypeSpecific Capacity (mAh g⁻¹)Average Voltage (V)Cycling StabilityRate CapabilityIon
Disodium Croconate (as Fe-CP) Anode521 (after 140 cycles at 100 mA g⁻¹)[1]Not specified99.3% capacity retention after 140 cycles[1]Recovers initial capacity after cycling at 2 A g⁻¹[1]Li⁺
Disodium Terephthalate Anode~250 (reversible)[2]~0.43 vs. Na⁺/Na[2]Excellent[2]151 mAh g⁻¹ at 125 mA g⁻¹[3]Na⁺
Rufigallol Anode460 (initial charge)[4]Not specifiedPoor (capacity fades to 270 mAh g⁻¹ in 100 cycles)[4]Poor (177 mAh g⁻¹ at 500 mA g⁻¹)[4]Li⁺
Rufigallol-Li/Ni Complex (R-LN) Anode560 (initial charge)[4]Not specifiedGood (~500 mAh g⁻¹ after 100 cycles)[4]Good[4]Li⁺
Pyrene-4,5,9,10-tetraone (PTO) COF Cathode280 (at 200 mA g⁻¹)[5][6]Not specifiedNot specified229 mAh g⁻¹ at 5000 mA g⁻¹[5][6]Li⁺

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of electrochemical performance. Below are typical experimental protocols for key experiments cited in the evaluation of organic electrode materials.

Electrode Preparation
  • Slurry Preparation: The active organic material (e.g., disodium croconate, disodium terephthalate), a conductive additive (e.g., carbon black, graphene), and a binder (e.g., polyvinylidene fluoride - PVDF) are mixed in a specific weight ratio (e.g., 70:20:10).

  • Solvent Addition: A suitable solvent, such as N-methyl-2-pyrrolidone (NMP), is added to the mixture to form a homogeneous slurry.

  • Coating: The slurry is then uniformly cast onto a current collector (e.g., copper foil for anodes, aluminum foil for cathodes) using a doctor blade.

  • Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to remove the solvent.

  • Pressing and Cutting: The dried electrode is pressed to ensure good contact between the active material and the current collector and then cut into discs of a specific diameter for coin cell assembly.

Cell Assembly
  • Coin Cell Components: Standard 2032-type coin cells are typically used for electrochemical testing.

  • Assembly Environment: The cells are assembled in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm) to prevent degradation of the electrode materials and electrolyte.

  • Configuration: A typical half-cell configuration consists of the prepared organic electrode as the working electrode, a lithium or sodium metal foil as the counter and reference electrode, a separator (e.g., glass fiber or polypropylene), and an electrolyte.

  • Electrolyte: The electrolyte is a solution of a salt (e.g., LiPF₆ or NaPF₆) dissolved in a mixture of organic carbonates (e.g., ethylene carbonate (EC) and dimethyl carbonate (DMC)).

Electrochemical Measurements
  • Cyclic Voltammetry (CV): CV is performed to determine the redox potentials and electrochemical reversibility of the material. The cell is scanned within a specific voltage window at various scan rates (e.g., 0.1 to 1.0 mV s⁻¹).

  • Galvanostatic Charge-Discharge Cycling: This test is used to evaluate the specific capacity, cycling stability, and coulombic efficiency of the electrode. The cell is charged and discharged at a constant current density (e.g., C/10, where C is the theoretical capacity) for a set number of cycles.

  • Rate Capability Test: To assess the performance at different charge-discharge rates, the current density is systematically increased and then returned to the initial rate. This measures the electrode's ability to deliver capacity at high power.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ion diffusion kinetics within the electrode.

Visualizing the Experimental Workflow

The logical flow of benchmarking the electrochemical performance of an organic electrode material can be visualized as follows:

G cluster_prep Material & Electrode Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis & Comparison synthesis Synthesis of Organic Material slurry Slurry Preparation (Active Material, Carbon, Binder) synthesis->slurry coating Electrode Coating & Drying slurry->coating glovebox Glovebox Assembly (Ar atmosphere) coating->glovebox halfcell Half-Cell Construction (vs. Li/Na) glovebox->halfcell cv Cyclic Voltammetry (CV) halfcell->cv gcd Galvanostatic Cycling (GCD) halfcell->gcd rate Rate Capability halfcell->rate eis Electrochemical Impedance Spectroscopy (EIS) halfcell->eis performance Performance Metrics (Capacity, Stability, etc.) cv->performance gcd->performance rate->performance eis->performance comparison Benchmark against Alternative Materials performance->comparison

Experimental workflow for benchmarking electrochemical performance.

This structured approach, from material synthesis to comparative data analysis, is essential for the systematic evaluation of novel organic electrode materials like disodium croconate and its derivatives, ultimately paving the way for the development of next-generation energy storage technologies.

References

Unveiling the Atomic Architecture: A Comparative Guide to Confirming the Crystal Structure of Disodium Croconate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of single-crystal X-ray diffraction (XRD) with alternative methods for confirming the crystal structure of disodium croconate, a compound of interest for its unique electronic and structural properties.

Single-crystal XRD stands as the gold standard for elucidating the atomic arrangement within a crystalline material, offering unambiguous proof of a compound's structure. This guide will delve into the experimental protocol for this powerful technique and compare its performance with other methods such as powder X-ray diffraction (PXRD) and three-dimensional electron diffraction (3DED).

The Decisive Evidence: Single-Crystal XRD Data for Disodium Croconate

The definitive crystal structure of disodium croconate hydrate has been determined by single-crystal XRD. The key crystallographic parameters are summarized in the table below, providing a quantitative benchmark for structural confirmation.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 3.584(1)
b (Å) 10.985(2)
c (Å) 8.853(2)
β (˚) 94.01(2)
Volume (ų) ** 347.1(2)
Z 2
Density (calculated) (g/cm³) **2.14
R-factor 0.045
Data sourced from publicly available crystallographic databases.

A Comparative Analysis of Structure Determination Techniques

Technique Principle Sample Requirement Information Obtained Advantages Limitations
Single-Crystal XRD (SCXRD) Diffraction of X-rays by a single crystal.Single crystal (typically 0.1-0.5 mm).Precise atomic coordinates, bond lengths, bond angles, crystal packing.Unambiguous structure determination.[1]Requires high-quality single crystals, which can be difficult to grow.
Powder XRD (PXRD) Diffraction of X-rays by a polycrystalline powder.Microcrystalline powder (mg quantity).Lattice parameters, phase identification, crystallinity.Rapid analysis, suitable for materials that do not form large single crystals.Structure solution is often challenging due to peak overlap.
3D Electron Diffraction (3DED) Diffraction of electrons by nanocrystals.Nanocrystals (down to ~100 nm).Atomic resolution structures from very small crystals.Applicable to samples not suitable for SCXRD, requires minimal sample.Can be more technically demanding than XRD methods.

Experimental Protocols: A Step-by-Step Approach

Single-Crystal X-ray Diffraction (SCXRD) of a Small Organic Salt

This protocol outlines the typical steps for determining the crystal structure of a small organic salt like disodium croconate.

  • Crystal Growth: High-quality single crystals of disodium croconate are grown, often by slow evaporation of an aqueous solution.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.5 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data, resulting in the final atomic coordinates and other crystallographic parameters.

Logical Workflow for Crystal Structure Determination

G cluster_0 Sample Preparation cluster_1 Structure Determination Method cluster_2 Data Analysis and Validation Synthesize_and_Purify Synthesize and Purify Disodium Croconate Grow_Crystals Grow Single Crystals Synthesize_and_Purify->Grow_Crystals Prepare_Powder Prepare Powder Sample Synthesize_and_Purify->Prepare_Powder SCXRD Single-Crystal XRD Grow_Crystals->SCXRD Ideal Crystal 3DED 3D Electron Diffraction Grow_Crystals->3DED Nanocrystals PXRD Powder XRD Prepare_Powder->PXRD No Single Crystals Solve_Structure Solve and Refine Crystal Structure SCXRD->Solve_Structure Compare_Patterns Compare with Calculated Pattern PXRD->Compare_Patterns 3DED->Solve_Structure Validate_Structure Validate and Deposit Structure Solve_Structure->Validate_Structure Validate_Structure->Compare_Patterns

Figure 1. A flowchart illustrating the decision-making process for selecting a suitable method for crystal structure determination of disodium croconate.

Powder X-ray Diffraction (PXRD) for Phase Confirmation
  • Sample Preparation: A small amount of the crystalline disodium croconate is finely ground to a homogeneous powder.

  • Data Collection: The powder is packed into a sample holder and analyzed using a powder X-ray diffractometer. The instrument scans a range of 2θ angles, recording the intensity of the diffracted X-rays.

  • Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to a calculated pattern generated from the known single-crystal structure. A match in peak positions and relative intensities confirms the bulk sample has the same crystal structure.

3D Electron Diffraction (3DED) for Nanocrystals
  • Sample Preparation: A suspension of disodium croconate nanocrystals is prepared and deposited onto a transmission electron microscopy (TEM) grid.

  • Data Collection: The grid is placed in a TEM, and a series of electron diffraction patterns are collected as the crystal is tilted at different angles.

  • Data Processing and Structure Solution: The collected diffraction data is processed and used to determine the unit cell and solve the crystal structure, similar to the process for single-crystal XRD data.

Conclusion

Single-crystal X-ray diffraction remains the definitive method for determining the crystal structure of small molecules like disodium croconate, providing a wealth of precise structural information. However, when large, high-quality single crystals are unavailable, powder XRD and 3D electron diffraction serve as powerful complementary techniques. Powder XRD is invaluable for rapid phase identification and confirmation of the bulk material's structure, while 3DED opens the door to structural elucidation from nanocrystalline samples. The choice of method ultimately depends on the nature of the sample and the level of structural detail required by the researcher.

References

Comparative analysis of the synthesis methods for croconate salts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthesis Methods for Croconate Salts

This guide provides a comprehensive comparison of various synthesis methods for croconate salts, intended for researchers, scientists, and professionals in drug development. The analysis covers key methodologies, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthesis pathways.

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data for different methods of synthesizing croconate salts and their derivatives, offering a clear comparison of their efficiency and reaction conditions.

Synthesis MethodStarting Material(s)ProductYield (%)Purity (%)Reaction TimeTemperature (°C)Ref.
Ring ContractionRhodizonic acid, Alkali metal hydroxidesAlkali metal croconatesHigh---[1][2]
Condensation ReactionCroconic acid, Electron donor/acceptor unitsCroconaines (CRs)45-95-1-13 hReflux/135[3]
Malononitrile Condensation (Croconate Violet)Dipotassium croconate, MalononitrileDipotassium 1,3-bis(dicyanomethylene)croconate95-97-1 h85-90[4]
Malononitrile Condensation (Croconic Acid Blue)Croconic acid, MalononitrileCroconic acid blue90-979715 min85-90[4]
Synthesis from GlyoxalGlyoxal, Sodium sulfite, Sodium bicarbonateDisodium salt of tetrahydroxybenzoquinone15--90 -> Reflux[5]
Barium Croconate from Glyoxal IntermediateDisodium salt of tetrahydroxybenzoquinone, NaOH, MnO2Barium croconate85--Reflux -> 85[5]
Slow Evaporation (Fe-CP)Disodium croconate, FeSO4·7H2O[Fe(C5O5)(H2O)3]n72-3 daysAmbient[6]
Ball-MillingCroconic acid, Indolenine-based compoundsIndolenine-based Croconaines64-67-3 h-[3]

Experimental Protocols

Detailed methodologies for the key synthesis experiments are provided below.

Synthesis of Alkali Metal Croconates via Ring Contraction of Rhodizonic Acid

This method involves the treatment of rhodizonic acid with alkali metal hydroxides, leading to a ring contraction to form the corresponding croconate salt.

  • Procedure: The alkali metal croconates are obtained by treating rhodizonic acid (H₂C₆O₆) with the desired alkali metal hydroxide. The resulting solution is then subjected to recrystallization from water to yield the solid-state croconate salt.[1][2]

Synthesis of Croconaines (CRs) via Condensation Reaction

Croconaines are synthesized through the condensation of croconic acid with various electron-donating or electron-accepting units.

  • Materials: Croconic acid, donor/acceptor units (e.g., quinuclidine, indole, thiophene derivatives), solvents (e.g., methanol, ethanol, butanol, benzene, toluene), and organic bases (e.g., pyridine, triethylamine, quinoline).[3]

  • Procedure: The reaction is typically carried out by reacting croconic acid with the chosen donor or acceptor moieties in a suitable solvent system, often in the presence of an organic base. The reaction mixture is heated under reflux or at elevated temperatures (e.g., 135 °C) for a period ranging from 1 to 13 hours. The yield of the resulting croconaine can range from 45% to 95%.[3]

Synthesis of Dipotassium 1,3-bis(dicyanomethylene)croconate ("Croconate Violet")

This method describes the synthesis of a dicyanomethylene derivative of croconate.

  • Materials: Dipotassium croconate, malononitrile, water, methanol.[4]

  • Procedure: A mixture of dipotassium croconate (1 g) and malononitrile (3 g) in water (15 mL) is heated at 85–90 °C for 1 hour. The reaction mixture is then concentrated to 3-5 mL and cooled. The resulting solid product is triturated with methanol to isolate the "Croconate Violet" with a yield of approximately 97%.[4]

Synthesis of Croconic Acid from Glyoxal

This is a multi-step synthesis to produce croconic acid.

  • Step 1: Preparation of the disodium salt of tetrahydroxybenzoquinone: A mixture of sodium sulfite (400 g), sodium bicarbonate (150 g), and glyoxal (180 g) in 3 L of water is heated to 90°C while bubbling air through the solution. The air is then discontinued, and the mixture is heated to reflux. After cooling, the mixture is filtered to yield the disodium salt (15% yield).[5]

  • Step 2: Preparation of Barium Croconate: The disodium salt from the previous step (21 g) is mixed with sodium hydroxide (40 g) and manganese (IV) oxide (55 g) in 1 L of water and heated to reflux. The hot solution is filtered, and concentrated hydrochloric acid is added to the filtrate, followed by barium chloride (50 g). The solution is heated to 85°C and then cooled to yield barium croconate (85% yield).[5]

  • Step 3: Conversion to Croconic Acid: The barium croconate can be subsequently treated with a stoichiometric amount of sulfuric acid to precipitate barium sulfate, leaving an aqueous solution of croconic acid.[7]

Synthesis of a Croconate-Based Fe-Coordination Polymer (Fe-CP)

This protocol outlines the synthesis of a one-dimensional iron-croconate coordination polymer.

  • Materials: Disodium croconate (Na₂C₅O₅), Iron(II) sulfate heptahydrate (FeSO₄·7H₂O), deionized water, ethanol.[6]

  • Procedure: Separate solutions of disodium croconate (9.3 mg in 2 mL water) and FeSO₄·7H₂O (27.8 mg in 2 mL water) are prepared. The two solutions are then mixed and allowed to slowly evaporate at ambient temperature. Dark brown crystals of the Fe-CP form after approximately three days. The crystals are collected, washed thoroughly with water and ethanol, and dried. The yield is about 72% with respect to the disodium croconate.[6]

Synthesis Pathways and Relationships

The following diagram illustrates the logical relationships between the different starting materials and the resulting croconate salts and their derivatives.

Synthesis_Pathways Rhodizonic_Acid Rhodizonic Acid Alkali_Croconates Alkali Metal Croconates Rhodizonic_Acid->Alkali_Croconates Ring Contraction Alkali_Hydroxides Alkali Hydroxides Alkali_Hydroxides->Alkali_Croconates Croconic_Acid Croconic Acid Croconaines Croconaines (CRs) Croconic_Acid->Croconaines Condensation Croconic_Acid_Blue Croconic Acid Blue Croconic_Acid->Croconic_Acid_Blue Condensation Donor_Acceptor_Units Donor/Acceptor Units Donor_Acceptor_Units->Croconaines Malononitrile Malononitrile Croconate_Violet Croconate Violet Malononitrile->Croconate_Violet Malononitrile->Croconic_Acid_Blue Dipotassium_Croconate Dipotassium Croconate Dipotassium_Croconate->Croconate_Violet Condensation Glyoxal Glyoxal Intermediate_Salt Disodium Tetrahydroxybenzoquinone Glyoxal->Intermediate_Salt Oxidation Barium_Croconate Barium Croconate Intermediate_Salt->Barium_Croconate Oxidation & Ring Contraction Barium_Croconate->Croconic_Acid Acidification Disodium_Croconate Disodium Croconate Fe_CP Iron-Croconate Polymer Disodium_Croconate->Fe_CP Slow Evaporation FeSO4 FeSO4·7H2O FeSO4->Fe_CP

Caption: Synthesis pathways for various croconate salts and derivatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Croconic Acid Disodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. For scientists and professionals in drug development, adherence to established protocols for handling specialized compounds like croconic acid disodium salt is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is crucial to be familiar with the inherent hazards of this compound. The substance should be handled with care to avoid dust formation and personal contact. In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Personal Protective Equipment (PPE) and Safety Measures

A summary of the necessary personal protective equipment and safety measures when handling this compound is provided in the table below.

Protective MeasureSpecification
Eye Protection Safety glasses with side-shields or goggles are mandatory to prevent eye contact with dust particles.
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.
Respiratory Protection For operations that may generate dust, a NIOSH-approved N95 respirator or equivalent is recommended.
Skin and Body Protection A lab coat or other protective clothing should be worn to prevent skin exposure.
Ventilation All handling and disposal procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood.
Hygiene Practices Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that complies with local, state, and federal regulations. The following procedure outlines the general steps for its safe disposal.

  • Waste Collection:

    • Collect all waste this compound, including any contaminated materials such as filter paper or weighing boats, in a designated and clearly labeled waste container.

    • The container must be suitable for solid chemical waste, sealable, and in good condition to prevent leaks or spills.[1][2]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste.[1][3]

    • Provide the disposal company with a complete and accurate description of the waste.

  • Spill Management:

    • In the event of a spill, avoid generating dust.[1][2]

    • For dry spills, carefully sweep or vacuum the material into a sealable container for disposal.[2]

    • For wet spills, absorb the material with an inert absorbent and place it in a suitable container for disposal.

    • Do not allow the spilled material to enter drains or waterways.[1][2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection & Containment cluster_2 Storage & Disposal A Wear Appropriate PPE C Collect Waste in a Designated Container A->C B Work in a Ventilated Area B->C D Seal and Label Container with 'Hazardous Waste' C->D E Store in a Secure, Cool, and Dry Area D->E F Contact Licensed Disposal Company E->F

Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental stewardship within their institutions. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) for the most comprehensive information.

References

Safe Handling and Disposal of Croconic Acid Disodium Salt: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Croconic acid disodium salt (CAS No. 14379-00-1), ensuring the safety of laboratory personnel and compliance with regulations. The following procedural guidance is designed to be a critical resource for your laboratory safety and chemical handling protocols.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is outlined in the table below.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Tight-sealing safety goggles or a face shield.[1]To protect against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.[2]
Respiratory Protection A NIOSH/MSHA-approved N95 respirator or higher.[3]To prevent inhalation of dust particles, especially where dust may be generated.[1]
Body Protection A lab coat or protective clothing.[1]To protect skin and personal clothing from contamination.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1]

  • Avoid generating dust during handling.[4]

  • Wash hands thoroughly after handling the compound.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

Storage:

  • Store in a tightly closed container in a cool, dry place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures

In the event of exposure to this compound, immediate and appropriate first aid is critical.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill and Leak Procedures

In case of a spill, follow these steps to ensure safe cleanup and containment.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning up, ensure you are wearing the recommended personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[4]

  • Collect the Spilled Material: Place the collected material into a suitable, labeled, and closed container for disposal.[4]

  • Clean the Area: Once the bulk of the material is removed, clean the spill area with a damp cloth or paper towels.

  • Dispose of Waste: All cleanup materials should be placed in the hazardous waste container.

Spill Response Workflow

Disposal Plan

The disposal of this compound and its containers must be handled as chemical waste in accordance with all local, state, and federal regulations.[4]

Operational Steps for Disposal:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, clearly labeled, and sealed hazardous waste container.

    • Ensure the container is compatible with the chemical.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage of Waste:

    • Store the waste container in a designated, secure area, away from incompatible materials, until it is collected for disposal.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.

Standard Operating Procedure for Use

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.